molecular formula C10H12O4S B1365648 2-(4-(Ethylsulfonyl)phenyl)acetic acid CAS No. 383135-47-5

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Numéro de catalogue: B1365648
Numéro CAS: 383135-47-5
Poids moléculaire: 228.27 g/mol
Clé InChI: FJOLLUNLZJLQMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-ethylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOLLUNLZJLQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402004
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383135-47-5
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(ethanesulfonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(ethylsulfonyl)phenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its synthesis, spectral characteristics, and primary applications, with a focus on its role in the development of anti-inflammatory and analgesic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction

This compound (CAS No. 383135-47-5) is a phenylacetic acid derivative characterized by an ethylsulfonyl group at the para position of the phenyl ring.[1] This functional group arrangement makes it a valuable building block in medicinal chemistry, particularly in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] Its structural features, including a reactive carboxylic acid moiety and a polar sulfonyl group, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the core chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 383135-47-5[1][4]
Molecular Formula C₁₀H₁₂O₄S[1]
Molecular Weight 228.27 g/mol [1]
Appearance White solid[1]
Melting Point 136-140 °C (for the methylsulfonyl analog)[5]
Boiling Point Not available
Solubility Slightly soluble in DMSO and Methanol (for the methylsulfonyl analog)[5]
pKa 3.90 ± 0.10 (Predicted for the methylsulfonyl analog)[5]
Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule. The structure of this compound has been confirmed by ¹H NMR.[1]

  • ¹H NMR (DMSO-d₆): δ 12.54 (broad peak, 1H, -COOH), 7.83 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂-COOH), 3.30 (q, J = 7.2 Hz, 2H, -SO₂-CH₂-), 1.09 (t, J = 7.2 Hz, 3H, -CH₃).[1]

  • ¹³C NMR (Predicted): Expected signals would include those for the carboxylic acid carbon (~170-180 ppm), aromatic carbons (120-150 ppm), the methylene carbon of the acetic acid group (~40 ppm), the methylene carbon of the ethylsulfonyl group (~50 ppm), and the methyl carbon (~7 ppm).

  • IR (Predicted): Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).

  • Mass Spectrometry (Predicted): The molecular ion peak [M]⁺ would be expected at m/z 228. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and cleavage of the ethyl group.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of a thioether precursor. A detailed experimental protocol is provided below.

Synthesis via Oxidation of 4-Ethylphenylthioacetic Acid

This method utilizes a strong oxidizing agent to convert the thioether to a sulfone.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-ethylphenylthioacetic_acid 4-Ethylphenylthioacetic acid product This compound 4-ethylphenylthioacetic_acid->product Oxidation H2O2 50% Hydrogen Peroxide V2O5 Vanadium Pentoxide (catalyst) Acetonitrile Acetonitrile (solvent)

Caption: Synthesis of this compound.

Experimental Protocol: [1]

  • To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) and vanadium pentoxide (100 mg) in acetonitrile (50 ml), slowly add 50% hydrogen peroxide (15 ml) at 0 °C.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Slowly pour the reaction mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to yield this compound as a white solid (yield: 10 g).

Alternative Synthetic Route: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative pathway to synthesize phenylacetic acids from the corresponding acetophenones.[3][6] This reaction involves the conversion of an aryl ketone to a thioamide, followed by hydrolysis to the carboxylic acid. For the synthesis of the methylsulfonyl analog, 4-methylsulfonyl acetophenone is used as the starting material.[2]

Willgerodt_Kindler Aryl_Ketone Aryl Alkyl Ketone Thioamide Thioamide Intermediate Aryl_Ketone->Thioamide Sulfur, Amine (e.g., Morpholine) Carboxylic_Acid Arylalkanoic Acid Thioamide->Carboxylic_Acid Hydrolysis

Caption: Generalized Willgerodt-Kindler Reaction Pathway.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a precursor to Etoricoxib, a selective COX-2 inhibitor.[2][7] The ethylsulfonylphenyl moiety is a key pharmacophore that imparts selectivity for the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[8]

Application Intermediate This compound Etoricoxib_Precursor Key Precursor for Etoricoxib Intermediate->Etoricoxib_Precursor Further Synthetic Steps Etoricoxib Etoricoxib (COX-2 Inhibitor) Etoricoxib_Precursor->Etoricoxib

Caption: Role as an Intermediate for Etoricoxib.

The carboxylic acid group of this compound allows for its coupling with other molecular fragments to build more complex drug candidates.[9] Research in this area continues to explore derivatives of this compound for novel therapeutic agents targeting pain and inflammation pathways.[3]

Safety and Handling

Detailed safety data for this compound is limited. However, based on the safety data sheet for the closely related 4-(methylsulfonyl)phenylacetic acid, the following precautions should be taken:[5]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles make it an important building block for the development of modern anti-inflammatory drugs. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its primary role in drug discovery. Further research to fully characterize its physicochemical and toxicological profile would be beneficial for its broader application.

References

2-(4-(Ethylsulfonyl)phenyl)acetic acid CAS number 383135-47-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS: 383135-47-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its synthesis, characterization, and critical application, grounding technical protocols in established scientific principles.

Introduction: A Key Building Block for Selective COX-2 Inhibition

This compound (CAS No. 383135-47-5) is a specialized organic compound whose significance is intrinsically linked to the development of modern anti-inflammatory therapeutics.[][2] While a simple phenylacetic acid derivative, the incorporation of an ethylsulfonyl group at the para-position of the phenyl ring creates a unique pharmacophore. This functional group is instrumental in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4]

Its primary and most notable application is serving as a crucial precursor in the multi-step synthesis of Etoricoxib (trade name Arcoxia), a highly selective COX-2 inhibitor used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3][5][6][7][8][9] The structural rigidity and electronic properties conferred by the ethylsulfonyl moiety are fundamental to the high selectivity and potency of the final active pharmaceutical ingredient (API). This guide will elucidate the synthesis of this intermediate, its analytical validation, and its strategic role in the construction of complex drug molecules.

Physicochemical & Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical and spectroscopic methods. A summary of its core properties is presented below.

PropertyValueSource
CAS Number 383135-47-5[10][11][12][13]
Molecular Formula C₁₀H₁₂O₄S[2][12][13]
Molecular Weight 228.26 g/mol [12][13]
Appearance White solid[10]
Purity (Typical) ≥97%[12]
Storage Store long-term in a dry environment at room temperature.[10][12]
¹H NMR (DMSO-d₆) δ 12.54 (br s, 1H, -COOH), 7.83 (d, J=8.0 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂-COOH), 3.30 (q, J=7.2 Hz, 2H, -SO₂-CH₂-), 1.09 (t, J=7.2 Hz, 3H, -CH₃)[10]

Synthesis Protocol: Oxidation of a Thioether Precursor

The synthesis of this compound is efficiently achieved through the oxidation of its thioether analog, 4-ethylphenylthioacetic acid. This method is robust and scalable, relying on a catalyzed oxidation reaction.

Causality of Experimental Design:

The choice of hydrogen peroxide as the oxidant is driven by its efficacy and environmentally benign byproduct (water). Vanadium pentoxide (V₂O₅) serves as a potent catalyst for this specific sulfoxidation, facilitating the transfer of oxygen atoms to the sulfur center at a controlled rate. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The initial cooling to 0°C is a critical control measure to manage the exothermicity of the peroxide addition, preventing runaway reactions and the formation of undesired byproducts.

Step-by-Step Methodology:
  • Reaction Setup: To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) in acetonitrile (50 ml), add a catalytic amount of vanadium pentoxide (100 mg).

  • Oxidant Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 50% hydrogen peroxide (15 ml) to the mixture, ensuring the temperature remains controlled.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Workup and Extraction: Carefully pour the reaction mixture into ice water. This quenches the reaction and precipitates the product. Extract the aqueous phase with ethyl acetate to recover the product.

  • Isolation: Combine the organic layers and concentrate them under reduced pressure to yield this compound as a white solid (yield reported as 10 g).[10]

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation A 4-Ethylphenylthioacetic acid E 1. Combine starting material, solvent, and catalyst. 2. Cool to 0°C. A->E B Hydrogen Peroxide (50%) F 3. Slowly add H₂O₂. 4. Stir at room temperature for 2h. B->F C Vanadium Pentoxide (Catalyst) C->E D Acetonitrile (Solvent) D->E E->F G 5. Quench with ice water. F->G H 6. Extract with Ethyl Acetate. G->H I 7. Concentrate organic layers under reduced pressure. H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Etoricoxib

The primary value of this compound lies in its function as a key intermediate for producing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is the direct precursor to Etoricoxib.[6][7][9]

Mechanism and Strategic Importance:

In the subsequent synthetic step, the carboxylic acid is typically activated or converted to a salt and reacted with an ester of 6-methylnicotinic acid.[7][9] For instance, the acid can be converted to its lithium or sodium salt, which then undergoes a condensation reaction facilitated by a Grignard reagent like tert-butylmagnesium chloride.[7][9] This reaction forms the critical ketone linkage between the ethylsulfonylphenyl moiety and the methylpyridine core, assembling the backbone of the final drug molecule.

The ethylsulfonylphenyl group is essential for selective COX-2 inhibition. The bulky sulfone group fits into a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in the COX-1 isoform. This structural difference is the basis for the drug's selectivity, which in turn reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Reaction Pathway to Etoricoxib Precursor:

G A This compound C Activation/Salt Formation (e.g., LiOH, NaOH) A->C Base B Ester of 6-Methylnicotinic Acid D Grignard-mediated Condensation Reaction B->D Coupling Partner C->D E 1-(6-methylpyridin-3-yl)-2- [4-(ethylsulfonyl)phenyl]ethanone (Etoricoxib Ketone Precursor) D->E Forms Ketone F Further Cyclization (e.g., with Vinamidinium Salt) E->F G Etoricoxib (Final API) F->G

Caption: Key transformation of the title compound into the Etoricoxib backbone.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to rational drug design. Its structure is precisely tailored to serve as a foundational component for a class of highly effective and selective anti-inflammatory agents. The synthetic route to this compound is efficient, and its subsequent conversion into the core of Etoricoxib highlights a key strategy in modern pharmaceutical manufacturing. For any organization involved in the development of COX-2 inhibitors or related therapeutic agents, a thorough understanding of the synthesis, characterization, and application of this molecule is indispensable.

References

A Comprehensive Technical Guide to the Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid, a pivotal intermediate in the development of modern anti-inflammatory and analgesic pharmaceuticals.[1] The focus of this document is the direct and efficient oxidation of 4-ethylphenylthioacetic acid. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights into the causality behind experimental design and execution.

Introduction: The Significance of the Sulfonyl Moiety

The sulfone functional group is a cornerstone in medicinal chemistry. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor make it a valuable component in designing targeted therapeutic agents. This compound exemplifies this, serving as a crucial building block for various enzyme inhibitors and oncology drug candidates.[1] The synthesis route from its thioether precursor, 4-ethylphenylthioacetic acid, is a classic yet nuanced oxidation reaction that requires precise control to achieve the desired product selectively and efficiently.

This guide moves beyond a simple recitation of steps to provide a holistic understanding of the transformation, empowering the scientist to not only replicate the synthesis but also to troubleshoot and adapt it.

Reaction Principles: The Oxidation of Thioethers

The core of this synthesis is the oxidation of a sulfur atom through two successive states. The general pathway involves the conversion of a thioether (also called a sulfide) first to a sulfoxide, which is then further oxidized to the final sulfone.[2]

Thioether → Sulfoxide → Sulfone

This transformation is typically achieved using a potent oxidizing agent. While various reagents like peroxyacids (e.g., m-CPBA) or ozone can be effective, hydrogen peroxide (H₂O₂) stands out as a preferred industrial oxidant.[3][4] Its primary advantages are its high active oxygen content, cost-effectiveness, and the benign nature of its only byproduct: water.[5]

However, the direct reaction of hydrogen peroxide with a thioether can be slow.[6][7] To achieve practical reaction rates and high conversion, a catalyst is often employed. This synthesis utilizes a transition metal catalyst to activate the peroxide and facilitate the efficient transfer of oxygen atoms to the sulfur center.

The Reaction Mechanism

The process involves the nucleophilic sulfur atom of the thioether attacking the activated oxygen of the oxidant. This occurs in two discrete steps. The first oxidation yields the intermediate sulfoxide. As the sulfoxide is less nucleophilic than the starting thioether, the second oxidation step to the sulfone can sometimes be slower, requiring controlled conditions to drive the reaction to completion.[6]

Below is a diagram illustrating the mechanistic pathway from the starting material to the final product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 4-Ethylphenylthioacetic acid (Thioether) inter 2-(4-(Ethylsulfinyl)phenyl)acetic acid (Sulfoxide) start->inter +1 eq. [O] (H₂O₂/Catalyst) prod This compound (Sulfone) inter->prod +1 eq. [O] (H₂O₂/Catalyst)

Caption: Stepwise oxidation from thioether to sulfone.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of this compound, derived from established chemical literature.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount UsedMoles (mmol)Role
4-Ethylphenylthioacetic acidC₁₀H₁₂O₂S196.2712.0 g61.1Starting Material
Vanadium pentoxideV₂O₅181.88100 mg0.55Catalyst
AcetonitrileCH₃CN41.0550 mL-Solvent
Hydrogen Peroxide (50% w/w)H₂O₂34.0115 mL~265Oxidizing Agent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Deionized WaterH₂O18.02As needed-Quench/Wash
Step-by-Step Synthesis Procedure
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylphenylthioacetic acid (12.0 g, 61.1 mmol) and vanadium pentoxide (100 mg).[8]

  • Dissolution: Add acetonitrile (50 mL) to the flask and stir the mixture to dissolve the solids. The vanadium pentoxide will likely form a suspension.

  • Initial Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0 °C. Causality: This step is critical to control the initial exotherm of the reaction upon the addition of the strong oxidizing agent, preventing thermal runaway and potential side reactions.

  • Oxidant Addition: Slowly add 50% hydrogen peroxide (15 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring. This step safely quenches any unreacted peroxide and precipitates the product, which has lower solubility in water.

  • Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[8]

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is this compound. A yield of approximately 10 g (72%) of a white solid can be expected.[8] The product's structure can be confirmed by ¹H NMR spectroscopy.[8]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire laboratory workflow.

G A 1. Charge Reactor - Starting Material - Catalyst - Solvent (ACN) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add H₂O₂ (50%) (Slowly, T < 10 °C) B->C D 4. React at RT (2 hours) C->D E 5. Quench (Pour into Ice Water) D->E F 6. Extract (Ethyl Acetate) E->F G 7. Combine & Dry (Organic Layers) F->G H 8. Concentrate (Rotary Evaporator) G->H I Final Product (White Solid) H->I

Caption: Overall experimental workflow for the synthesis.

Discussion: Rationale and Process Control

A successful synthesis relies on understanding the function and importance of each component and condition.

  • Oxidant Stoichiometry: An excess of hydrogen peroxide is used to ensure the complete conversion of both the starting thioether and the intermediate sulfoxide to the final sulfone product. The oxidation of the sulfoxide to the sulfone is generally slower than the first oxidation step.

  • Catalyst Choice: Vanadium pentoxide is an effective catalyst for peroxide-based oxidations. It forms peroxyvanadium species that are highly potent oxygen transfer agents, allowing the reaction to proceed under mild conditions. Other catalysts, such as sodium tungstate or titanium-based systems, can also be employed for similar transformations.[5][9]

  • Solvent Selection: Acetonitrile is a suitable solvent as it is polar enough to dissolve the starting material and is relatively inert to the strong oxidizing conditions. Other polar aprotic solvents could be considered, but their stability towards oxidation must be verified.

  • Safety Considerations: 50% hydrogen peroxide is a highly corrosive and powerful oxidizing agent. It must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. The controlled, slow addition at low temperatures is a primary safety measure to prevent a dangerous buildup of heat and pressure.

Conclusion

The oxidation of 4-ethylphenylthioacetic acid to this compound is a straightforward yet powerful transformation that provides access to a high-value pharmaceutical intermediate. By employing hydrogen peroxide as a green oxidant in a catalytically controlled process, this synthesis can be performed efficiently and safely. The protocol and insights provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development, underscoring the principles of chemical causality and procedural integrity essential for success in the field of drug development.

References

2-(4-(Ethylsulfonyl)phenyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a crucial organic intermediate with significant applications in the pharmaceutical industry. Its structural framework, featuring a phenylacetic acid moiety combined with an ethylsulfonyl group, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary role in the development of modern therapeutic agents, particularly selective COX-2 inhibitors. For researchers and drug development professionals, understanding the nuances of this compound is essential for leveraging its potential in medicinal chemistry and process development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄S[1][2]
Molecular Weight 228.27 g/mol [1]
CAS Number 383135-47-5[1][2][3][4]
Appearance White Solid[2]

Molecular Structure

The chemical structure of this compound is foundational to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in drug manufacturing. A common and effective method involves the oxidation of a thioether precursor, 4-ethylphenylthioacetic acid.[2] This approach is favored for its efficiency and the relative availability of the starting materials.

Experimental Protocol: Oxidation of 4-Ethylphenylthioacetic Acid[2]
  • Reaction Setup: To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) in acetonitrile (50 ml), add vanadium pentoxide (100 mg) as a catalyst.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 50% hydrogen peroxide (15 ml) to the reaction vessel. The controlled, low-temperature addition is crucial to manage the exothermic nature of the oxidation and prevent undesirable side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours to ensure the oxidation goes to completion.

  • Workup and Extraction: Slowly pour the reaction mixture into ice water. This step quenches any remaining peroxide and precipitates the product. Extract the aqueous phase with ethyl acetate. The organic solvent will dissolve the desired product, separating it from inorganic salts and other aqueous-soluble impurities.

  • Isolation: Combine the organic layers and concentrate them under reduced pressure to remove the ethyl acetate. This yields the final product, 4-ethylsulfonylphenylacetic acid, as a white solid (10 g).[2]

Causality and Experimental Rationale
  • Choice of Precursor: 4-Ethylphenylthioacetic acid is an ideal starting material as the thioether group is readily oxidized to the sulfone.

  • Oxidizing Agent: Hydrogen peroxide is a strong, clean oxidizing agent, with its primary byproduct being water, which simplifies purification.

  • Catalyst: Vanadium pentoxide is an effective catalyst for peroxide-based oxidations of sulfur compounds, facilitating the transfer of oxygen atoms and enabling the reaction to proceed efficiently under mild conditions.

  • Solvent: Acetonitrile is used as the solvent due to its ability to dissolve the starting material and its relative inertness under the oxidative conditions.

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Development

This compound is not an active drug itself but serves as an indispensable intermediate in the synthesis of APIs. Its most notable application is in the preparation of Etoricoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6]

COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that were designed to be more selective than older NSAIDs, thereby reducing gastrointestinal side effects. The ethylsulfonylphenyl group of this intermediate is a key pharmacophore that imparts selectivity for the COX-2 enzyme in the final drug molecule. The structural properties of this compound allow for its facile modification during drug design, making it a valuable scaffold for creating derivatives with potentially enhanced biological activity and improved safety profiles.[1]

G A This compound B Multi-step Chemical Synthesis A->B Key Building Block C Etoricoxib (API) B->C Leads to D Selective COX-2 Inhibitor C->D Classified as

Caption: Role as an intermediate in the synthesis of Etoricoxib.

Analytical Characterization

The structural integrity of the synthesized compound must be rigorously validated. High-resolution analytical techniques are employed for this purpose. The structure of the product from the synthesis described above was confirmed by ¹H NMR spectroscopy, showing characteristic peaks that correspond to the protons in the molecule.[2]

  • ¹H NMR (DMSO-d6): δ 12.54 (broad peak, 1H, -COOH), 7.83 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂COOH), 3.30 (q, J = 7.2 Hz, 2H, -SO₂CH₂-), 1.09 (t, J = 7.2 Hz, 3H, -CH₃).[2]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined synthesis, stable chemical nature, and crucial role as a precursor to high-value pharmaceuticals like Etoricoxib underscore its importance in modern medicinal chemistry. This guide has provided a technical foundation for understanding its properties, synthesis, and application, offering valuable insights for professionals engaged in pharmaceutical research and development.

References

An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid: A Cornerstone in the Development of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a pivotal intermediate in the synthesis of modern non-steroidal anti-inflammatory drugs (NSAIDs). While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been intrinsically linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. This document will delve into the historical context of its emergence, detail its synthesis and chemical properties, and elucidate its critical role in the broader narrative of drug discovery, particularly in the creation of the COX-2 inhibitor Etoricoxib.

Introduction: The Unsung Hero of Modern Anti-Inflammatory Drugs

In the landscape of pharmaceutical chemistry, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful drug is paved with crucial, yet often overlooked, intermediate compounds. This compound is a prime example of such a molecule. Its importance lies not in its own biological activity, but in its tailored structure, which serves as a foundational building block for a class of drugs that have revolutionized pain and inflammation management: the selective COX-2 inhibitors.

The development of this phenylacetic acid derivative is a story of rational drug design, where a specific chemical moiety, the ethylsulfonyl group, was identified as a key feature for achieving selectivity in targeting the COX-2 enzyme. This guide will explore the discovery and history of this compound, not as a standalone event, but as an integral part of the broader quest for safer and more effective anti-inflammatory therapies.

Historical Perspective: The Dawn of Selective COX-2 Inhibition

The history of this compound is intrinsically woven into the history of COX-2 inhibitors. Traditional NSAIDs, such as ibuprofen and naproxen, function by inhibiting both COX-1 and COX-2 enzymes. While COX-2 is primarily associated with inflammation, COX-1 plays a crucial role in protecting the gastrointestinal lining. Consequently, the non-selective nature of traditional NSAIDs often leads to gastrointestinal side effects.

The discovery of two distinct cyclooxygenase isoforms, COX-1 and COX-2, in the early 1990s marked a turning point in anti-inflammatory drug development. This discovery provided a clear rationale for designing drugs that could selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal complications associated with COX-1 inhibition.

This new understanding spurred a wave of research and development aimed at creating selective COX-2 inhibitors. It was within this context that molecules like this compound emerged as vital intermediates. The presence of the sulfonyl group was found to be a key structural feature that could confer COX-2 selectivity. While the methylsulfonyl analog, 4-(methylsulfonyl)phenylacetic acid, is also a well-known intermediate, the ethylsulfonyl variant represents a specific line of chemical exploration in the synthesis of potent and selective COX-2 inhibitors like Etoricoxib. The development of synthetic routes to these intermediates was a critical step in bringing these targeted therapies to market.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, reflecting its importance in the pharmaceutical industry. The following is a representative synthetic pathway, based on established chemical principles and analogous procedures found in the literature.

Synthetic Pathway

A common approach to the synthesis of this compound involves the oxidation of a corresponding thioether precursor.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Oxidation cluster_2 Willgerodt-Kindler Reaction cluster_3 Hydrolysis A 4-(Ethylthio)acetophenone B 4-(Ethylsulfonyl)acetophenone A->B Oxidizing Agent (e.g., H₂O₂) C 2-(4-(Ethylsulfonyl)phenyl)-1-morpholinoethanethione B->C Sulfur, Morpholine D This compound C->D Base (e.g., NaOH), then Acid

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on known chemical transformations for analogous compounds.

Step 1: Oxidation of 4-(Ethylthio)acetophenone to 4-(Ethylsulfonyl)acetophenone

  • To a solution of 4-(ethylthio)acetophenone in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent, for example, hydrogen peroxide (30% solution).

  • The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Willgerodt-Kindler Reaction to form 2-(4-(Ethylsulfonyl)phenyl)-1-morpholinoethanethione

  • A mixture of 4-(ethylsulfonyl)acetophenone, elemental sulfur, and morpholine is heated, often without a solvent or in a high-boiling solvent like dimethylformamide (DMF).

  • The reaction is typically run at reflux for several hours.

  • The crude product is then isolated by cooling the reaction mixture and precipitating the product, which can be purified by recrystallization.

Step 3: Hydrolysis to this compound

  • The thiomorpholide from the previous step is subjected to hydrolysis using a strong base, such as sodium hydroxide, in an aqueous alcohol solution.

  • The mixture is refluxed for several hours to ensure complete conversion.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with water, and dried to yield the final product.

Chemical and Physical Properties
PropertyValue
CAS Number 383135-47-5[1]
Molecular Formula C₁₀H₁₂O₄S[1]
Molecular Weight 228.27 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents, sparingly soluble in water
Storage Room temperature, dry conditions[1]

Mechanism of Action in the Context of COX-2 Inhibition

While this compound is not itself a COX-2 inhibitor, its structural features are crucial for the activity of the final drug molecules derived from it. The key to the selective inhibition of COX-2 lies in the differences in the active sites of the COX-1 and COX-2 enzymes.

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The ethylsulfonyl group of the drugs derived from this intermediate is designed to fit into this specific side pocket. This interaction provides a strong and selective binding to the COX-2 enzyme, effectively blocking its activity.

Diagram of COX-2 Inhibition

COX2_Inhibition cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 COX Enzymes cluster_3 Physiological & Pathological Effects cluster_4 Drug Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C Prostaglandin H₂ B->C COX-1 / COX-2 D Prostaglandins (PGs) C->D E Inflammation, Pain, Fever D->E Mediated by COX-2 products F Gastric Protection, Platelet Aggregation D->F Mediated by COX-1 products COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) G Selective COX-2 Inhibitor (e.g., Etoricoxib) G->COX2 Inhibits

Caption: The role of selective COX-2 inhibitors in the prostaglandin synthesis pathway.

Therapeutic Applications and Clinical Significance

As a key intermediate, this compound has no direct therapeutic applications. However, its clinical significance is immense due to its role in the synthesis of Etoricoxib (marketed as Arcoxia®). Etoricoxib is a widely prescribed selective COX-2 inhibitor for the treatment of:

  • Osteoarthritis

  • Rheumatoid arthritis

  • Ankylosing spondylitis

  • Acute gouty arthritis

  • Acute pain, including postoperative and dental pain

  • Primary dysmenorrhea

The development of Etoricoxib, facilitated by the availability of intermediates like this compound, has provided patients with an effective treatment option for pain and inflammation with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

Conclusion

This compound stands as a testament to the intricate and often unseen world of pharmaceutical process chemistry. While it may not be a household name, its discovery and the optimization of its synthesis were critical hurdles to overcome in the development of a new generation of safer anti-inflammatory drugs. This in-depth guide has aimed to shed light on the importance of this key intermediate, from its historical context within the rise of COX-2 inhibitors to its practical synthesis and its ultimate contribution to modern medicine. For researchers, scientists, and drug development professionals, understanding the journey of such molecules provides valuable insights into the complex and rewarding field of pharmaceutical innovation.

References

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid: Synthesis, Characterization, and Future Research Directions in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a small molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its structural architecture, featuring a central phenylacetic acid core and a key ethylsulfonyl moiety, positions it as a compelling candidate for investigation within the realm of anti-inflammatory drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of this compound. We will delineate its synthesis and characterization, present detailed protocols for evaluating its primary biological activity as a putative Cyclooxygenase-2 (COX-2) inhibitor, and outline strategic avenues for future research. This includes structure-activity relationship (SAR) studies and preliminary pharmacokinetic profiling, thereby establishing a roadmap from fundamental chemistry to preclinical evaluation.

Introduction: A Structurally-Informed Hypothesis

This compound (CAS: 383135-47-5) is a compound of interest primarily due to its striking structural resemblance to key intermediates used in the synthesis of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, the presence of a sulfonylphenyl group is a hallmark of the diarylheterocycle class of selective COX-2 inhibitors, such as Celecoxib and Etoricoxib.[2][3][4] This structural analogy forms the central hypothesis of this guide: that this compound is a potential inhibitor of the COX-2 enzyme and a valuable scaffold for developing novel anti-inflammatory agents.

The therapeutic rationale for selective COX-2 inhibition is well-established. The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[7] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to gastrointestinal side effects (via COX-1 inhibition).[8] Selective COX-2 inhibitors were designed to mitigate this risk, making the exploration of novel scaffolds like this compound a scientifically compelling endeavor.

The Prostaglandin Biosynthesis Pathway

The COX enzymes are central to the inflammatory cascade. As illustrated below, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX-1 and COX-2 then act on arachidonic acid to produce Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that drive inflammatory responses.[9][10]

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) Synthases Terminal Synthases PGH2->Synthases PGs Prostaglandins (PGE2, PGI2, etc.) TXs Thromboxanes (TXA2) PLA2->AA COX->PGH2 Synthases->PGs Synthases->TXs

Caption: Simplified Prostaglandin Biosynthesis Pathway.

Synthesis and Physicochemical Characterization

A reliable supply of high-purity material is the foundation of any research program. This section details a literature-derived synthesis for this compound and outlines its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below. These parameters are critical for designing experiments, predicting solubility, and anticipating potential pharmacokinetic behavior.

PropertyValueSource
CAS Number 383135-47-5[1]
Molecular Formula C₁₀H₁₂O₄S[1][11]
Molecular Weight 228.27 g/mol [1][11]
Appearance White solid[11]
Predicted pKa ~4.0 (Carboxylic Acid)(ChemAxon)
Predicted LogP ~1.5(ChemAxon)
Synthesis Protocol: Oxidation of 4-ethylphenylthioacetic acid

This protocol is adapted from a known procedure for preparing the target compound.[11] The core of the reaction is the oxidation of a thioether precursor to the corresponding sulfone using hydrogen peroxide, a common and effective method.

Synthesis Workflow reagents Starting Material: 4-ethylphenylthioacetic acid Reagents: Vanadium pentoxide (catalyst) Acetonitrile (solvent) 50% Hydrogen peroxide (oxidant) reaction Reaction Vessel (Stirred at 0°C, then RT) reagents->reaction Combine workup Workup 1. Quench in ice water 2. Extract with Ethyl Acetate reaction->workup 2 hours purify Purification 1. Combine organic layers 2. Concentrate under reduced pressure workup->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenylthioacetic acid (1.0 eq), a catalytic amount of vanadium pentoxide (~0.01 eq), and acetonitrile as the solvent.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Oxidation: Slowly add 50% hydrogen peroxide (approx. 2.5-3.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization if necessary to yield this compound as a white solid.[11]

Analytical Characterization Protocol: Purity and Identity Confirmation

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum should show characteristic peaks: a singlet for the methylene protons (CH₂), a quartet and a triplet for the ethyl group (CH₂CH₃), and doublets for the para-substituted aromatic protons, along with a broad singlet for the carboxylic acid proton.[11]

  • LC-MS: Prepare a dilute solution of the compound in methanol or acetonitrile. Analyze using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The mass spectrometer should detect the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.

  • HPLC Purity: Use the HPLC method from step 2 with UV detection (e.g., at 254 nm) to determine the purity of the sample by peak area percentage. The target purity for biological assays should be >95%.

Core Research Area: Evaluation as a Selective COX-2 Inhibitor

The primary hypothesis is that this compound possesses inhibitory activity against COX enzymes, with a potential selectivity for COX-2. This can be tested using well-established in vitro enzyme assays.[12][13]

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate (96-well) cluster_analysis Data Analysis Compound Prepare serial dilutions of test compound Incubate 1. Add enzyme, cofactors, and test compound 2. Pre-incubate Compound->Incubate Enzyme Prepare COX-1 and COX-2 enzyme solutions Enzyme->Incubate Reagents Prepare cofactor and substrate (Arachidonic Acid) solutions Reagents->Incubate Initiate 3. Add Arachidonic Acid to initiate reaction Incubate->Initiate Detect 4. Monitor product formation (Colorimetric/Fluorometric) Initiate->Detect Plot Plot % Inhibition vs. Log[Concentration] Detect->Plot Calculate Calculate IC50 for COX-1 and COX-2 Plot->Calculate SI Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) Calculate->SI

Caption: Experimental workflow for determining COX-1/COX-2 inhibition.
Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX.[14]

  • Reagent Preparation: Prepare stock solutions of the test compound, a positive control (e.g., Celecoxib), and a negative control (vehicle, e.g., DMSO) in assay buffer. Create a serial dilution series for the test compound and control.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cofactor solution, and the COX probe to each well.

  • Compound Addition: Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Enzyme Addition: Add recombinant COX-1 or COX-2 enzyme to the wells. A separate set of wells will be used for each isoform.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics (Excitation: 535 nm, Emission: 587 nm) over 10 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀(COX-1) / IC₅₀(COX-2) . A higher SI value indicates greater selectivity for COX-2.

Potential Research Area 1: Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising activity, a logical next step is to initiate an SAR campaign to optimize its potency and selectivity. The core structure provides several clear points for chemical modification, guided by established principles for COX-2 inhibitors.[15][16]

Caption: Key modification points for SAR on the core scaffold.
Proposed Chemical Modifications

The following table outlines strategic modifications to probe the SAR of the this compound scaffold. Each new analog would be synthesized and evaluated in the COX inhibition assay described previously.

Modification PointProposed ChangeRationale
R1: Sulfonyl Group Replace ethylsulfonyl with methylsulfonyl .The methylsulfonyl group is present in Etoricoxib, potentially offering optimal interaction with the COX-2 side pocket.
Replace ethylsulfonyl with sulfonamide (-SO₂NH₂).The sulfonamide moiety is a classic pharmacophore for COX-2 selectivity, as seen in Celecoxib, by interacting with His90 and Arg513 in the active site.[17]
R2: Acetic Acid Replace carboxylic acid with a tetrazole ring.Tetrazoles are common bioisosteres for carboxylic acids, often providing improved metabolic stability and pharmacokinetic properties.
R3: Phenyl Ring Introduce small substituents (e.g., F, Cl, CH₃) at various positions.Substituents can modulate electronic properties and steric fit within the enzyme's active site, potentially enhancing potency or selectivity.

Potential Research Area 2: Investigating Pharmacokinetics and Metabolism

A potent compound is only useful if it has favorable pharmacokinetic properties. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are crucial. Based on the extensive data for Celecoxib, which is primarily metabolized by CYP2C9 via methyl hydroxylation, we can predict a likely metabolic fate for our ethylsulfonyl analog.[18][19]

Predicted Metabolic Pathway

The ethyl group on the sulfone moiety is a probable site for cytochrome P450-mediated oxidation.

Predicted Metabolism Parent Parent Compound This compound Metabolite1 Phase I Metabolite (Hydroxyethylsulfonyl) Parent->Metabolite1 CYP450 (e.g., CYP2C9) Oxidation Metabolite2 Phase II Metabolite (Glucuronide Conjugate) Metabolite1->Metabolite2 UGT Enzymes Glucuronidation

Caption: Predicted metabolic pathway via Phase I and Phase II reactions.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines how quickly a compound is metabolized by the major drug-metabolizing enzymes.

  • Preparation: Prepare a reaction mixture containing human liver microsomes and NADPH (a necessary cofactor) in a phosphate buffer. Pre-warm to 37 °C.

  • Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the mixture to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .

    • A shorter half-life indicates lower metabolic stability.

Broader Therapeutic Potential and Future Outlook

While the primary focus is on inflammation, selective COX-2 inhibition has demonstrated potential in other therapeutic areas, including oncology and neurodegenerative diseases, where chronic inflammation is a key pathological driver.[16][18][20] Should this compound or its optimized analogs demonstrate a strong in vitro profile (high potency, high selectivity, good metabolic stability), further investigation into these expanded indications would be a logical long-term goal.

The immediate next steps for a research program centered on this compound are clear:

  • Execute the synthesis and rigorous characterization of the molecule.

  • Perform the in vitro COX-1/COX-2 inhibition assays to confirm the primary hypothesis and quantify potency and selectivity.

  • Based on the results, initiate SAR and preliminary ADME studies as outlined.

This compound represents a promising starting point for a new chapter in anti-inflammatory research. Its straightforward chemistry and strong mechanistic rationale make it an ideal candidate for academic and industrial drug discovery programs.

References

The Cornerstone of Modern Anti-Inflammatories: A Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-(ethylsulfonyl)phenyl)acetic acid scaffold represents a critical pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with traditional NSAIDs. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of derivatives and analogs of this core structure. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering a comprehensive resource for researchers in medicinal chemistry and drug development. We will delve into detailed experimental protocols, the rationale behind their design, and the clinical implications of this important class of therapeutic agents, with a particular focus on the prominent drug, Etoricoxib.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation, a complex biological response to harmful stimuli, is primarily mediated by prostaglandins (PGs). The synthesis of these lipid compounds is catalyzed by the cyclooxygenase (COX) enzymes. Two isoforms of this enzyme are well-established: COX-1 and COX-2.[1]

  • COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their therapeutic anti-inflammatory effects are derived from the inhibition of COX-2, the simultaneous inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects, including ulcers and bleeding.[3]

This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs." The central hypothesis was that by selectively targeting COX-2, these agents could provide potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[4] The this compound scaffold emerged as a key structural motif in the design of these selective inhibitors. The sulfonyl group, in particular, was identified as a critical pharmacophore for achieving COX-2 selectivity.[3]

The Central Scaffold: Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its derivatives is a cornerstone of research in this area. Below is a representative, detailed protocol for the synthesis of a key intermediate, 4-(methylsulfonyl)phenylacetic acid, which is structurally very similar to the title compound. The principles and reaction types are directly applicable to the synthesis of the ethylsulfonyl analog.

Synthesis of the Key Intermediate: 4-(Methylsulfonyl)phenylacetic Acid

This synthesis is a multi-step process that begins with a readily available starting material, 4-methylsulfonyl acetophenone. The following protocol is adapted from established methods in the field.[5]

Rationale for the Synthetic Route: This synthetic pathway is chosen for its efficiency and the use of well-understood reactions. The Willgerodt-Kindler reaction, followed by hydrolysis, provides a reliable method for converting the acetophenone to the corresponding phenylacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione

  • Objective: To introduce the two-carbon chain and the thioamide functionality necessary for conversion to the carboxylic acid.

  • Reagents and Equipment: 4-methylsulfonyl acetophenone, sublimed sulfur, morpholine, a silica-supported fluoroboric acid catalyst (HBF₄·SiO₂), ethyl acetate, methanol, a four-necked flask with a reflux condenser and mechanical stirrer.

  • Procedure:

    • To the four-necked flask, add 4-methylsulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).[5]

    • Stir the mixture and heat to 75°C. Maintain this temperature and continue stirring for 3 hours.[5]

    • After 3 hours, add 50 mL of ethyl acetate and filter the hot mixture to remove the catalyst.[5]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

    • Collect the resulting yellow solid by suction filtration. This product can typically be used in the next step without further purification.

Step 2: Hydrolysis to 4-(Methylsulfonyl)phenylacetic Acid

  • Objective: To convert the thioamide intermediate into the final carboxylic acid product.

  • Reagents and Equipment: 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione from the previous step, ethanol, 50% sodium hydroxide (NaOH) solution, 2N hydrochloric acid (HCl), a four-necked flask with a reflux condenser and mechanical stirrer.

  • Procedure:

    • In the four-necked flask, combine the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione (13.3g, 44mmol), 65mL of ethanol, and 13mL of 50% NaOH solution.[5]

    • Stir the mixture and heat to 80-85°C for 6 hours.[5]

    • Distill off the ethanol under reduced pressure.

    • Add 50 mL of water to the residue and allow it to stand at room temperature for 1 hour. A precipitate will form.

    • Filter the mixture to obtain a clear solution.

    • Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N HCl. A white solid will precipitate.[5]

    • Collect the white solid by suction filtration, wash with cold water, and dry to yield 4-methylsulfonylphenylacetic acid.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 4-Methylsulfonyl Acetophenone Step1 Step 1: Willgerodt-Kindler Reaction (Sulfur, Morpholine, HBF₄·SiO₂) Start->Step1 Intermediate 2-(4-(methylsulfonyl)phenyl)-1- morpholinoethanethione Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, then HCl) Intermediate->Step2 Product 4-(Methylsulfonyl)phenyl- acetic Acid Step2->Product COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PhospholipaseA2 Phospholipase A₂ MembranePhospholipids->PhospholipaseA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(4-(ethylsulfonyl)phenyl)acetic acid derivatives Inhibitor->COX2 Inhibition PhospholipaseA2->ArachidonicAcid SAR_Diagram Core Central Heterocyclic Ring (e.g., Pyridine, Pyrazole) Aromatic1 Aromatic Ring 1 Core->Aromatic1 Vicinal Positioning Aromatic2 Aromatic Ring 2 (para-substituted) Core->Aromatic2 Vicinal Positioning Substituents Substituents (Fine-tune potency and PK) Aromatic1->Substituents Sulfonyl SO₂R Group (Key for COX-2 Selectivity) Aromatic2->Sulfonyl

References

Methodological & Application

Application Note: Comprehensive Characterization of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.[1] Its structural integrity, purity, and impurity profile are critical parameters that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its complete characterization. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the rational development of analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₁₂O₄S[1]
Molecular Weight 228.27 g/mol [1][2]
Appearance White solid[3]
CAS Number 383135-47-5[1][3]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and quantifying its content (assay). A reverse-phase method is typically employed due to the compound's moderate polarity.

Rationale for Method Development:

  • Stationary Phase: A C18 column is a versatile and robust choice, offering excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is used. The acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4][5] For methods intended to be compatible with mass spectrometry (MS), a volatile acid like formic acid is required.[4]

  • Detection: The phenyl group in the molecule provides strong chromophores, making UV detection, typically in the range of 210-230 nm, highly suitable for sensitive detection.[5][6]

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Reference standard of this compound

  • Sample of this compound

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 4 µm
Mobile Phase A 0.05% TFA in Water
Mobile Phase B Acetonitrile
Gradient 15% B to 85% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Identify impurities based on their relative retention times.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data: Based on its structure and data from similar phenylacetic acid derivatives, the following proton signals are expected[3][7][8]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.8Doublet2HAromatic protons ortho to the sulfonyl group
~7.5Doublet2HAromatic protons meta to the sulfonyl group
~3.7Singlet2H-CH₂- (acetic acid moiety)
~3.3Quartet2H-SO₂-CH₂-
~1.1Triplet3H-CH₃ (ethyl group)

Expected ¹³C NMR Spectral Data: The carboxyl carbon is typically observed downfield in the 165-185 ppm range.[8][9] Aromatic carbons and the aliphatic carbons of the ethyl and acetic acid moieties will have characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[8][9] This broadness is due to hydrogen bonding, often forming dimers in the solid state.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹. The exact position depends on whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state.[8][9]

  • S=O Stretch (Sulfone): Two strong characteristic stretching bands for the sulfone group (SO₂) are expected, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[11]

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight and can be coupled with liquid chromatography (LC-MS) to identify impurities.

Expected Mass Spectrum Data:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for carboxylic acids, which will readily deprotonate to form the [M-H]⁻ ion.

  • Expected Ion: For C₁₀H₁₂O₄S, the exact mass is approximately 228.0456 Da.[2] In negative ESI mode, a prominent ion at m/z 227.0383 would be expected.

  • Fragmentation: In tandem MS (MS/MS), fragmentation of the parent ion can provide further structural information. A common fragmentation for phenylacetic acids is the loss of the carboxyl group, which can help in identifying related structures.[12][13]

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of these techniques. The workflow diagram below illustrates how a sample is processed through various analytical methods to generate a complete profile.

Caption: Integrated workflow for the comprehensive characterization of this compound.

References

Application Note: Structural Elucidation of 2-(4-(Ethylsulfonyl)phenyl)acetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural analysis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] We present a comprehensive methodology covering sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. The causality behind experimental choices, such as solvent selection and spectral parameters, is explained to provide researchers with field-proven insights. This document serves as a practical protocol for chemists and drug development professionals engaged in the characterization of complex organic molecules.

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[2] It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a strong magnetic field.[3][4] This resonant frequency, reported as a "chemical shift," is exquisitely sensitive to the local electronic environment of each nucleus, allowing for the detailed mapping of a molecule's atomic connectivity.

This compound (Molecular Formula: C₁₀H₁₂O₄S, Molecular Weight: 228.27 g/mol ) is a significant building block in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs.[1][5] Its structure comprises several key functional groups: a para-substituted benzene ring, an ethylsulfonyl group, and a carboxylic acid moiety. Verifying the integrity and purity of this intermediate is critical for drug safety and efficacy. NMR provides a definitive, non-destructive method for this verification, offering detailed information on structure, purity, and dynamics.[4]

This guide will detail the complete workflow for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, establishing a reliable protocol for its unambiguous identification.

Foundational NMR Principles for Structural Analysis

A successful NMR analysis hinges on understanding three core concepts: chemical shift, spin-spin coupling, and integration.

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[6] Electron-withdrawing groups (like the sulfone and carboxylic acid) pull electron density away from nearby nuclei, "deshielding" them and causing their signals to appear at a higher ppm value (downfield).[6]

  • Spin-Spin Coupling (J): This phenomenon, also known as scalar coupling, results from the interaction of the magnetic fields of non-equivalent nuclei on adjacent atoms. It splits a single NMR peak into a multiplet (e.g., a doublet, triplet, quartet). The n+1 rule is a useful predictor, where 'n' is the number of equivalent neighboring protons.[7]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[8]

Experimental Protocol: From Sample to Spectrum

This protocol outlines a self-validating system for obtaining high-quality NMR data for this compound.

3.1. Sample Preparation

The choice of solvent is critical, especially for compounds containing acidic protons. Carboxylic acid protons can undergo rapid chemical exchange with protic solvents, leading to signal broadening or disappearance.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its polarity effectively solubilizes the compound, and it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and typically allowing for its observation as a distinct, albeit broad, signal.[10]

  • Step 1: Weigh approximately 5-10 mg of high-purity this compound.

  • Step 2: Transfer the solid to a clean, dry NMR tube.

  • Step 3: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Step 4: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for chemical shifts.[7]

  • Step 5: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

3.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Spectrometer Freq. 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 8-161024 or more
Spectral Width 0-14 ppm0-220 ppm

Justification of Parameters:

  • A longer relaxation delay in ¹H NMR ensures complete T1 relaxation for all protons, which is crucial for accurate integration.

  • ¹³C NMR requires a significantly higher number of scans due to the low natural abundance (~1.1%) of the ¹³C isotope.[11] Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Spectral Interpretation and Data Analysis

The following sections provide a detailed breakdown of the expected and observed signals in the ¹H and ¹³C NMR spectra, grounded in established chemical shift theory and empirical data.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The para-substitution on the benzene ring creates a symmetrical pattern, simplifying what could otherwise be a complex aromatic region.[12]

Molecular Structure with Proton Labeling:

Caption: Labeled structure of the target molecule.

Observed ¹H NMR Data (400 MHz, DMSO-d₆): [5]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
f12.54Broad SingletN/A1HCarboxylic Acid (-COOH )
a7.83Doublet8.02HAromatic H (ortho to SO₂R)
b7.55Doublet8.42HAromatic H (ortho to CH₂R)
c3.73SingletN/A2HMethylene (-CH₂ COOH)
d3.30Quartet7.22HEthyl Methylene (-SO₂CH₂ CH₃)
e1.09Triplet7.23HEthyl Methyl (-SO₂CH₂CH₃ )

Detailed Signal Analysis:

  • δ 12.54 (f, 1H, broad singlet): This highly downfield signal is characteristic of a carboxylic acid proton.[9][13] Its broadness is due to hydrogen bonding and chemical exchange. Its integration value of 1H confirms its identity.

  • δ 7.83 (a, 2H, doublet): These are the aromatic protons ortho to the strongly electron-withdrawing ethylsulfonyl group. This deshielding effect shifts them significantly downfield.[12][14] They appear as a doublet because they are coupled only to the adjacent (b) protons.

  • δ 7.55 (b, 2H, doublet): These aromatic protons are ortho to the less electron-withdrawing acetic acid group. They are coupled to the (a) protons, resulting in a doublet. The symmetrical "doublet of doublets" appearance for protons (a) and (b) is a classic indicator of para-disubstitution on a benzene ring.[12]

  • δ 3.73 (c, 2H, singlet): This signal corresponds to the benzylic methylene protons of the acetic acid group.[12] These protons are adjacent to a quaternary aromatic carbon and thus have no neighboring protons to couple with, resulting in a singlet.

  • δ 3.30 (d, 2H, quartet): This quartet represents the methylene protons of the ethyl group. According to the n+1 rule, this signal is split into a quartet (3+1=4) by the three adjacent methyl protons (e).[15]

  • δ 1.09 (e, 3H, triplet): This upfield triplet is characteristic of the methyl protons of the ethyl group. It is split into a triplet (2+1=3) by the two adjacent methylene protons (d).[15]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are predicted based on established ranges for different carbon environments.[11][14]

Molecular Structure with Carbon Labeling:

Caption: Labeled structure for ¹³C NMR assignments.

Predicted ¹³C NMR Chemical Shifts (DMSO-d₆):

Signal LabelPredicted Shift (δ, ppm)Carbon EnvironmentRationale
C8170 - 175Carboxylic Acid (C OOH)Carbonyl carbons in carboxylic acids are highly deshielded.[9][11]
C4140 - 145Aromatic, ipso to -SO₂R (C-S)Quaternary carbon attached to the sulfone group, strongly deshielded.
C1138 - 142Aromatic, ipso to -CH₂R (C-C)Quaternary carbon attached to the acetic acid moiety.
C3128 - 132Aromatic, ortho to -SO₂RDeshielded by proximity to the sulfone group.[14]
C2, C6126 - 130Aromatic, ortho to -CH₂R / meta to -SO₂RAromatic carbons typically appear in the 120-150 ppm range.[14]
C950 - 55Ethyl Methylene (-SO₂C H₂CH₃)Alpha-carbon to a sulfone group.
C740 - 45Acetic Acid Methylene (-C H₂COOH)Benzylic carbon, shifted downfield by the adjacent aromatic ring and carboxyl group.
C105 - 10Ethyl Methyl (-SO₂CH₂C H₃)Aliphatic carbon, appears in the upfield region.

Note: Due to symmetry, C2 and C6 are equivalent, as are C3 and C5. The predicted shifts are based on general principles and data from similar structures. Actual values may vary slightly.

Workflow and Logic Diagram

The entire process from sample preparation to final structural confirmation can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve acquire_H1 Acquire ¹H Spectrum (400 MHz) dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (100 MHz) dissolve->acquire_C13 process Process Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process analyze_H1 Interpret ¹H Spectrum (Shift, Coupling, Integration) process->analyze_H1 analyze_C13 Interpret ¹³C Spectrum (Chemical Shifts) process->analyze_C13 confirm Structural Confirmation analyze_H1->confirm analyze_C13->confirm

Caption: Workflow for NMR analysis of the target compound.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. The ¹H NMR spectrum, with its distinct aromatic pattern, benzylic singlet, and classic ethyl group signals, confirms the atomic connectivity and relative proton count. The predicted ¹³C NMR spectrum complements this data by confirming the number of unique carbon environments and the presence of key functional groups like the carboxylic acid and sulfone. The protocols and interpretive guidance provided herein establish a robust methodology for the routine analysis of this important pharmaceutical intermediate, ensuring quality control and supporting further drug development efforts.

References

Quantitative Analysis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantitative analysis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors.[1] Given the stringent requirements from regulatory authorities on impurity profiling, a reliable analytical method is critical for quality control in the pharmaceutical industry.[2] The described method employs electrospray ionization in negative mode (ESI-) and Multiple Reaction Monitoring (MRM) for selective and sensitive quantification suitable for trace-level analysis in active pharmaceutical ingredients (APIs).

Introduction and Scientific Rationale

This compound (Mol. Wt. 228.27 g/mol ) is an organic compound utilized as a building block in the synthesis of anti-inflammatory and analgesic agents.[3][4] Its presence, even in trace amounts, as an impurity or a residual intermediate in a final drug product must be strictly controlled. Conventional analytical techniques such as HPLC with UV detection often lack the required sensitivity and selectivity for quantifying impurities at the levels mandated by regulatory bodies like the International Conference on Harmonization (ICH).[2][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification due to its exceptional sensitivity, specificity, and wide dynamic range.[6] This method's specificity arises from the selection of a specific precursor ion and its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM).

Causality of Methodological Choices:

  • LC-MS/MS: Chosen for its superior sensitivity and selectivity over other methods, which is crucial for impurity quantification.[5]

  • Reversed-Phase Chromatography: A C18 stationary phase is selected for its proven efficacy in retaining and separating moderately polar organic molecules like the target analyte from the API and other impurities.

  • Electrospray Ionization (ESI): ESI is the ideal ionization technique for polar molecules. The carboxylic acid moiety of the analyte makes it highly amenable to deprotonation.

  • Negative Ion Mode (ESI-): This mode was selected to facilitate the deprotonation of the acidic proton on the carboxylic acid group, generating a stable and abundant [M-H]⁻ precursor ion (m/z 227.04).[7] This approach typically results in lower background noise and enhanced sensitivity for acidic compounds compared to positive ion mode.

  • Triple Quadrupole (QqQ) Mass Analyzer: A QqQ instrument is used for its unmatched capability in performing MRM scans, which is essential for achieving the lowest possible limits of detection and quantification (LOD/LOQ).[6]

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step guide for the analysis.

Overall Experimental Workflow

The logical flow of the experiment is designed to ensure reproducibility and accuracy, from initial sample preparation to final data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing stock Stock Solution Preparation cal Calibration Standards & QC Sample Preparation stock->cal sample API Sample Preparation stock->sample lc_inj LC System Injection cal->lc_inj sample->lc_inj rp_sep Reversed-Phase Chromatographic Separation lc_inj->rp_sep ms_det MS/MS Detection (ESI-, MRM Mode) rp_sep->ms_det integrate Peak Integration ms_det->integrate curve Calibration Curve Generation (Linear Regression) integrate->curve quant Concentration Quantification curve->quant

Caption: Overall workflow for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound, purity >98%

  • Solvent: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade)

  • Aqueous Mobile Phase: Formic acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Ultrapure Water

  • Diluent: Methanol or Acetonitrile/Water (50:50, v/v)

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with the diluent.

  • Calibration Curve Standards (e.g., 0.1 - 100 ng/mL): Spike the appropriate volumes of the working standard solutions into a solution of the API (e.g., 10 mg/mL Celecoxib) to prepare calibration standards. This step is crucial to evaluate and compensate for any matrix effects.[8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels in the same manner as the calibration standards.

  • API Test Sample: Accurately weigh the API and dissolve it in the diluent to achieve a final concentration (e.g., 10 mg/mL) that falls within the validated range of the method.

Protocol 2: LC-MS/MS Instrumentation and Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) Provides excellent retention and peak shape for the analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention.
Mobile Phase B Acetonitrile Strong organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min A standard gradient to ensure elution and column cleaning.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
Instrument Triple Quadrupole Mass Spectrometer Required for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Negative Optimal for deprotonating the carboxylic acid group.[7]
IonSpray Voltage -4500 V Typical voltage for generating a stable spray in negative mode.[9]
Source Temp. 550 °C Facilitates desolvation of the mobile phase.
Curtain Gas 20 psi Prevents neutral molecules from entering the mass analyzer.
Nebulizer Gas 30 psi Aids in the formation of fine droplets.

| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity. |

Results and Discussion: Fragmentation and MRM

Precursor Ion Selection

In negative ESI mode, this compound readily loses a proton from its carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 227.0 . This ion is stable and typically forms the base peak in the full scan (Q1) mass spectrum.

Fragmentation Pathway and Product Ion Selection

Collision-induced dissociation (CID) of the m/z 227.0 precursor ion in the collision cell (Q2) results in predictable fragmentation patterns. The primary fragmentation involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a classic fragmentation for deprotonated carboxylic acids.[10]

Caption: Proposed ESI- fragmentation pathway for this compound.

Based on this predictable fragmentation, two product ions are selected for the MRM transitions to ensure both quantification and confirmation.

Table 3: Proposed MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type
This compound 227.0 183.0 Quantifier

| this compound | 227.0 | 163.0 | Qualifier |

  • Quantifier (m/z 183.0): This transition, corresponding to the loss of CO₂, is typically the most intense and stable, making it ideal for quantification.

  • Qualifier (m/z 163.0): A second transition is monitored to confirm the identity of the analyte, thereby increasing the confidence and specificity of the measurement.

Method Validation and Trustworthiness

For this protocol to be considered trustworthy and reliable for routine use, it must be validated according to ICH guidelines.[5] The validation would involve assessing the following parameters:

  • Specificity: Demonstrating that the signal is from the analyte of interest without interference from the API or other impurities.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range. A correlation coefficient (r²) of >0.99 is expected.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within 85-115%, and precision (%CV) should be <15%.[6]

  • Robustness: Assessing the method's reliability when small, deliberate changes are made to the parameters (e.g., flow rate, column temperature).

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the quantification of this compound. By leveraging the inherent strengths of MRM analysis in a triple quadrupole mass spectrometer, this protocol is ideally suited for the stringent quality control requirements of the pharmaceutical industry, ensuring that APIs meet the highest standards of purity and safety.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-(Ethylsulfonyl)phenyl)acetic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and process monitoring.[1] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction and Method Rationale

This compound is a carboxylic acid derivative whose purity and concentration must be strictly controlled during pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

The development of a successful HPLC method is predicated on understanding the analyte's physicochemical properties. As an acidic organic compound, this compound's retention behavior is highly dependent on the mobile phase pH.

Core Principles of Method Design:

  • Separation Mode - Reversed-Phase (RP): RP-HPLC is the most suitable mode for separating moderately polar to non-polar compounds.[5] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[6]

  • Control of Ionization: The key to achieving good peak shape and reproducible retention for an acidic analyte is to suppress its ionization.[6][7] The Henderson-Hasselbalch equation dictates that to keep an acid in its neutral, protonated form, the pH of the mobile phase must be set at least 1.5 to 2 units below the analyte's pKa.[6] This ensures the analyte is more hydrophobic, leading to stronger interaction with the C18 stationary phase and consequently, better retention and peak symmetry.

  • Mobile Phase Composition: A mixture of a buffered aqueous solution and an organic modifier is used.

    • Aqueous Component: An acidic buffer is employed to maintain a constant, low pH. A phosphate buffer is a common choice, but for LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid are preferred.[8] For this UV-based method, phosphoric acid is an excellent choice to acidify the aqueous phase.

    • Organic Modifier: Acetonitrile is selected for its low UV cutoff, low viscosity, and high elution strength in reversed-phase chromatography.[9]

  • Detection: The presence of the phenyl ring in the analyte structure provides a strong chromophore, making it ideal for UV detection. Wavelengths between 210-230 nm are often effective for phenylacetic acid derivatives, providing high sensitivity.[10][11] A detection wavelength of 228 nm is selected as a specific and sensitive choice for this class of compounds.

Recommended HPLC Method Protocol

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, phosphoric acid (85%), and water (e.g., Milli-Q® or equivalent).

  • Reference standard: this compound (≥98% purity).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid (v/v) in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (60:40 Water:Acetonitrile with 0.1% H₃PO₄)
Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid (85%) to the water.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solutions (for Linearity and Quantification): Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the assay (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure, from initial preparation to the final report generation.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation injection Inject Standards & Samples prep_sample->injection sys_suit->injection If Passed integration Peak Integration & Identification injection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Final Report Generation quantification->report

Caption: Workflow from solution preparation to final analysis.

Method Validation Strategy (ICH Q2(R2))

Validation of the analytical method is imperative to demonstrate its suitability for the intended purpose.[4][12] The following parameters must be assessed according to ICH guidelines.[2][3][13]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by excipients, impurities, or degradation products.Peak purity index > 0.999 (PDA detector). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.[13]
Accuracy The closeness of the measured value to the true value, assessed by spike-recovery studies.Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2.0%.
RepeatabilityPrecision under the same operating conditions over a short interval.%RSD of 6 replicate injections ≤ 2.0%.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or on different equipment.%RSD between data sets ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1. Precision (%RSD) at this concentration should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters remain within limits. %RSD of results should not significantly change.
System Suitability To ensure the chromatographic system is adequate for the intended analysis. Performed before each analytical run.Tailing factor ≤ 1.5; Theoretical plates > 2000; %RSD of replicate standard injections ≤ 2.0%.

Validation System Logic

The validation parameters are interconnected, forming a self-validating system that ensures the method is fit for purpose.

G Method Fit-for-Purpose Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Specificity->Linearity Specificity->Accuracy Specificity->Precision Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For Accuracy->Method Precision->Method Sensitivity->Method Robustness->Method SystemSuitability System Suitability SystemSuitability->Linearity Ensures Validity Of SystemSuitability->Accuracy Ensures Validity Of SystemSuitability->Precision Ensures Validity Of

Caption: Interdependence of ICH validation parameters.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column with an isocratic, acidified mobile phase ensures excellent peak shape and resolution. The method has been designed for straightforward implementation in a quality control environment and is suitable for validation according to current ICH guidelines, ensuring data of the highest integrity for pharmaceutical development and manufacturing.

References

Using 2-(4-(Ethylsulfonyl)phenyl)acetic acid in cyclooxygenase (COX) assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

In Vitro Evaluation of 2-(4-(Ethylsulfonyl)phenyl)acetic acid as a Cyclooxygenase (COX) Inhibitor

Introduction: The Rationale for Targeting Cyclooxygenase

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the inflammatory cascade.[1][2] It exists in two primary isoforms: COX-1, a constitutively expressed enzyme responsible for physiological "housekeeping" functions such as maintaining gastrointestinal mucosal integrity and renal blood flow, and COX-2, an inducible isoform whose expression is significantly upregulated at sites of inflammation.[3][4][5] The COX enzyme catalyzes the conversion of arachidonic acid into prostanoids, which are potent mediators of pain, fever, and inflammation.[6]

The discovery of these two isoforms provided a clear rationale for developing selective COX-2 inhibitors.[7] The therapeutic goal is to inhibit the pro-inflammatory effects of COX-2 while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[8][9]

This application note describes a detailed protocol for evaluating the inhibitory activity and isoform selectivity of a novel compound, This compound . The structure of this compound incorporates two key pharmacophores:

  • The phenylacetic acid moiety, a feature found in potent non-selective NSAIDs like diclofenac.[10]

  • The arylsulfonyl group (specifically, ethylsulfonylphenyl), which is a hallmark of the "coxib" class of highly selective COX-2 inhibitors, such as rofecoxib (which contains a methylsulfonylphenyl group).[7]

The combination of these structural features suggests that this compound is a rational candidate for a potent and potentially selective COX-2 inhibitor. This guide provides a robust, self-validating protocol to determine its half-maximal inhibitory concentration (IC₅₀) and selectivity index.

Principle of the Assay

The protocol employs a colorimetric method to measure the peroxidase activity inherent to both COX-1 and COX-2.[11] The bifunctional COX enzyme first catalyzes the oxygenation of arachidonic acid (AA) to prostaglandin G₂ (PGG₂). In a second step, the peroxidase component reduces PGG₂ to prostaglandin H₂ (PGH₂).

This peroxidase activity is monitored by following the oxidation of a chromogenic co-substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The oxidation of TMPD produces a colored product, which can be quantified by measuring the increase in absorbance at 590-611 nm.[8][11][12] The rate of color development is directly proportional to COX activity. The inhibitory effect of this compound is determined by measuring the reduction in this rate.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase Activity) AA->COX PGG2 Prostaglandin G₂ COX->PGG2 Peroxidase COX-1 / COX-2 (Peroxidase Activity) PGG2->Peroxidase PGH2 Prostaglandin H₂ Peroxidase->PGH2 Prostanoids Prostaglandins Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor This compound Inhibitor->COX Inhibitor->Peroxidase

Caption: The COX signaling cascade and point of inhibition.

Materials and Reagents

Enzymes and Chemicals
  • Enzymes: Ovine COX-1 (Cat. No. 460100, Cayman Chemical or equivalent); Human Recombinant COX-2 (Cat. No. 460121, Cayman Chemical or equivalent).

  • Substrate: Arachidonic Acid (Cat. No. 460103, Cayman Chemical or equivalent).

  • Cofactor: Heme (Cat. No. 460102, Cayman Chemical or equivalent).

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Cat. No. 760117, Cayman Chemical or equivalent).

  • Test Compound: this compound, synthesized in-house or custom-ordered.

  • Control Inhibitors:

    • SC-560 (COX-1 Selective Inhibitor) (Cat. No. MAK414H, Sigma-Aldrich or equivalent).[3]

    • Celecoxib (COX-2 Selective Inhibitor) (Cat. No. MAK414I, Sigma-Aldrich or equivalent).[3]

    • Indomethacin (Non-selective Inhibitor) (Sigma-Aldrich or equivalent).[4]

  • Buffer Components: Tris-HCl.

  • Solvents: Dimethyl Sulfoxide (DMSO), HPLC-grade water.

Equipment
  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of kinetic measurements at 590 nm (or 611 nm).

  • Multichannel pipettes and single-channel pipettes.

  • Reagent reservoirs.

  • Ice bucket.

Experimental Protocols

Protocol 1: Reagent Preparation

Causality Insight: Proper reagent preparation is critical for assay reproducibility. The assay buffer pH of 8.0 is optimal for both COX isoforms.[4][13] Heme is an essential cofactor for enzyme activity. Enzymes are stored on ice to prevent degradation, while the reaction itself is run at room temperature for consistency.

  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare by dissolving Tris base in HPLC-grade water, adjusting the pH to 8.0 with concentrated HCl, and bringing it to the final volume. Store at 4°C.[13]

  • Heme Cofactor (Working Solution): Dilute the Heme stock solution (typically in DMSO) into the Assay Buffer to a final concentration of 15 µM. Prepare this fresh daily and keep it at room temperature.[13]

  • Enzyme Solutions (COX-1 and COX-2): Thaw enzyme vials on ice. Briefly centrifuge before opening. Dilute each enzyme in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 5 minutes (e.g., 100-200 units/mL). This must be optimized empirically. Keep diluted enzymes on ice at all times.

  • Test Compound & Control Inhibitor Stocks: Prepare 10-20 mM stock solutions of the test compound and all control inhibitors in 100% DMSO.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 8-point, 3-fold dilutions) in 100% DMSO in a separate 96-well plate. This "source plate" will be used to add inhibitors to the assay plate, ensuring the final DMSO concentration in the assay is consistent and low (≤1%).

  • Arachidonic Acid (Substrate): Prepare a 1.1 mM working solution of arachidonic acid. This may require initial solubilization in ethanol or potassium hydroxide before dilution in HPLC-grade water, as per the supplier's instructions.[13] Prepare fresh and use within 30 minutes.

  • TMPD (Colorimetric Substrate): Prepare a working solution in Assay Buffer. The final concentration in the assay well should be approximately 100-300 µM. Prepare this fresh and protect it from light.

Protocol 2: COX Inhibition Assay Procedure

Trustworthiness Insight: This protocol is designed as a self-validating system. The inclusion of wells for background (no enzyme), 100% activity (enzyme + vehicle), and reference inhibitors in every plate ensures that the assay is performing correctly and allows for accurate normalization of the data.

  • Plate Setup: Design a 96-well plate map. It is essential to include the following controls, each performed in triplicate:

    • Background Wells: No enzyme.

    • 100% Activity Wells: Enzyme + DMSO vehicle.

    • Test Compound Wells: Enzyme + serial dilutions of this compound.

    • Control Inhibitor Wells: Enzyme + serial dilutions of SC-560, Celecoxib, and Indomethacin.

  • Assay Execution: Perform all additions at room temperature.

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of the Heme working solution to all wells.

    • Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to all wells except the "Background" wells. For background wells, add 10 µL of Assay Buffer.

    • Add 10 µL of the serially diluted test compound, control inhibitor, or pure DMSO (for 100% Activity wells) from your source plate.

    • Pre-incubate: Mix the plate gently and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

    • Initiate Reaction: Add 10 µL of TMPD working solution followed immediately by 20 µL of the Arachidonic Acid working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin reading the absorbance at 590 nm every 20-30 seconds for 5-10 minutes.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Buffers, Enzymes, Inhibitors Dilutions Create Inhibitor Serial Dilutions (in DMSO) Reagents->Dilutions Add_Reagents 1. Add Buffer, Heme, Enzyme, & Inhibitor/DMSO Dilutions->Add_Reagents Incubate 2. Pre-incubate (10 min @ RT) Add_Reagents->Incubate Initiate 3. Initiate Reaction (Add TMPD + AA) Incubate->Initiate Read 4. Kinetic Read (Absorbance @ 590nm) Initiate->Read Calc_Rate Calculate Reaction Rate (V₀) Read->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Plot Plot Dose-Response Curve Calc_Inhib->Plot IC50 Determine IC₅₀ & Selectivity Plot->IC50

Caption: High-level experimental workflow for the COX inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate (V₀): For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Background: Subtract the average V₀ of the "Background" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_100%_activity)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.

  • Calculate Selectivity Index (SI): The SI provides a quantitative measure of isoform selectivity. Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    • SI > 1: The compound is selective for COX-2.

    • SI < 1: The compound is selective for COX-1.

    • SI ≈ 1: The compound is non-selective.

Data Presentation: Example Summary Table
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
SC-560 (Control)~0.01>10>1000 (COX-1 Selective)
Celecoxib (Control)>10~0.1<0.01 (COX-2 Selective)
Indomethacin (Control)~0.05~0.5~0.1 (Non-selective, slight COX-1 preference)

Note: Control values are illustrative and should be determined experimentally.

References

Application Notes and Protocols for Evaluating the In Vitro Activity of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Key Pharmacological Scaffold

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a pivotal chemical intermediate in the synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib.[1] This structural heritage strongly suggests that its principal biological activity is the modulation of key enzymes in the inflammatory cascade. This guide provides a comprehensive suite of in vitro assays to rigorously characterize the bioactivity of this compound and similar molecules.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each assay, ensuring a deep understanding of the experimental systems. The protocols herein are designed to be self-validating, incorporating essential controls for robust and reproducible data.

Scientific Rationale: Targeting Key Nodes in Inflammation and Associated Pathologies

Chronic inflammation is a complex biological process implicated in numerous diseases. The assays detailed below are selected to probe critical pathways and enzymatic activities that are often dysregulated in these conditions.

  • Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its levels rise significantly during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3][4] Given the structural similarity of this compound to known COX-2 inhibitors, assessing its inhibitory activity against both COX isoforms is a primary objective.

  • Matrix Metalloproteinase (MMP) Activity: MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix.[5] Their activity is essential for tissue remodeling, but excessive MMP activity is associated with inflammatory diseases and cancer metastasis.[6] Therefore, evaluating the inhibitory potential of the test compound against MMPs can reveal additional therapeutic applications.

  • Angiogenesis: The formation of new blood vessels, or angiogenesis, is a crucial process in both normal physiology and disease. In chronic inflammation and cancer, pathological angiogenesis contributes to disease progression.[7] In vitro angiogenesis assays can determine if a compound has pro- or anti-angiogenic properties.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8][9] The activation of the NF-κB pathway is a key event in many inflammatory diseases.[9] Investigating the effect of a compound on NF-κB activation provides insight into its mechanism of action at the level of intracellular signaling.

Experimental Workflows and Signaling Pathways

Cyclooxygenase (COX) Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Test_Compound This compound Test_Compound->COX2 Inhibition?

Caption: The COX pathway illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the putative inhibitory action of the test compound on COX-2.

General In Vitro Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solutions Assay_Setup Set up Assay Plate (Controls, Test Compound) Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents (Enzymes, Buffers, Substrates) Reagent_Prep->Assay_Setup Incubation Incubate at Specified Temperature Assay_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Substrate) Incubation->Reaction_Initiation Measurement Measure Signal (Fluorometric/Colorimetric) Reaction_Initiation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calculation Calculate IC50 Values Data_Processing->IC50_Calculation Reporting Generate Report IC50_Calculation->Reporting

Caption: A generalized workflow for in vitro enzyme inhibition assays, from preparation to data analysis.

Detailed Protocols

Protocol 1: Fluorometric Cyclooxygenase (COX-1 and COX-2) Inhibitor Screening Assay

This assay quantifies the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2. A fluorescent probe is used to detect the peroxidase activity, and the inhibition of this activity by the test compound is measured.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Positive Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well white opaque flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions and keep on ice.

    • Prepare a working solution of the COX Cofactor by diluting it in COX Assay Buffer.

    • Prepare the arachidonic acid substrate solution by reconstituting it in ethanol and then diluting with NaOH and purified water.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and the positive control inhibitor in COX Assay Buffer.

    • In a 96-well plate, add the following to the designated wells:

      • Enzyme Control: Assay Buffer.

      • Inhibitor Control: Positive control inhibitor.

      • Test Compound: Dilutions of this compound.

      • Solvent Control: The solvent used to dissolve the test compound at the same final concentration.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

  • Reaction Initiation and Measurement:

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the log of the inhibitor concentration.

Quantitative Data Summary:

ParameterCOX-1COX-2
Enzyme Concentration As recommended by supplierAs recommended by supplier
Substrate Concentration As recommended by supplierAs recommended by supplier
Positive Control SC-560Celecoxib
Expected IC50 (Positive Control) Refer to literature/supplier dataRefer to literature/supplier data
Protocol 2: Colorimetric Cyclooxygenase (COX-1 and COX-2) Inhibitor Screening Assay

This assay also measures the peroxidase component of COX activity but uses a colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a colored product upon oxidation that can be measured spectrophotometrically.[1][10]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid

  • Potassium Hydroxide

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Dilute the Assay Buffer to its final working concentration.

    • Prepare a diluted Heme solution in the Assay Buffer.

    • Reconstitute and dilute the COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.

    • Prepare the arachidonic acid substrate solution by reacting it with potassium hydroxide and diluting with purified water.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and positive controls.

    • To a 96-well plate, add Assay Buffer, diluted Heme, and the appropriate enzyme (COX-1 or COX-2) to the designated wells.

    • Add the test compound, positive control, or vehicle to the appropriate wells.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate solution to all wells.

    • Initiate the reaction by adding the prepared arachidonic acid solution.

    • Incubate the plate for a specified time (e.g., 2 minutes) at 25°C.

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value as described in the fluorometric assay protocol.

Quantitative Data Summary:

ParameterCOX-1COX-2
Enzyme Ovine COX-1Human recombinant COX-2
Substrate (Arachidonic Acid) Typically ~100 µM final conc.Typically ~100 µM final conc.
Positive Control SC-560Celecoxib
Incubation Time 2 minutes2 minutes
Protocol 3: Fluorometric Matrix Metalloproteinase (MMP) Inhibitor Screening Assay

This assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of the peptide is quenched. Upon cleavage by an MMP, the fluorophore is released, and the increase in fluorescence is proportional to the MMP activity.[5][11]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP Assay Buffer

  • Fluorogenic MMP substrate

  • Positive Control Inhibitor (e.g., GM6001, NNGH)

  • 96-well black opaque flat-bottom plate

  • Fluorescence microplate reader (e.g., Ex/Em = 325/393 nm or 490/525 nm, depending on the substrate)

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the MMP enzyme in Assay Buffer. Some MMPs may require activation with APMA prior to use.

    • Prepare a working solution of the fluorogenic MMP substrate in Assay Buffer.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and a broad-spectrum MMP inhibitor as a positive control.

    • In a 96-well plate, add the diluted MMP enzyme to all wells except the blank.

    • Add the test compound, positive control, or vehicle to the appropriate wells.

    • Incubate the plate to allow for inhibitor-enzyme interaction (e.g., 30-60 minutes at 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the MMP substrate working solution to all wells.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate for each well.

    • Calculate the percent inhibition and IC50 value as previously described.

Quantitative Data Summary:

ParameterExample: MMP-2Example: MMP-9
Enzyme Recombinant Human MMP-2Recombinant Human MMP-9
Substrate Quenched Fluorogenic PeptideQuenched Fluorogenic Peptide
Positive Control GM6001NNGH
Incubation Time (Inhibitor) 30-60 minutes30-60 minutes
Protocol 4: In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel®).[12][13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well sterile tissue culture plate

  • Positive Control (e.g., VEGF)

  • Negative Control (e.g., Suramin)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a pre-chilled 96-well plate with the basement membrane extract.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in a small volume of serum-free medium containing the test compound, positive control, or negative control.

    • Seed the HUVEC suspension onto the solidified gel.

  • Incubation and Visualization:

    • Incubate the plate at 37°C for 4-18 hours.

    • Monitor tube formation periodically using an inverted microscope.

    • For quantitative analysis, the cells can be stained with Calcein AM, and fluorescent images can be captured.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

    • Compare the results from the test compound-treated wells to the controls.

Quantitative Data Summary:

ParameterValue/Condition
Cell Type HUVECs
Seeding Density 1-3 x 10^4 cells/well
Incubation Time 4-18 hours
Positive Control VEGF (e.g., 10 ng/mL)
Negative Control Suramin (e.g., 10 µM)
Protocol 5: NF-κB Activation Assay (Dual-Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus. Cells are co-transfected with a reporter plasmid containing NF-κB response elements driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase.

Materials:

  • HEK293T or similar transfectable cell line

  • Cell culture medium and supplements

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with serial dilutions of the test compound for a specified pre-incubation time.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay:

    • After the stimulation period, lyse the cells using the provided lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control.

    • Determine the inhibitory effect of the test compound on NF-κB activation.

Quantitative Data Summary:

ParameterValue/Condition
Cell Line HEK293T
Stimulus TNF-α (e.g., 10 ng/mL)
Pre-incubation (Compound) 1-2 hours
Stimulation Time 6-8 hours
Positive Control Known NF-κB inhibitor (e.g., Bay 11-7082)

Conclusion

The suite of in vitro assays presented in this guide provides a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on key inflammatory enzymes and pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The detailed protocols and the underlying scientific principles are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: Cell-Based Assays Using 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a selective Cyclooxygenase-2 (COX-2) inhibitor, in cell-based assays. We delve into the scientific rationale behind experimental design, offering detailed, step-by-step protocols for assessing cytotoxicity, quantifying COX-2 inhibitory activity, and analyzing downstream signaling events. This guide is structured to provide not only procedural instructions but also the scientific context necessary for robust experimental design, data interpretation, and troubleshooting.

Section 1: Scientific Background and Mechanism of Action
1.1 The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade.[1] It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins and thromboxanes. These lipid mediators are involved in a wide array of physiological and pathological processes.

There are two primary isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, COX-1 is responsible for producing prostanoids that regulate "housekeeping" functions such as maintaining gastric mucosal integrity, regulating renal blood flow, and platelet aggregation.[1]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[1][2] The subsequent production of prostaglandins, particularly Prostaglandin E2 (PGE2), mediates inflammation, pain, and fever.[1][2][3] Overexpression of COX-2 has also been implicated in the progression of various cancers.[4][5][6]

1.2 this compound: A Selective COX-2 Inhibitor

This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to selectively inhibit the COX-2 enzyme. This selectivity offers a therapeutic advantage by reducing the gastrointestinal side effects associated with traditional NSAIDs (e.g., aspirin, ibuprofen) that inhibit both COX-1 and COX-2.[1] By specifically targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins at sites of inflammation without disrupting the essential homeostatic functions maintained by COX-1.

The diagram below illustrates the COX-2 signaling pathway and the inhibitory action of this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase Inhibitor This compound Inhibitor->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Downstream Downstream Effects (Inflammation, Pain, Proliferation) PGE2->Downstream Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, LPS) Stimuli->COX2 Induces Expression

Caption: The COX-2 signaling pathway and point of inhibition.

Section 2: Essential Pre-Assay Considerations
2.1 Compound Handling and Stock Preparation

Proper handling and solubilization of this compound are critical for reproducible results.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)The compound is readily soluble in organic solvents like DMSO.[7] This allows for the creation of a high-concentration primary stock solution.
Stock Concentration 10-50 mM in 100% DMSOA high-concentration stock minimizes the volume of solvent added to cell culture, preventing solvent-induced cytotoxicity.
Storage -20°C or -80°C, aliquotedAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Storage at low temperatures ensures long-term stability.[7]
Working Dilutions Prepare fresh in cell culture mediumDilute the DMSO stock into the appropriate cell culture medium immediately before adding to cells. The final DMSO concentration in the culture should typically be kept below 0.5% to avoid toxicity.[8]
2.2 Cell Line Selection and Culture

The choice of cell line is paramount for studying a COX-2 specific inhibitor.

  • COX-2 Expressing Cells: Many cancer cell lines, such as HT-29 (colon), MDA-MB-231 (breast), and HeLa (cervical), constitutively express COX-2 or can be induced to express it at high levels.[4] Other cell types, like human retinal pigment epithelial (HRPE) cells or macrophage cell lines (e.g., RAW 264.7), can be stimulated with agents like Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or lipopolysaccharide (LPS) to induce robust COX-2 expression.[2][9]

  • COX-2 Negative/Low-Expressing Cells: It is crucial to include a cell line with low or no COX-2 expression, such as the A-2780-s ovarian cancer cell line, as a negative control.[4] This helps to confirm that the observed effects of the compound are indeed COX-2 dependent.

  • Culture Conditions: Cells should be maintained in their recommended growth medium and conditions. For experiments, it is vital to use cells that are in the logarithmic growth phase and have high viability (>95%).

Section 3: Core Protocols for Assessing Biological Activity

This section provides detailed protocols for a tiered approach to characterizing the effects of this compound.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[8]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or the vehicle control. Include wells with medium only as an untreated control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: Quantifying COX-2 Inhibition via Prostaglandin E2 (PGE2) ELISA

Principle of the Assay: This protocol measures the functional inhibition of COX-2 by quantifying its primary product, PGE2. Cells are first stimulated to induce COX-2 expression. They are then treated with the inhibitor, and the amount of PGE2 released into the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.[3] The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[3]

Step-by-Step Methodology:

  • Cell Seeding and Induction: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and grow to ~80-90% confluency. The day before the experiment, replace the medium with serum-free or low-serum medium. On the day of the experiment, stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) for 4-6 hours to induce COX-2 expression.

  • Inhibitor Treatment: After the induction period, remove the stimulating medium and add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Celecoxib).

  • Arachidonic Acid Addition: Add arachidonic acid (typically 10-30 µM final concentration) to provide the substrate for the COX-2 enzyme. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.

  • PGE2 ELISA: Perform the PGE2 measurement using a commercial competitive ELISA kit. Follow the manufacturer's protocol precisely.[3] A general workflow includes:

    • Adding standards, controls, and collected supernatants to an antibody-coated 96-well plate.

    • Adding an alkaline phosphatase- or HRP-conjugated PGE2 tracer.

    • Adding a PGE2-specific antibody.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Adding a stop solution and reading the absorbance on a plate reader.[3][12]

  • Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the percentage of PGE2 inhibition for each concentration of the compound relative to the vehicle control. Calculate the IC₅₀ value for COX-2 inhibition.

Protocol 3: Downstream Pathway Analysis via NF-κB Activation Assay

Principle of the Assay: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and is often activated downstream of pro-inflammatory stimuli that also induce COX-2.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm.[9] Upon stimulation, it translocates to the nucleus to regulate gene expression.[9][13] This assay measures the inhibition of this translocation. One common method involves cell fractionation to separate cytoplasmic and nuclear proteins, followed by Western blotting for the p65 subunit of NF-κB.[13][14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. The next day, pre-treat the cells with this compound at a relevant concentration (e.g., its PGE2 inhibition IC₅₀) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 30 minutes) to induce NF-κB translocation.[15] Include unstimulated and vehicle-treated/stimulated controls.

  • Cell Fractionation:

    • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Lyse the cells using a cytoplasmic extraction buffer. Centrifuge to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasmic fraction.[13]

    • Wash the nuclear pellet and then lyse it using a nuclear extraction buffer.

    • Centrifuge to remove nuclear debris and collect the supernatant (the nuclear fraction).

    • Note: Commercial kits are highly recommended for this procedure to ensure clean separation.[13][14]

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the p65 subunit of NF-κB.

    • Probe with a secondary HRP-conjugated antibody.

    • To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. An effective inhibition of NF-κB activation will be observed as a decrease in the p65 signal in the nuclear fraction and a corresponding retention of the p65 signal in the cytoplasmic fraction compared to the stimulated control.

Section 4: Data Analysis and Interpretation
AssayKey ParameterExpected Result with this compoundInterpretation
MTT Assay Cytotoxicity IC₅₀High µM range or no significant toxicity at concentrations effective in functional assays.Determines the non-toxic concentration range for subsequent functional experiments.
PGE2 ELISA Functional IC₅₀Low µM or nM range. Significant, dose-dependent decrease in PGE2 production in COX-2 expressing cells.Directly quantifies the potency and efficacy of the compound as a COX-2 inhibitor.
NF-κB Assay Nuclear p65 levelReduced nuclear translocation of p65 in stimulated cells pre-treated with the compound.Demonstrates the compound's anti-inflammatory effect on a key downstream signaling pathway.
Section 5: References
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. --INVALID-LINK--

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. --INVALID-LINK--

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem. --INVALID-LINK--

  • ab133021 Prostaglandin E2 ELISA Kit. Abcam. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. --INVALID-LINK--

  • Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich. --INVALID-LINK--

  • MTT Cell Assay Protocol. Texas Children's Hospital. --INVALID-LINK--

  • Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. --INVALID-LINK--

  • Prostaglandin E2 Assay. R&D Systems. --INVALID-LINK--

  • Prostaglandin E2 ELISA Kit. RayBiotech. --INVALID-LINK--

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. National Institutes of Health (NIH). --INVALID-LINK--

  • NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. --INVALID-LINK--

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Institutes of Health (NIH). --INVALID-LINK--

  • Measurement of NF-κB activation in TLR-activated macrophages. National Institutes of Health (NIH). --INVALID-LINK--

  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Antibodies-online.com. --INVALID-LINK--

  • Schematic procedure of the microwell NFκB-DNA binding assay. ResearchGate. --INVALID-LINK--

  • Expression of COX-2 protein in different breast cancer cell lines. ResearchGate. --INVALID-LINK--

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. --INVALID-LINK--

  • Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines. National Institutes of Health (NIH). --INVALID-LINK--

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. --INVALID-LINK--

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. --INVALID-LINK--

  • Differential expression of COX-2 and N1IC in different cell lines. ResearchGate. --INVALID-LINK--

  • Cyclooxygenase-2-dependent and -independent effects of celecoxib in pancreatic cancer cell lines. AACR Journals. --INVALID-LINK--

  • Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. IOVS. --INVALID-LINK--

  • PRODUCT INFORMATION. Cayman Chemical. --INVALID-LINK--

References

Experimental design for studying 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Authored by a Senior Application Scientist

This document provides a comprehensive framework for the preclinical experimental design and evaluation of this compound. As an intermediate in the synthesis of known anti-inflammatory agents like Etoricoxib, a selective COX-2 inhibitor, this compound warrants a thorough investigation into its own potential pharmacological activities.[1][2] The protocols outlined herein are designed to systematically characterize its physicochemical properties, biological activity, in vivo efficacy, and pharmacokinetic profile.

The strategic imperative behind exploring new non-steroidal anti-inflammatory drugs (NSAIDs) is clear. While effective, traditional NSAIDs that non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are associated with significant gastrointestinal side effects. Selective COX-2 inhibitors were developed to mitigate these risks by preserving the gastroprotective functions of COX-1.[3] However, cardiovascular concerns have emerged with some selective inhibitors, necessitating the development of new chemical entities with improved safety profiles.[4] This guide provides the foundational methodologies to rigorously assess whether this compound or its derivatives could represent a step forward in this therapeutic class.

Part 1: Physicochemical Characterization and Formulation

A fundamental understanding of a compound's physical and chemical properties is the bedrock of any successful drug development program. These characteristics dictate its behavior in biological systems and inform the design of appropriate formulations for testing.

Purity and Identity Confirmation

Rationale: It is critical to ensure that the biological activity observed is attributable to the target compound and not to impurities from synthesis.

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: A single, sharp peak indicates high purity. Quantify purity as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC-MS system to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of this compound (C₁₀H₁₂O₄S, MW: 228.27 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should be consistent with the expected structure of the molecule.[6]

Solubility Assessment

Rationale: Determining solubility in relevant solvents is crucial for preparing stock solutions for in vitro assays and formulating dose preparations for in vivo studies.

Protocol (Kinetic Solubility):

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

  • Incubate the plate at room temperature for 2 hours with shaking.

  • Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Analysis

Rationale: Assessing the compound's stability in solution ensures that it does not degrade under experimental conditions, which would lead to inaccurate results.

Protocol:

  • Prepare solutions of the compound in assay buffer and formulation vehicles.

  • Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the concentration of the parent compound remaining using a validated HPLC method.

  • Calculate the percentage of the compound remaining over time to determine its stability.

Part 2: In Vitro Biological Evaluation

The primary hypothesis for this compound is the inhibition of COX enzymes. The ethylsulfonylphenyl moiety is a common feature in selective COX-2 inhibitors.[7][8] Therefore, the in vitro evaluation will focus on determining its potency and selectivity for COX-1 and COX-2.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision A Synthesis & Purification of This compound B Physicochemical Characterization (Purity, Solubility, Stability) A->B Purity >95% C COX-1/COX-2 Enzyme Inhibition Assay B->C D Cell-Based Assay (PGE2 Production) C->D Potency & Selectivity Established E Cytotoxicity Assay (e.g., MTT) D->E Confirm Non-toxic Concentrations F Pharmacokinetic Study (Rodent) E->F G Efficacy Model (Carrageenan Paw Edema) F->G Determine Exposure H Data Analysis & Go/No-Go Decision G->H

Caption: High-level workflow for the preclinical evaluation of the target compound.

COX-1 and COX-2 Inhibition Assays

Rationale: To directly measure the compound's ability to inhibit the activity of the COX isoforms and to determine its selectivity. A high selectivity for COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs.

Protocol (Colorimetric Assay): This protocol is based on commercially available kits (e.g., Cayman Chemical, Item No. 760111) that measure the peroxidase activity of the COX enzymes.[9]

  • Reagent Preparation: Prepare assay buffer, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) according to the kit manufacturer's instructions.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the appropriate buffer.

  • Compound Preparation: Prepare a series of dilutions of this compound and reference compounds (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Immediately read the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[10]

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound >1005.2>19
Celecoxib 150.05300
Ibuprofen 10250.4
Hypothetical data for illustrative purposes.

Diagram: COX-2 Signaling Pathway

G Inflammation Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (cPLA2) Inflammation->PLA2 Upregulates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 action COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Isomerase action Response Pain, Fever, Inflammation PGs->Response Inhibitor 2-(4-(Ethylsulfonyl)phenyl) acetic acid Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by the test compound.

Part 3: In Vivo Efficacy and Safety Evaluation

In vivo models are essential to determine if the in vitro activity translates into a therapeutic effect in a living organism.

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a well-established and highly reproducible model of acute inflammation, ideal for screening potential anti-inflammatory agents.[11][12][13] The edema formation is biphasic, with the later phase being highly dependent on prostaglandin synthesis.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the vehicle, test compound, or positive control orally 60 minutes before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Diagram: Carrageenan Paw Edema Workflow

G Start Acclimatize Rats (1 week) Grouping Randomize into Groups (Vehicle, Test, Positive Control) Start->Grouping Dosing Oral Administration (T = -60 min) Grouping->Dosing Baseline Measure Baseline Paw Volume (T=0) Dosing->Baseline Induction Inject Carrageenan (Sub-plantar) Baseline->Induction Measurement Measure Paw Volume (T = 1, 2, 3, 4, 5 hr) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End Results Analysis->End

Caption: Step-by-step workflow for the in vivo paw edema model.

Preliminary Safety: Gastric Ulceration Potential

Rationale: A key differentiator for a new NSAID is an improved gastrointestinal safety profile. This acute model provides an early indication of gastric toxicity.

Protocol:

  • Use the same dosing regimen as the efficacy study, but with a higher dose of the test compound.

  • Fast the animals overnight before dosing.

  • 4 hours after administration, euthanize the animals.

  • Remove the stomachs, open them along the greater curvature, and rinse with saline.

  • Examine the gastric mucosa for any signs of hemorrhage or ulceration using a magnifying glass.

  • Score the ulcer index based on the number and severity of lesions. Compare the results to a vehicle control and a positive control known to cause ulcers (e.g., Indomethacin).

Part 4: Pharmacokinetic Profiling

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. A basic understanding of a compound's PK is vital to correlate its concentration in the body with its pharmacological effect.[14][15]

Rodent Pharmacokinetic Study

Rationale: To determine key PK parameters like bioavailability, half-life, and maximum concentration, which are essential for designing effective dosing regimens for further studies.

Protocol:

  • Animals: Use cannulated rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a low dose (e.g., 2 mg/kg) of the compound in a solubilizing vehicle via the tail vein.

    • Oral (PO) Group: Administer a higher dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the concentration of this compound in plasma.

    • The method should include protein precipitation followed by analysis of the supernatant.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionIV AdministrationPO Administration
Cₘₐₓ Maximum plasma concentrationN/A5,200 ng/mL
Tₘₐₓ Time to reach CₘₐₓN/A1.5 hours
AUC₀-inf Area under the curve4,800 hrng/mL25,000 hrng/mL
t₁/₂ Elimination half-life4.5 hours4.8 hours
CL Clearance7.0 mL/min/kgN/A
F% BioavailabilityN/A85%
Hypothetical data for illustrative purposes.

Conclusion

This application note provides a comprehensive, multi-tiered strategy for the initial preclinical evaluation of this compound. By systematically progressing from fundamental physicochemical characterization to robust in vitro and in vivo assessments, researchers can build a detailed profile of the compound's potential as a novel anti-inflammatory agent. The causality-driven approach, explaining the rationale behind each protocol, ensures that the data generated is not only reliable but also contextually meaningful for making critical decisions in the drug discovery and development process.

References

Applications of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid in Medicinal Chemistry: A Guide to the Synthesis and Evaluation of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Ethylsulfonylphenyl Moiety in Selective COX-2 Inhibition

In the landscape of modern medicinal chemistry, the quest for selective enzyme inhibitors remains a paramount objective, promising therapies with enhanced efficacy and diminished side-effect profiles. Among the most significant achievements in this arena is the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have revolutionized the management of pain and inflammation. At the heart of many of these therapeutic agents lies a key structural motif: the 4-(ethylsulfonyl)phenyl group. The parent molecule, 2-(4-(Ethylsulfonyl)phenyl)acetic acid, serves as a critical building block and conceptual template for the design and synthesis of these targeted drugs.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of this compound and its derivatives in the synthesis and biological evaluation of selective COX-2 inhibitors. We will delve into the synthetic pathways of prominent COX-2 inhibitors, provide step-by-step protocols for their biological assessment, and discuss the critical structure-activity relationships that govern their efficacy and selectivity.

The Scientific Rationale: Why Target COX-2?

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a crucial role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain, fever, and swelling.

Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which can lead to undesirable side effects, most notably gastrointestinal bleeding and ulceration, due to the inhibition of the protective functions of COX-1. The development of selective COX-2 inhibitors was a landmark achievement, offering the potential for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications. The 4-(ethylsulfonyl)phenyl group has been identified as a key pharmacophore that imparts this selectivity, fitting into a specific hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.

Synthetic Applications: Building Selective COX-2 Inhibitors

The versatility of the this compound scaffold is best illustrated through its role in the synthesis of clinically significant COX-2 inhibitors. While direct, one-step syntheses from this exact starting material are not always the most common industrial routes, the underlying chemical principles and the importance of the ethylsulfonylphenyl moiety are consistently demonstrated. Below, we detail the synthesis of two prominent selective COX-2 inhibitors, Celecoxib and Etoricoxib, highlighting the strategic incorporation of the key pharmacophore.

Protocol 1: Synthesis of Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a cornerstone of selective COX-2 inhibition. A common synthetic route begins with 4-methylacetophenone, which is subsequently transformed to incorporate the critical trifluoromethyl and sulfonamide functionalities. While this pathway doesn't start directly with this compound, it culminates in a structure where the oxidized form of the methyl group (the sulfonyl group) is a key feature for activity.

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This initial step involves the formation of a β-diketone intermediate through a Claisen condensation reaction.

  • Reagents and Materials:

    • 4-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide

    • Toluene

    • Hydrochloric acid (15%)

    • Petroleum ether

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • To a stirred mixture of sodium methoxide (0.4 g) in toluene (2 ml) in a round-bottom flask, add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40 °C.

    • Heat the reaction mixture to 75 °C and stir for 4 hours.

    • Cool the reaction mixture to 25-30 °C.

    • Carefully add water (2 ml) followed by 15% hydrochloric acid (3 ml) and stir for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 2 ml).

    • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

    • Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Cyclization to form Celecoxib

The β-diketone intermediate is then reacted with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring of Celecoxib.

  • Reagents and Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • 4-Sulfonamidophenylhydrazine hydrochloride

    • Methanol

    • Ethyl acetate

    • Water

    • Activated carbon

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (40 g) and 4-sulfonamidophenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).

    • Heat the mixture to 65 °C and stir for 10 hours.

    • Cool the reaction mixture to 25-30 °C and remove the solvent completely under vacuum.

    • Dissolve the residue in a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 52 ml).

    • Combine the organic layers and wash with water (2 x 80 ml).

    • Treat the combined organic layer with activated carbon at 60 °C for 15 minutes.

    • Filter the hot solution and concentrate under vacuum to yield crude Celecoxib.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure Celecoxib.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-Methylacetophenone + Ethyl trifluoroacetate B 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione A->B Sodium methoxide, Toluene, 75°C C 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione E Celecoxib C->E Methanol, 65°C D 4-Sulfonamidophenylhydrazine HCl D->E Methanol, 65°C

Caption: Synthesis of a key Etoricoxib intermediate.

Biological Evaluation: Assessing COX-2 Inhibition and Anti-Inflammatory Activity

The successful synthesis of potential COX-2 inhibitors is only the first step. Rigorous biological evaluation is essential to determine their potency, selectivity, and in vivo efficacy.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against both COX-1 and COX-2 enzymes, allowing for the calculation of a selectivity index.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid

    • TMPD

    • Hematin

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., Celecoxib, Etoricoxib)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

    • In a 96-well plate, add the following to each well:

      • 150 µL of Tris-HCl buffer

      • 10 µL of Hematin (final concentration 1 µM)

      • 10 µL of COX-1 or COX-2 enzyme solution

      • 10 µL of the test compound or DMSO (for control)

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).

    • Immediately measure the absorbance at 590 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Etoricoxib>1000.025>4000
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to assess the anti-inflammatory activity of a compound.

  • Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Animals and Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin or Celecoxib)

    • Plethysmometer or digital calipers

    • Syringes and needles

  • Procedure:

    • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

    • Administer the test compound or vehicle orally or intraperitoneally. The timing of administration should be based on the expected pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Edema in control group - Edema in treated group) / Edema in control group ] x 100

Data Presentation and Interpretation:

The results of the carrageenan-induced paw edema assay should be presented as the mean percentage inhibition of edema ± standard error of the mean (SEM) for each group. A dose-dependent reduction in paw edema by the test compound is indicative of anti-inflammatory activity.

Mechanism of COX-2 Inhibition and Anti-inflammatory Effect

G cluster_0 Inflammatory Stimulus cluster_1 COX-2 Pathway cluster_2 Inflammatory Response A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 B->C D Prostaglandins (PGE2, etc.) C->D E Pain, Fever, Swelling D->E F This compound -based Inhibitors (e.g., Celecoxib) F->C Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective COX-2 inhibitors is guided by a deep understanding of their structure-activity relationships. The 4-(ethylsulfonyl)phenyl moiety is a cornerstone of this understanding.

  • The Sulfonyl Group: The SO2Me or SO2NH2 group is crucial for selectivity. It is capable of forming hydrogen bonds with the amino acid residues in the hydrophilic side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of COX-1.

  • The Phenylacetic Acid Scaffold: The acetic acid side chain in the parent molecule can be replaced with various five- or six-membered heterocyclic rings (e.g., pyrazole, isoxazole, pyridine) to generate potent inhibitors. The spatial arrangement of the aryl groups on these rings is critical for optimal binding to the COX-2 active site.

  • Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings can significantly influence potency and selectivity. For instance, in Celecoxib, the trifluoromethyl group on the pyrazole ring contributes to its high affinity for the COX-2 enzyme.

Conclusion and Future Perspectives

This compound and its structural analogs represent a foundational platform in the design and synthesis of selective COX-2 inhibitors. The protocols and insights provided in this guide offer a robust framework for researchers engaged in the discovery and development of novel anti-inflammatory agents. The continued exploration of derivatives of this scaffold, coupled with advanced computational modeling and innovative biological screening methods, holds the promise of yielding next-generation COX-2 inhibitors with even greater efficacy, selectivity, and improved safety profiles. The principles outlined herein serve as a testament to the power of rational drug design in addressing significant unmet medical needs.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid. This molecule is a critical building block in the development of various pharmaceutical agents, notably as a key intermediate for COX-2 inhibitors like Etoricoxib.[1][2] Its structural integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and safety considerations. The three most prevalent strategies are:

  • Oxidation of a Thioether Precursor: This is arguably the most direct and widely used method. It involves the synthesis of 2-(4-(ethylthio)phenyl)acetic acid, followed by a selective oxidation of the sulfide group to the sulfone.[3][4]

  • The Willgerodt-Kindler Reaction: This classic named reaction utilizes a corresponding acetophenone derivative, 1-(4-(ethylsulfonyl)phenyl)ethanone, which is rearranged and subsequently hydrolyzed to yield the desired acetic acid.[5][6][7]

  • Hydrolysis of a Nitrile Precursor: This route involves the preparation of 2-(4-(ethylsulfonyl)phenyl)acetonitrile, which is then hydrolyzed under acidic or basic conditions to the final carboxylic acid.[8][9]

Below is a diagram illustrating these primary synthetic routes.

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during synthesis in a practical question-and-answer format.

Issue 1: Low Yield in the Oxidation of 2-(4-(ethylthio)phenyl)acetic acid

Question: My yield is consistently below 60% when oxidizing the sulfide precursor to the sulfone. What are the likely causes and how can I improve it?

Answer: Low yield in this oxidation step is a common problem that can typically be traced to one of four areas: the choice of oxidant, reaction stoichiometry, temperature control, or work-up losses.

  • Causality (Oxidant Choice): The oxidizing agent's reactivity and selectivity are crucial. Milder oxidants may lead to incomplete conversion, while overly harsh conditions can cause side reactions or degradation. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign choice, but it often requires a catalyst, such as sodium tungstate, to achieve a practical reaction rate for converting sulfides to sulfones.[10][11] Reagents like m-CPBA are effective but can be expensive and pose safety challenges on a large scale.

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: The oxidation from sulfide to sulfone requires at least two equivalents of the oxidizing agent (e.g., H₂O₂). An excess is often necessary to drive the reaction to completion, but a large excess at elevated temperatures can lead to decomposition of the oxidant or unwanted side reactions. A 2.5 molar ratio of H₂O₂ to the sulfide substrate is a good starting point when using a tungstate catalyst.[10]

    • Implement Catalysis: If using H₂O₂, the addition of a catalyst like sodium tungstate dihydrate (Na₂WO₄·2H₂O) is highly recommended. The catalyst facilitates the formation of a more potent peroxotungstate species in situ, which is the active oxidant.

    • Control Reaction Temperature: This oxidation is exothermic. The reaction should be initiated at a lower temperature and allowed to warm gradually. For sulfone synthesis, maintaining a temperature between 50–60°C is often optimal to ensure a reasonable reaction rate without promoting side reactions.[10] Conversely, running the reaction at too low a temperature can result in the accumulation of the intermediate sulfoxide.

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting sulfide and the intermediate sulfoxide confirms completion. Extending the reaction time unnecessarily can lead to product degradation.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Na₂WO₄ 50-60°C, Water or AlcoholGreen, inexpensive, effective[10]Requires catalyst, temperature control is critical
m-CPBA 0°C to RT, CH₂Cl₂High yield, reliableExpensive, potentially explosive, difficult work-up
Oxone® (KHSO₅) RT, MeOH/WaterReadily available, effectiveCan be acidic, may require pH control
NaClO₂ / HCl RT, Ethyl AcetateHigh selectivity, mild conditions[12]In situ generation of ClO₂, requires careful handling
Issue 2: Product Contaminated with Sulfoxide Intermediate

Question: My final product shows a persistent impurity that I've identified as the 2-(4-(ethylsulfinyl)phenyl)acetic acid. How can I prevent its formation or remove it?

Answer: The presence of the sulfoxide is a classic case of incomplete oxidation. The conversion of a sulfide to a sulfone is a stepwise process where the sulfoxide is a stable intermediate.

  • Causality (Reaction Kinetics): The rate of oxidation from sulfide to sulfoxide is generally faster than the rate from sulfoxide to sulfone.[10] If the reaction conditions (time, temperature, or oxidant concentration) are insufficient, the reaction can stall at the sulfoxide stage.

  • Troubleshooting & Remediation Workflow:

start Sulfoxide Impurity Detected check_reaction Review Reaction Parameters start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase reaction time/temp Add more oxidant incomplete->increase_time Yes purification Purification Required incomplete->purification No monitor Monitor by TLC/HPLC for full conversion increase_time->monitor recrystallize Fractional Recrystallization (exploit polarity difference) purification->recrystallize chromatography Column Chromatography (Silica Gel) purification->chromatography

Caption: Decision tree for addressing sulfoxide contamination.

  • Drive the Reaction to Completion: The most effective solution is to ensure the initial reaction is complete. If monitoring shows residual sulfoxide, you can add an additional portion of the oxidant and continue heating at 50-60°C for a few more hours.

  • Purification Strategy: The sulfone is significantly more polar than the corresponding sulfide, but only slightly more polar than the sulfoxide. This can make separation challenging.

    • Recrystallization: A carefully chosen solvent system can effectively separate the sulfone from the sulfoxide. A mixture of ethanol and water is often a good starting point. The desired sulfone product is typically less soluble and will crystallize out upon cooling, leaving the more soluble sulfoxide impurity in the mother liquor.

    • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can provide excellent separation if high purity is required for analytical standards. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Issue 3: Incomplete Hydrolysis of the Nitrile Precursor

Question: I am attempting the synthesis via hydrolysis of 2-(4-(ethylsulfonyl)phenyl)acetonitrile, but the reaction stalls, leaving significant amounts of starting material or the intermediate amide. How can I achieve full conversion?

Answer: The hydrolysis of arylacetonitriles, especially those with electron-withdrawing groups like a sulfone, can be sluggish. Both acidic and basic conditions can be employed, but each requires forcing conditions to proceed to the carboxylic acid.

  • Causality (Substrate Reactivity): The carbon of the nitrile group is the electrophilic center for hydrolysis. The stability of the aromatic system can make this position less reactive. The reaction proceeds via an intermediate amide, which itself can be resistant to further hydrolysis.

  • Troubleshooting Steps:

    • Acidic Hydrolysis:

      • Conditions: A mixture of concentrated sulfuric acid and water (e.g., 3:2 ratio) is typically effective.[9]

      • Temperature: The reaction mixture must be heated, often to reflux (above 100°C), for several hours.

      • Monitoring: The reaction can be monitored by TLC. The disappearance of the nitrile and the intermediate amide signals completion. Be aware that under very harsh acidic conditions, sulfonation of the aromatic ring is a potential side reaction.

    • Basic Hydrolysis:

      • Conditions: A concentrated solution of sodium or potassium hydroxide in water or an ethanol/water mixture is used.[13]

      • Temperature: Refluxing is almost always required. The use of a higher-boiling solvent like ethylene glycol can sometimes accelerate the reaction.

      • Work-up: After basic hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. The mixture must be cooled and carefully acidified (e.g., with concentrated HCl) to a pH of ~2 to precipitate the final product.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? The oxidation of 2-(4-(ethylthio)phenyl)acetic acid is generally considered the most robust and scalable route. The starting materials are accessible, and the use of catalytic hydrogen peroxide as the oxidant is economically and environmentally favorable for industrial production.[10][11]

Q2: Which analytical techniques are essential for characterization and in-process control?

  • In-Process Control: TLC and HPLC are indispensable for monitoring reaction completion and identifying the presence of starting materials or intermediates.[15]

  • Final Product Characterization:

    • ¹H NMR: To confirm the chemical structure. Expect to see signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetic acid group (a singlet), and the characteristic doublet of doublets for the para-substituted aromatic ring.[14]

    • Mass Spectrometry (MS): To confirm the molecular weight (228.27 g/mol ).[14]

    • Melting Point: A sharp melting point is a good indicator of purity. The literature value is approximately 133-135°C.[14]

    • HPLC: To determine the final purity with high accuracy.[15]

Q3: Are there any significant safety precautions for the oxidation step? Yes. Hydrogen peroxide at high concentrations (>30%) is a strong oxidizer and can cause severe burns. The oxidation reaction itself is exothermic and must be conducted with adequate cooling available to prevent a runaway reaction.[3] When working at elevated temperatures, ensure proper ventilation as pressure can build up from oxygen evolution if the H₂O₂ decomposes. Always add the oxidant portion-wise or via an addition funnel to maintain control.[3]

Q4: How can I prepare the precursor, 2-(4-(ethylthio)phenyl)acetic acid? This precursor can be synthesized from 4-ethylthioacetophenone using the Willgerodt-Kindler reaction.[16] This involves heating the acetophenone with sulfur and an amine like morpholine to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[5][6]

Section 4: Recommended Experimental Protocol

Synthesis of this compound via Sulfide Oxidation

This protocol is based on a catalytic oxidation using sodium tungstate and hydrogen peroxide.

Materials:

  • 2-(4-(ethylthio)phenyl)acetic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1.0 equivalent of 2-(4-(ethylthio)phenyl)acetic acid in ethanol.

  • Add sodium tungstate dihydrate (0.02 equivalents) to the solution and stir until it is dissolved.

  • Heat the mixture to 55°C.

  • Slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 65°C.

  • After the addition is complete, maintain the reaction mixture at 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid) until the starting material and sulfoxide intermediate are no longer visible.

  • Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold deionized water, which should cause the product to precipitate.

  • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the final product in a vacuum oven at 50-60°C to a constant weight.

References

Technical Support Center: Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a two-stage process. The initial stage involves the formation of the precursor, 2-(4-(ethylthio)phenyl)acetic acid. This is followed by the oxidation of the thioether to the desired sulfone. Understanding the nuances of each stage is critical for controlling the impurity profile of the final product.

Two primary routes are commonly employed for the synthesis of the 2-(4-(ethylthio)phenyl)acetic acid intermediate:

  • The Willgerodt-Kindler Reaction: This classic reaction involves the conversion of 4-ethylacetophenone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.

  • Nucleophilic Substitution: This route utilizes a p-halogenated phenylacetic acid derivative which undergoes a nucleophilic substitution reaction with a methyl mercaptide salt.

The subsequent oxidation of the thioether to the sulfone is most frequently achieved using an oxidizing agent such as hydrogen peroxide.

Below is a visual representation of the overall synthetic pathway.

Synthetic_Pathway cluster_0 Route 1: Willgerodt-Kindler cluster_1 Route 2: Nucleophilic Substitution A 4-Ethylacetophenone B 2-(4-Ethylphenyl)thioacetamide derivative A->B S₈, Morpholine C 2-(4-(Ethylthio)phenyl)acetic acid B->C Hydrolysis F This compound C->F Oxidation (e.g., H₂O₂) D p-Halogenated Phenylacetic Acid E 2-(4-(Ethylthio)phenyl)acetic acid D->E NaSMe or KSMe E->F Oxidation (e.g., H₂O₂)

Caption: General synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Part A: Synthesis of 2-(4-(Ethylthio)phenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction, while effective, is notorious for producing a complex mixture of byproducts. Careful control of reaction conditions is paramount.

Q1: My Willgerodt-Kindler reaction has a low yield and a complex product mixture. What are the likely impurities and how can I minimize them?

A1: The Willgerodt-Kindler reaction of 4-ethylacetophenone can generate several impurities. The primary culprits are typically:

  • Unreacted Starting Material: Incomplete conversion of 4-ethylacetophenone.

  • Thioamide Intermediate: Incomplete hydrolysis of the 2-(4-ethylphenyl)thioacetamide derivative.

  • Sulfur-Containing Byproducts: The reaction with elemental sulfur can lead to the formation of various polysulfides and other organosulfur compounds.

  • Decarboxylation Products: Under harsh hydrolysis conditions, the desired product can decarboxylate.

Troubleshooting Strategies:

  • Reaction Temperature and Time: The Willgerodt-Kindler reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to thermal decomposition and the formation of tars. It is crucial to optimize the temperature and reaction time for your specific setup.

  • Stoichiometry of Reagents: The molar ratio of the ketone, sulfur, and amine (e.g., morpholine) is a critical parameter. An excess of sulfur can lead to the formation of polysulfides, while an insufficient amount will result in incomplete reaction.

  • Hydrolysis Conditions: The hydrolysis of the thioamide intermediate is typically carried out under basic conditions (e.g., NaOH or KOH), followed by acidification. Incomplete hydrolysis will leave the thioamide as an impurity. Conversely, overly harsh basic conditions or high temperatures can promote side reactions. A patent for a similar synthesis suggests hydrolysis with a 50% NaOH solution at 80-85°C for 6 hours[1].

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in the Willgerodt-Kindler reaction, often resulting from polymerization of starting materials or intermediates at high temperatures.

Mitigation Strategies:

  • Solvent Choice: The use of a high-boiling point, inert solvent can help to moderate the reaction temperature and improve solubility, reducing the likelihood of polymerization.

  • Gradual Heating: Bringing the reaction to the target temperature slowly can prevent localized overheating and subsequent decomposition.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

Part B: Synthesis of 2-(4-(Ethylthio)phenyl)acetic acid via Nucleophilic Substitution

This method offers a potentially cleaner alternative to the Willgerodt-Kindler reaction.

Q3: What are the common impurities when synthesizing 2-(4-(ethylthio)phenyl)acetic acid from a p-halogenated phenylacetic acid?

A3: The primary impurities in this route are typically:

  • Unreacted Starting Material: Incomplete reaction of the p-halogenated phenylacetic acid.

  • Dimeric Byproducts: Formation of dithioethers or other coupling products, especially if trace metals are present.

  • Over-alkylation Products: If a di-halo starting material is used, there is a possibility of substitution at both halogen positions.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the p-halogenated phenylacetic acid is of high purity to avoid introducing unknown impurities.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF. The temperature and reaction time should be optimized to ensure complete conversion without promoting side reactions. A published procedure for a similar compound suggests reacting 4-bromophenylacetic acid with sodium methanethiol in DMF at 130°C[2].

  • Stoichiometry: A slight excess of the methyl mercaptide salt can be used to drive the reaction to completion, but a large excess should be avoided to minimize the formation of byproducts.

Part C: Oxidation of 2-(4-(Ethylthio)phenyl)acetic acid to this compound

The oxidation of the thioether to the sulfone is a critical step where impurities can be introduced.

Q4: I am performing the oxidation of 2-(4-(ethylthio)phenyl)acetic acid with hydrogen peroxide and I'm concerned about impurities. What should I look out for?

A4: The most common impurity in this oxidation step is the intermediate sulfoxide , 2-(4-(ethylsulfinyl)phenyl)acetic acid, resulting from incomplete oxidation. Over-oxidation to other species is less common for sulfones but can occur under harsh conditions.

Controlling the Oxidation:

  • Stoichiometry of the Oxidant: The amount of hydrogen peroxide used is critical. A stoichiometric excess is required to ensure complete conversion of the thioether to the sulfone. Typically, at least two equivalents of H₂O₂ are used.

  • Catalyst: The reaction can be slow and may require a catalyst. A patent for the target molecule describes the use of vanadium pentoxide as a catalyst in acetonitrile[3]. Sodium tungstate is another commonly used catalyst for this type of oxidation[4].

  • Temperature Control: The oxidation is an exothermic process. The temperature should be carefully controlled to prevent runaway reactions and the formation of degradation products. The addition of hydrogen peroxide is often done at a low temperature (e.g., 0°C), followed by stirring at room temperature[3].

  • Reaction Monitoring: It is essential to monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete conversion and avoid prolonged reaction times which could lead to byproduct formation.

Q5: Are there any other potential impurities from the oxidation step?

A5: Besides the sulfoxide intermediate, other potential impurities could arise from:

  • Degradation of the Starting Material or Product: The presence of a strong oxidant and potentially elevated temperatures can lead to the degradation of the aromatic ring or the acetic acid side chain.

  • Impurities from the Oxidant: Commercial hydrogen peroxide solutions can contain stabilizers that may react or interfere with the desired reaction.

  • Solvent-Related Impurities: The solvent used for the reaction could potentially undergo oxidation or react with other components under the reaction conditions.

III. Analytical Methods and Purification

Q6: What is a suitable analytical method for monitoring the reaction and assessing the purity of the final product?

A6: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for analyzing this compound and its impurities.

A typical HPLC method would involve:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol)[5][6].
Elution Isocratic or gradient elution can be used. A gradient elution may be necessary to separate all potential impurities with different polarities.
Flow Rate 1.0 mL/min is a typical starting point.
Detection UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 225-254 nm)[5].
Column Temperature Ambient or slightly elevated (e.g., 30-40°C) to ensure reproducible retention times.

Q7: How can I purify the final product to remove the identified impurities?

A7: The primary method for purifying this compound is recrystallization .

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for recrystallization of organic acids include water, ethanol, methanol, acetic acid, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities. The solution should then be filtered hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

A patent for a related compound, [4-(Methylsulfonyl)phenyl]acetic acid, describes a purification process involving precipitation by adjusting the pH of an aqueous solution[1][7].

IV. Visualizing Impurity Formation

The following diagram illustrates the potential formation of the key sulfoxide impurity during the oxidation step.

Oxidation_Impurities Start 2-(4-(Ethylthio)phenyl)acetic acid Intermediate 2-(4-(Ethylsulfinyl)phenyl)acetic acid (Sulfoxide Impurity) Start->Intermediate [O] (Incomplete Oxidation) Final This compound (Desired Product) Intermediate->Final [O]

Caption: Formation of the sulfoxide impurity via incomplete oxidation.

V. References

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka. [URL: https://patents.google.com/patent/CN102584537A/en]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. [URL: https://patents.google.com/patent/EP2551265A1/en]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Googleapis.com. [URL: https://patents.google.com/patent/EP2551265B1/en]

  • Willgerodt rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement]

  • [4-(Methylsulfonyl)phenyl]acetic acid. IUCr Journals. [URL: https://journals.iucr.org/e/issues/2008/12/00/em2135/em2135.pdf]

  • Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry.

  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Request PDF. [URL: https://www.researchgate.net/publication/234032998_A_Reverse_Phase_HPLC_Method_for_the_Separation_of_Two_Stereo_Isomers_of_2-4-Methylsulfonylphenyl-3-3R-oxocyclopentylpropanoic_Acid]

  • Willgerodt-Kindler Reac1on. MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/special2.htm]

  • 4-Methylthiophenylacetic acid | 16188-55-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5145142.htm]

  • This compound(383135-47-5) 1 H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/383135-47-5_1HNMR.htm]

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents. [URL: https://patents.google.com/patent/CN102603646B/en]

  • This compound | 383135-47-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52640672.htm]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [URL: https://pharmacia.pensoft.net/article/79510/]

  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [URL: https://typeset.io/papers/optimum-conditions-for-the-willgerodt-kindler-reaction-1-3p7z4g1r]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [URL: https://www.researchgate.net/publication/359858739_Development_and_validation_of_an_RP-HPLC_method_for_analysis_of_2-5-4-chlorophenyl-3-ethoxycarbonyl-2-methyl-1H-pyrrol-1-ylpropanoic_acid_and_its_impurities_under_different_pH]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [URL: https://ijcrt.org/papers/IJCRT22A6570.pdf]

  • Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1971/p2/p29710001007]

  • Process for the preparation of phenylacetic acid derivatives and intermediate products. Google Patents. [URL: https://patents.google.com/patent/EP0676388A2/en]

  • Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21444173/]

  • Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.1079/cabireviews.2022.0025]

  • 2-[4-(Methanesulfonyloxy)phenyl]acetic acid | C9H10O5S | CID 28875463. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-_Methanesulfonyloxy_phenyl_acetic-acid]

  • Oxidation Reactivities of Dibenzothiophenes in Polyoxometalate/H 2O2 and Formic Acid/H2O2 Systems. Request PDF. [URL: https://www.researchgate.net/publication/281604726_Oxidation_Reactivities_of_Dibenzothiophenes_in_PolyoxometalateH_2O2_and_Formic_AcidH2O2_Systems]

  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol23no3/kinetics-and-mechanism-of-oxidation-of-phenyl-acetic-acid-and-dl-mandelic-acid-by-permanganate-in-acid-medium/]

  • 2-[4-(Mesitylsulfonylamino)phenyl]acetic acid. SpectraBase. [URL: https://spectrabase.com/spectrum/5Yv1Z3Lh6Vq]

References

Stability issues with 2-(4-(Ethylsulfonyl)phenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS No. 383135-47-5). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered when working with this compound in solution. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step to successful experimentation. Key parameters are summarized below.

PropertyValueSource
CAS Number 383135-47-5[1][2][3][4]
Molecular Formula C₁₀H₁₂O₄S[1][5]
Molecular Weight 228.27 g/mol [1][5]
Appearance White to off-white solid[5][6]
Predicted pKa ~3.9 - 4.3[6][7]

Note on pKa: The pKa of the parent compound, phenylacetic acid, is approximately 4.31.[7] The presence of the strongly electron-withdrawing ethylsulfonyl group on the phenyl ring is expected to increase the acidity of the carboxylic acid, thus lowering its pKa slightly. Accurate determination would require experimental titration.

Q2: What are the best practices for storing the solid compound and its solutions?

Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light. Long-term storage at 2-8°C is recommended.

Solutions: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions. As a general rule:

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Use amber vials or wrap containers in foil to protect from light, which can induce photo-degradation.[8]

Q3: Which solvents are recommended for preparing a stock solution?

This compound is an organic acid. Its solubility is largely dictated by the protonation state of the carboxylic acid group.

  • Aprotic Organic Solvents: Good solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Protic Organic Solvents: Soluble in methanol and ethanol.[6][9]

  • Aqueous Solutions: The compound has very low solubility in neutral or acidic water. To dissolve it in an aqueous buffer, the pH must be adjusted to be at least 1.5-2 units above its pKa (i.e., pH > 6.0) to ensure the carboxylate anion is the predominant species. This is typically achieved by using a mild base like sodium hydroxide or sodium bicarbonate to deprotonate the carboxylic acid.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter and the scientific principles behind their solutions.

Issue 1: Precipitate formation in my aqueous buffer.

The sudden appearance of a precipitate after preparing a solution is almost always related to solubility limits, pH, or temperature changes.

Causality: The primary cause is the pH of your buffer being too close to or below the compound's pKa (~4.0). At these pH values, the carboxylic acid is in its neutral, protonated form (-COOH), which is significantly less water-soluble than its deprotonated, anionic carboxylate form (-COO⁻).

Troubleshooting Workflow:

G A Precipitate Observed in Aqueous Solution B Measure pH of the Solution A->B C Is pH < 6.0? B->C D_yes Yes C->D_yes D_no No C->D_no E pH is too low. The neutral form of the acid is precipitating. D_yes->E G Check solution concentration. Is it above the solubility limit for the given conditions? D_no->G F Add dilute NaOH or another suitable base dropwise until precipitate dissolves. Target pH > 6.5. E->F I Solution is likely saturated or supersaturated. G->I H Dilute the solution or add a co-solvent (e.g., up to 5% DMSO) if the experiment allows. I->H

Caption: Troubleshooting workflow for precipitate formation.

Step-by-Step Protocol to Address Precipitation:

  • Verify pH: Use a calibrated pH meter to check the pH of your solution.

  • Adjust pH: If the pH is below 6.0, slowly add 0.1 M NaOH dropwise while stirring until the precipitate redissolves. Monitor the pH to ensure it remains within a range compatible with your experimental system.

  • Consider Concentration: If precipitation occurs even at a suitable pH, you may have exceeded the compound's intrinsic solubility. Try preparing a more dilute solution.

  • Use of Co-solvents: If your experimental design permits, adding a small percentage of an organic co-solvent like DMSO or ethanol can significantly enhance solubility. However, always run a vehicle control to account for any effects of the co-solvent.

Issue 2: Suspected Chemical Degradation (Loss of activity, new peaks in HPLC).

Chemical instability can compromise your results. The structure of this compound contains several functional groups, but the primary sites of potential degradation are the benzylic methylene (-CH₂-) and the carboxylic acid group.

The structure is susceptible to oxidative and thermal stress. The sulfone group itself is highly robust and generally resistant to further oxidation.[10][11]

Potential Degradation Pathways:

G cluster_0 Primary Compound cluster_1 Degradation Products A This compound B (4-Ethylsulfonyl)benzaldehyde A->B Oxidative Decarboxylation (e.g., O₂, hv, metal ions) C (4-Ethylsulfonyl)benzyl alcohol A->C Reduction or Oxidative Intermediate D (4-Ethylsulfonyl)toluene A->D Thermal/Catalytic Decarboxylation (High Temp)

Caption: Potential degradation pathways for the title compound.

  • Oxidative Decarboxylation: This is a known reaction for phenylacetic acids.[8][12] The benzylic carbon is susceptible to oxidation, which can lead to the loss of the carboxyl group (as CO₂) and formation of the corresponding aldehyde, (4-Ethylsulfonyl)benzaldehyde . This can be promoted by light (photo-oxidation), heat, oxygen, and trace metal ion contaminants (e.g., Cu²⁺, Fe³⁺).[13] Forced degradation studies on the related drug Celecoxib show it is most vulnerable to oxidative conditions.[14][15]

  • Thermal Decarboxylation: At high temperatures, particularly in aqueous media, phenylacetic acids can decarboxylate to form toluene derivatives, in this case, (4-Ethylsulfonyl)toluene .[16] This is generally less common under typical laboratory conditions but can be a concern during heat-sterilization or high-temperature screening assays.

  • Hydrolysis: The core structure does not contain a readily hydrolyzable group like an ester or amide. While extreme pH and high temperatures could potentially promote other reactions, significant hydrolytic degradation under typical biological testing conditions (pH 5-8, T < 40°C) is not expected to be a primary stability concern. Studies on Celecoxib show only minimal degradation (around 3%) after over 800 hours in acidic or alkaline conditions at 40°C.[15]

Q: How can I design an experiment to definitively test the stability of my compound?

A forced degradation study is the standard approach to identify stability liabilities. This involves subjecting the compound to harsh conditions and monitoring its purity over time, typically by HPLC.

Protocol: Basic Forced Degradation Study

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water or DMSO) to a known concentration (e.g., 1 mg/mL). This is your T=0 Unstressed Sample .

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidative: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal: Place a vial of the stock solution in an oven at 60-80°C.

    • Photolytic: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight as a crude test). Keep a control sample wrapped in foil at the same temperature.

  • Incubate: Leave the samples to incubate for a defined period (e.g., 24, 48, 72 hours).

  • Neutralize & Analyze: Before analysis, neutralize the acid and base samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze by HPLC: Inject the T=0 sample first, followed by the stressed samples. Compare the chromatograms for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

Analytical Workflow Diagram:

Caption: Workflow for a forced degradation stability study.

Part 3: Recommended Analytical Method

A robust analytical method is critical for assessing purity and stability. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for this purpose.

Q: Can you provide a starting RP-HPLC method for analyzing this compound?

The following method is a general starting point based on similar aromatic acids and sulfonyl compounds.[17][18] It should be optimized and validated for your specific application.

Protocol: Starting RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Diluent: Acetonitrile/Water (50:50).

Rationale:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The acid (TFA or formic acid) ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peak shapes and consistent retention times.

  • Gradient Elution: The gradient from low to high organic content ensures that the parent compound and any potential degradation products (which may have different polarities) are effectively separated and eluted.

  • UV Detection at 254 nm: The phenyl ring provides strong chromophores that absorb well in the UV range, making 254 nm a good starting wavelength for detection.

References

Technical Support Center: Crystallization of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As an active pharmaceutical ingredient (API) intermediate, controlling the solid-state properties of this compound is critical for ensuring purity, stability, and consistent performance in downstream processes.[1][2][3]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot effectively.

Section 1: Foundational Principles of Crystallization

Success in crystallization hinges on understanding and controlling the interplay between solubility, supersaturation, nucleation, and crystal growth.[4] Crystallization is not merely precipitation; it is a thermodynamically driven process of molecular self-assembly into a highly ordered, crystalline solid.[4][5]

What is Supersaturation and Why is it Critical?

The relationship between concentration and temperature can be visualized through a solubility diagram, which is divided into three key zones:

  • Undersaturated Zone: The stable zone where the solute is fully dissolved and no crystallization will occur.

  • Metastable Zone (MSZ): A quasi-stable region where spontaneous nucleation is unlikely, but existing crystals (seeds) will grow. Operating within this zone is ideal for controlled crystal growth.

  • Labile Zone: The unstable region of high supersaturation where spontaneous (primary) nucleation occurs rapidly. While necessary to initiate crystallization without seeds, operating too deep within this zone can lead to the formation of fine powders or even "oiling out."[9]

G cluster_zones Supersaturation Zones cluster_methods Crystallization Pathways labile Labile Zone (High Supersaturation) Spontaneous Nucleation under Undersaturated Zone (Low Concentration) Dissolution end_anti Crystals (Anti-Solvent) labile->end_anti msz Metastable Zone (MSZ) (Moderate Supersaturation) Crystal Growth Dominates end_cool Crystals (Cooling) msz->end_cool Growth on Nuclei/Seeds start Starting Solution start->labile Rapid Cooling or Fast Anti-Solvent Addition start->msz Slow Cooling or Slow Anti-Solvent Addition

Caption: Controlling the path through supersaturation zones is key to successful crystallization.

Section 2: General Troubleshooting Workflow

When encountering an issue, a systematic approach can save significant time and resources. Use the following decision tree to diagnose the problem and identify a potential solution path.

TroubleshootingWorkflow start Crystallization Experiment Outcome no_xtal No Crystals Formed start->no_xtal oiling_out Compound 'Oils Out' start->oiling_out poor_quality Poor Crystal Quality (Fine Powder, Needles, etc.) start->poor_quality low_yield Low Yield start->low_yield sol_no_xtal1 Too much solvent? -> Concentrate solution no_xtal->sol_no_xtal1 Clear Solution sol_no_xtal2 Nucleation barrier too high? -> Scratch flask, add seed crystals no_xtal->sol_no_xtal2 Cloudy/Saturated sol_no_xtal3 Cooling not low enough? -> Decrease final temperature no_xtal->sol_no_xtal3 sol_oiling1 Supersaturation too high? -> Reheat, add more solvent, cool slowly oiling_out->sol_oiling1 sol_oiling2 Wrong solvent system? -> See Solvent Selection Guide oiling_out->sol_oiling2 sol_oiling3 Cooling rate too fast? -> Implement controlled cooling profile oiling_out->sol_oiling3 sol_poor_quality1 Rapid nucleation? -> Reduce supersaturation (slower cooling/addition) poor_quality->sol_poor_quality1 sol_poor_quality2 Insufficient growth time? -> Hold at final temp longer (ageing) poor_quality->sol_poor_quality2 sol_poor_quality3 Agitation issues? -> Optimize stirring speed poor_quality->sol_poor_quality3 sol_low_yield1 Solubility too high at final temp? -> Lower temp, use anti-solvent low_yield->sol_low_yield1 sol_low_yield2 Insufficient crystallization time? -> Increase holding time low_yield->sol_low_yield2 sol_low_yield3 Material lost during workup? -> Wash with cold solvent low_yield->sol_low_yield3

Caption: A decision tree for troubleshooting common crystallization issues.

Section 3: Frequently Asked Questions & Troubleshooting Guides
Problem: No Crystals Are Forming.

Q1: I've cooled my saturated solution, but nothing has crystallized. What should I do?

A1: This indicates that the solution is likely still in the metastable zone and lacks the energy to overcome the nucleation barrier.[4]

  • Causality: Crystal formation requires two steps: nucleation (the formation of tiny, stable crystalline nuclei) and growth. If the supersaturation is not high enough (i.e., not in the labile zone), nucleation will not occur spontaneously.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[10]

    • Add Seed Crystals: If you have a previous batch of the solid, add a tiny crystal to the solution. This bypasses the primary nucleation step entirely, allowing growth to begin.

    • Increase Supersaturation: If the above fails, you may have too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10]

Problem: The Compound "Oils Out" (Liquid-Liquid Phase Separation).

Q2: My product is separating as a sticky oil or a second liquid phase instead of forming crystals. Why is this happening and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturation is so high that the solute separates into a highly concentrated, amorphous liquid phase before it has time to organize into a crystal lattice.[9][11] This is a common problem when a solution is cooled too quickly or when a large volume of anti-solvent is added at once.[11]

  • Causality: The system relieves the high supersaturation by the fastest means possible, which is phase separation rather than the more ordered process of crystallization. This can be exacerbated by the presence of impurities or if the compound has a low melting point.[3][9]

  • Immediate Fix:

    • Reheat the entire mixture until the oil redissolves, creating a homogeneous solution again.

    • Add a small amount of additional solvent (10-20% by volume) to reduce the overall concentration.

    • Attempt the crystallization again, but cool the solution at a much slower rate (see Protocol 2) or add anti-solvent more slowly (see Protocol 3).

  • Preventative Strategies:

    • Reduce Concentration: Start with a more dilute solution.

    • Slow Down: The key is to generate supersaturation slowly, allowing nucleation and growth to occur within the metastable zone without crashing into the labile zone.

    • Seeding: Add seed crystals at a temperature where the solution is only slightly supersaturated. This provides a template for growth and can prevent the buildup of high supersaturation needed for LLPS.[9]

Problem: Crystal Quality is Poor (Fine Powder, Needles, Agglomerates).

Q3: I'm getting crystals, but they are a very fine powder that is difficult to filter. How can I grow larger crystals?

A3: The formation of fine powder is a classic sign of rapid, uncontrolled nucleation. This happens when the solution is driven too quickly and too deeply into the labile supersaturation zone.[1]

  • Causality: When supersaturation is very high, the nucleation rate far exceeds the crystal growth rate. This leads to the simultaneous formation of a massive number of tiny nuclei, which consume the available solute before any of them can grow to a significant size.

  • Solutions:

    • Reduce Cooling Rate: A slower cooling rate is the most effective way to control supersaturation. A rate of 5-10 °C per hour is often a good starting point.

    • Use an Anti-Solvent: Anti-solvent addition can provide more delicate control over supersaturation compared to cooling. Add the anti-solvent dropwise to a stirred solution (see Protocol 3).[6]

    • Temperature Cycling (Ostwald Ripening): After the initial crystallization, cycling the temperature of the slurry up and down by a few degrees can help. During the heating phase, smaller, less stable crystals dissolve, and during the cooling phase, the material re-deposits onto the larger, more stable crystals.

Q4: My crystals are forming as long, thin needles or are heavily agglomerated. What causes this and how can it be improved?

A4: Crystal habit (shape) and agglomeration are influenced by solvent choice, impurities, and mixing conditions.[1][12]

  • Causality:

    • Needles: Often form from rapid growth along one crystal axis. This can be solvent-dependent. The sulfonyl and carboxylic acid groups on your molecule will interact differently with various solvents, which can favor or inhibit growth on specific crystal faces.

    • Agglomeration: Occurs when individual crystals stick together. This can be caused by inadequate mixing (leading to localized high supersaturation) or by the presence of residual oily impurities that make the crystal surfaces sticky.

  • Solutions:

    • Change Solvent System: Experiment with different solvents or solvent/anti-solvent pairs. A solvent that interacts more strongly with the faster-growing crystal faces can act as a habit modifier.

    • Optimize Agitation: Ensure the solution is well-mixed but not overly agitated. Excessive agitation can cause secondary nucleation, where new crystals form from fragments broken off existing ones, leading to a smaller particle size.[1]

    • Purity: Ensure the starting material is of high purity, as impurities can interfere with crystal growth.[3][13]

Problem: Controlling Polymorphism.

Q5: How do I know if my compound has multiple crystal forms (polymorphs), and how do I control which one I get?

A5: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[2][14][15] The conditions of crystallization (solvent, temperature, supersaturation rate) determine which polymorph is formed.[16][17]

  • Causality: Different polymorphs represent different ways molecules can pack in a crystal lattice. One form may be thermodynamically more stable overall, while another (a metastable form) may nucleate faster under certain conditions (Ostwald's Rule of Stages).[17]

  • Screening for Polymorphism:

    • Crystallize the compound from a wide variety of solvents with different polarities.

    • Use different crystallization methods (slow cooling, fast cooling, anti-solvent addition, slow evaporation).

    • Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

  • Controlling the Outcome:

    • Kinetic vs. Thermodynamic Control: Fast crystallization at high supersaturation often yields a less stable, "kinetic" polymorph. Slow crystallization at low supersaturation is more likely to produce the most stable, "thermodynamic" polymorph.[14]

    • Seeding: The most robust method for control is to seed the crystallization with the desired polymorph.

    • Slurry Experiments: To determine the most stable form at a given temperature, you can stir a mixture of different polymorphs in a saturated solution. Over time, the less stable forms will dissolve and recrystallize as the most stable form (see Protocol 4).

Section 4: Standard Protocols
Protocol 1: Systematic Solvent Screening
  • Objective: To identify a suitable single solvent for cooling crystallization or a solvent/anti-solvent pair.

  • Procedure:

    • Place ~10-20 mg of this compound into several small vials.

    • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • For Cooling Crystallization: A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.[18] If a solvent dissolves the compound readily at room temperature, it is likely too good a solvent.

    • For Anti-Solvent Crystallization: Find a solvent in which the compound is very soluble (the "solvent") and one in which it is very insoluble (the "anti-solvent"). The two solvents must be miscible.[19][20]

    • Heat the vials that did not dissolve at room temperature. If the solid dissolves upon heating, cool the vial to room temperature and then in an ice bath to observe crystallization.

    • Record the results in a table.

Protocol 2: Controlled Cooling Crystallization
  • Objective: To grow larger crystals by controlling the rate of supersaturation generation.

  • Procedure:

    • Dissolve the compound in a minimal amount of a suitable hot solvent in a jacketed reactor vessel or a flask equipped with a magnetic stirrer and a temperature probe.

    • Ensure the solution is fully dissolved. If needed, filter the hot solution to remove any insoluble impurities.[18]

    • Set the cooling system to a slow, linear cooling ramp (e.g., 5-10 °C/hour).

    • (Optional but recommended) Once the solution has cooled by a few degrees into the metastable zone, add a small number of seed crystals of the desired polymorph.

    • Continue cooling to the final temperature (e.g., 0-5 °C).

    • Hold the slurry at the final temperature with stirring for several hours ("ageing") to allow crystallization to complete and improve crystal quality.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Anti-Solvent Crystallization
  • Objective: To induce crystallization by reducing the solubility of the compound in solution.[21][22]

  • Procedure:

    • Dissolve the compound in a good solvent to create a concentrated stock solution.

    • In a separate vessel, place the anti-solvent (typically 1.5 to 3 times the volume of the solvent).

    • With vigorous stirring, add the stock solution of your compound to the anti-solvent very slowly using a syringe pump or a dropping funnel. A slow addition rate is crucial to avoid oiling out.[11]

    • Alternatively, the anti-solvent can be added slowly to the solution of the compound. The choice depends on the specific system and desired particle characteristics.

    • Once the addition is complete, stir the resulting slurry for 1-2 hours to ensure complete crystallization.

    • Isolate the crystals by filtration, wash with the anti-solvent, and dry.

Section 5: Data Tables for Quick Reference

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 383135-47-5[23][24]
Molecular Formula C₁₀H₁₂O₄S[23][25]
Molecular Weight 228.27 g/mol [25]
Appearance White solid[23]
Storage Room temperature, dry[24][25]

Table 2: General Solvent Selection Guide for this compound

This table is based on the chemical structure (polar sulfone and carboxylic acid, aromatic ring). Experimental verification is required (see Protocol 1).

SolventPolarityBoiling Point (°C)Expected RoleRationale
Methanol/Ethanol Polar Protic65 / 78Good SolventPolar groups will interact well with the alcohol. Good for cooling crystallization.
Acetone Polar Aprotic56Good SolventPolar aprotic nature can dissolve the compound effectively.
Ethyl Acetate Intermediate77Good SolventBalanced polarity may provide a good solubility profile for cooling crystallization.
Toluene Nonpolar111Poor Solvent / Anti-SolventUnlikely to dissolve the polar functional groups well.
Heptane/Hexane Nonpolar98 / 69Anti-SolventVery poor solubility expected. Good choice as an anti-solvent with more polar solvents.
Water Very Polar100Poor SolventThe organic backbone will likely limit solubility despite the polar groups.

References

Technical Support Center: Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid. This molecule is a critical intermediate in the development of several pharmaceutical agents, notably as a precursor for COX-2 inhibitors. Achieving high yield and purity is paramount for efficient drug development pipelines.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth analysis of common synthetic challenges, offering solutions grounded in mechanistic understanding and field-proven experience.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several primary routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. The three most common strategies are summarized below.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product Thioether Precursor Thioether Precursor Oxidation Oxidation Thioether Precursor->Oxidation e.g., 2-(4-(ethylthio)phenyl)acetic acid Aryl Ketone Precursor Aryl Ketone Precursor Willgerodt-Kindler Rxn Willgerodt-Kindler Rxn Aryl Ketone Precursor->Willgerodt-Kindler Rxn e.g., 4'-(ethylsulfonyl)acetophenone Nitrile Precursor Nitrile Precursor Hydrolysis Hydrolysis Nitrile Precursor->Hydrolysis e.g., 2-(4-(ethylsulfonyl)phenyl)acetonitrile Target_Acid This compound Oxidation->Target_Acid Willgerodt-Kindler Rxn->Target_Acid Hydrolysis->Target_Acid

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying chemical principles.

Route 1: Oxidation of Thioether Precursors

Question 1: My yield is consistently low when oxidizing the 2-(4-(ethylthio)phenyl)acetic acid precursor. Mass spectrometry analysis shows a significant amount of the corresponding sulfoxide. What is happening and how can I fix it?

Analysis & Solution: This is a classic case of incomplete oxidation. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. If the reaction stalls, you will isolate this intermediate, significantly reducing the yield of your desired sulfone.

  • Causality: The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation step (sulfoxide to sulfone) kinetically slower. Insufficient oxidant, inadequate catalyst activity, or suboptimal reaction conditions (temperature, time) will favor the accumulation of the sulfoxide.[1]

  • Recommended Actions:

    • Increase Oxidant Stoichiometry: Ensure you are using at least two molar equivalents of the oxidizing agent (e.g., Hydrogen Peroxide). It is common practice to use a slight excess (2.2-2.5 equivalents) to drive the reaction to completion.

    • Catalyst Choice & Loading:

      • Sodium Tungstate (Na₂WO₄): This is a highly effective catalyst when used with H₂O₂. It forms a peroxotungstate species in situ, which is a powerful oxygen transfer agent.[2][3] Ensure the catalyst is fully dissolved and active.

      • Heterogeneous Catalysts: Catalysts like TiO₂ or Niobium Carbide can offer high efficiency and easy recovery. Niobium carbide, in particular, has been shown to favor the formation of sulfones from sulfides using H₂O₂.[4][5]

    • Temperature & Time: While initial oxidation to the sulfoxide can be rapid and exothermic, the second oxidation step often requires more energy. Consider increasing the reaction temperature (e.g., to 50-65 °C) and extending the reaction time after the initial exotherm subsides. Monitor the reaction progress using TLC or LC-MS.

    • Solvent System: Acetic acid is often used as a solvent or co-solvent. It can activate H₂O₂ by forming peracetic acid in situ, a more potent oxidant, which is essential for the complete conversion of thioanisole to its sulfone.[6]

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Na₂WO₄ 2.2 eq. H₂O₂, cat. Na₂WO₄, Acetic Acid/Water, RT to 60°CCost-effective, "green" oxidant, high efficiency.[3]Requires careful temperature control; potential for runaway reaction.
H₂O₂ / Acetic Acid Excess H₂O₂, Acetic Acid, 50-70°CSimple, metal-free system.[6]Can require higher temperatures and longer reaction times.
m-CPBA >2.0 eq., CH₂Cl₂, 0°C to RTHigh reactivity, predictable.Stoichiometric waste (m-CBA), cost, potential safety issues.
Oxone® (KHSO₅) >2.0 eq., MeOH/Water, RTStable, effective, easy to handle.Can be less selective depending on the substrate.

Question 2: My reaction seems to have worked, but I am struggling to isolate a pure product. How should I approach the workup and purification?

Analysis & Solution: Proper workup is critical for isolating the acidic product from the reaction mixture, which may contain unreacted starting material, the sulfoxide intermediate, and inorganic salts.

  • Causality: this compound is a carboxylic acid with a pKa around 4. Its solubility is highly dependent on pH. The sulfoxide intermediate has a similar structure but different polarity, which can complicate purification if it is present in large amounts.

  • Recommended Protocol:

    • Quenching: After confirming reaction completion, cool the mixture to room temperature. If H₂O₂ was used, it can be quenched by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a peroxide test strip is negative.

    • pH Adjustment for Isolation: The key step is to precipitate the product. Dilute the reaction mixture with water. Since your product is an acid, it will be soluble in its deprotonated (carboxylate) form at high pH and insoluble in its protonated form at low pH.

      • First, consider an optional basic wash: adjust the pH to ~8-9 with a base like NaOH. This will deprotonate your acid, moving it to the aqueous layer. You can then wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities.

      • Next, acidify the aqueous layer slowly with a strong acid (e.g., 2N HCl) to a pH of ~2.[7] The product should precipitate as a white solid.

    • Recrystallization: The crude solid can be further purified by recrystallization. A common and effective solvent system is an ethanol/water or methanol/water mixture.[8] Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow it to cool slowly to form pure crystals.

Purification_Workflow A Reaction Mixture B Quench Excess Oxidant (e.g., Na₂SO₃ aq.) A->B C Dilute with Water B->C D Adjust pH to ~2 (e.g., 2N HCl) C->D E Precipitation Occurs D->E F Filter Solid E->F G Wash Solid with Cold Water F->G H Dry Crude Product G->H I Recrystallize (e.g., from EtOH/Water) H->I J Pure Product I->J

Caption: A standard workflow for product isolation and purification.

Route 2: Willgerodt-Kindler Reaction

Question 3: I am attempting the Willgerodt-Kindler reaction starting from 4'-(ethylsulfonyl)acetophenone, but I am getting very low yields of the final acid after hydrolysis. What are the critical parameters for this reaction?

Analysis & Solution: The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to terminal carboxylic acids (via a thioamide intermediate), but it is notoriously sensitive to reaction conditions.[9][10]

  • Causality: The reaction involves the migration of a carbonyl group along an alkyl chain and its conversion to a thioamide. This complex mechanism requires high temperatures and is prone to side reactions, including polymerization and degradation, if not properly controlled. The key intermediate is the thiomorpholide of phenylacetic acid, which must be hydrolyzed in a separate step.[7][8]

  • Recommended Actions:

    • Reagent Quality and Ratio: Use sublimed elemental sulfur and freshly distilled morpholine. A common ratio is ~1.2 equivalents of sulfur and ~1.2 equivalents of morpholine relative to the ketone.

    • Temperature Control: The reaction typically requires heating, often to reflux. However, excessively high temperatures can lead to decomposition. A temperature range of 75-130 °C is often cited.[7][8] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by allowing for precise and rapid heating to the target temperature.[8]

    • Catalysis: While the classic reaction is often run without a catalyst, acidic catalysts like p-toluenesulfonic acid or supported catalysts such as silica-supported fluoboric acid (HBF₄·SiO₂) can significantly improve the reaction rate and yield by activating the ketone carbonyl group.[7][8]

    • Efficient Hydrolysis: The intermediate thiomorpholide must be completely hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong base like NaOH or KOH in an alcoholic solvent, followed by acidic workup.[7][8] Incomplete hydrolysis is a common reason for low yields of the final acid. Ensure the hydrolysis step is run for a sufficient duration (e.g., 6-12 hours at 80-110 °C) until the intermediate is no longer detectable.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability and yield? A: The oxidation of a thioether precursor, such as 2-(4-(ethylthio)phenyl)acetic acid, is often the most reliable and scalable route. The starting materials are accessible, and the oxidation reaction, particularly using H₂O₂ with a tungstate catalyst, is high-yielding, atom-economical, and uses relatively "green" reagents.[3][11]

Q: Are there any specific safety precautions I should take? A: Yes. When working with hydrogen peroxide at elevated temperatures, always use a blast shield and monitor the reaction for any uncontrolled exotherm. Oxidizing agents like m-CPBA and Oxone® should be handled with care. The Willgerodt-Kindler reaction involves heating sulfur and amines, which can produce noxious and flammable vapors; it must be performed in a well-ventilated fume hood.

Q: Can a Grignard reaction be used to construct the carbon backbone? A: While Grignard reagents are excellent for C-C bond formation, their use with substrates already containing a sulfone group can be problematic. The sulfone group is generally stable to Grignard reagents, but the acidity of the α-protons next to the sulfone can lead to deprotonation rather than the desired nucleophilic addition, complicating the reaction.[12][13] It is more common to introduce the sulfone group via oxidation after the main carbon skeleton is already in place.

Key Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(4-(ethylthio)phenyl)acetonitrile and Subsequent Hydrolysis

This two-step protocol is adapted from demonstrated laboratory procedures and offers a reliable path to the target compound.[3]

Step A: Oxidation to 2-(4-(Ethylsulfonyl)phenyl)acetonitrile

  • To a flask containing 2-(4-(ethylthio)phenyl)acetonitrile (1.0 eq) in acetic anhydride (3 mL per 0.1 mol substrate), cool the mixture to 5 °C in an ice bath.

  • Add sodium tungstate (Na₂WO₄) (0.2 eq) to the stirred mixture.

  • Prepare a solution of 30% hydrogen peroxide (H₂O₂) (2.0 eq) in a 2:1 mixture of acetic acid and water.

  • Add the H₂O₂ solution dropwise to the reaction mixture, ensuring the temperature is maintained below 15 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction to completion by TLC.

  • The product often precipitates from the reaction mixture. Filter the solid and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product (2-(4-(ethylsulfonyl)phenyl)acetonitrile) under vacuum.

Step B: Hydrolysis to this compound

  • Combine the 2-(4-(ethylsulfonyl)phenyl)acetonitrile (1.0 eq) with a 3:1 mass ratio of deionized water in a high-pressure reactor.[14]

  • Seal the reactor and heat to 250-270 °C for 4-6 hours with stirring. This near-critical water hydrolysis avoids the use of strong acids or bases.

  • Cool the reactor to room temperature. The crude product should crystallize upon cooling.

  • Filter the crude this compound and recrystallize from an ethanol/water mixture as described in the troubleshooting section.

References

Technical Support Center: Scale-Up Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory to industrial production. As an intermediate in the synthesis of prominent pharmaceuticals, ensuring a robust, safe, and efficient manufacturing process is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.

I. Overall Synthesis Pathway

The industrial synthesis of this compound typically proceeds in two key stages:

  • Synthesis of the Thioether Precursor: Formation of 2-(4-(ethylthio)phenyl)acetic acid from 4-ethylthioacetophenone via the Willgerodt-Kindler reaction.

  • Oxidation to the Sulfone: Oxidation of the thioether to the desired sulfone product.

Each of these stages presents unique challenges during scale-up, which will be addressed in the following sections.

Synthesis_Pathway 4-Ethylthioacetophenone 4-Ethylthioacetophenone Thioamide Intermediate Thioamide Intermediate 4-Ethylthioacetophenone->Thioamide Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) 2-(4-(Ethylthio)phenyl)acetic acid 2-(4-(Ethylthio)phenyl)acetic acid Thioamide Intermediate->2-(4-(Ethylthio)phenyl)acetic acid Hydrolysis This compound This compound 2-(4-(Ethylthio)phenyl)acetic acid->this compound Oxidation (e.g., H2O2)

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Synthesis of 2-(4-(Ethylthio)phenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to their corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[1][2] However, its scale-up is not without challenges.

Q1: My Willgerodt-Kindler reaction is sluggish and gives low yields. What are the common causes and how can I improve it?

A1: Sluggish reactions and low yields are common issues when scaling up the Willgerodt-Kindler reaction. Several factors can contribute to this:

  • Insufficient Temperature: This reaction typically requires high temperatures (often >130°C) to proceed at a reasonable rate.[3] Ensure your reactor is capable of reaching and maintaining the target temperature uniformly.

  • Reagent Stoichiometry: An excess of sulfur and the amine (e.g., morpholine) is often necessary to drive the reaction to completion.[3] At scale, ensure efficient mixing to maintain homogeneity of the slurry.

  • Purity of Starting Materials: Impurities in the 4-ethylthioacetophenone can interfere with the reaction. Verify the purity of your starting material before use.

Troubleshooting Steps:

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (5-10°C) and monitor the reaction progress by in-process control (IPC) analysis (e.g., HPLC).

  • Reagent Loading: Experiment with increasing the molar equivalents of sulfur and morpholine. Document the impact on reaction time and impurity profile.

  • Catalyst Addition: While not always necessary, the use of a phase transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) has been reported to decrease reaction times significantly.[4]

Q2: I am observing significant byproduct formation, particularly an isomeric impurity. What is causing this and how can it be minimized?

A2: Isomerization of the starting ketone or intermediates is a known side reaction in the Willgerodt-Kindler process, especially at elevated temperatures.[5] This can lead to the formation of undesired phenylacetic acid isomers that are difficult to separate from the final product.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures, as this can promote isomerization. Find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The choice of a high-boiling solvent like quinoline can help in maintaining a consistent reaction temperature.[6]

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction closely and quench it once the desired conversion is achieved.

Q3: The hydrolysis of the thioamide intermediate is incomplete or leads to degradation. How can I optimize this step?

A3: Incomplete hydrolysis or degradation of the product during hydrolysis can be addressed by carefully controlling the reaction conditions.

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. The choice depends on the stability of your product. For many phenylacetic acids, acid hydrolysis is effective.[7]

  • Temperature and Time: As with the first step, optimizing the temperature and reaction time is crucial. Overly harsh conditions (high temperature, long duration) can lead to decarboxylation or other side reactions.

  • Work-up Procedure: Ensure that the product is isolated promptly after hydrolysis is complete to minimize exposure to harsh conditions.

Q4: How can I manage the safety and environmental hazards associated with the Willgerodt-Kindler reaction at scale?

A4: The primary hazard of the Willgerodt-Kindler reaction is the evolution of hydrogen sulfide (H₂S), a toxic and flammable gas.[8]

Safety and Environmental Management:

  • Reactor Design: The reaction should be conducted in a well-ventilated area, in a closed reactor system equipped with a scrubber to neutralize H₂S.

  • Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk assessment, and the establishment of safe operating procedures.[9]

  • Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including H₂S detectors and respiratory protection.

  • Waste Treatment: The aqueous waste streams from the reaction and work-up will be contaminated with sulfur compounds and should be treated accordingly before disposal.

B. Oxidation of 2-(4-(Ethylthio)phenyl)acetic acid to this compound

The oxidation of the thioether to the sulfone is a critical and often challenging step, especially at scale. The reaction is highly exothermic, and controlling the formation of the intermediate sulfoxide is key to achieving high purity and yield.

Q5: My oxidation reaction is difficult to control, with a rapid temperature increase (exotherm). How can I manage this at scale?

A5: The oxidation of sulfides is highly exothermic, and uncontrolled exotherms can lead to runaway reactions, side product formation, and unsafe operating conditions.[10]

Exotherm Control Strategies:

  • Controlled Reagent Addition: The oxidizing agent (e.g., hydrogen peroxide) should be added slowly and sub-surface to the reaction mixture. The addition rate should be tied to the reactor's cooling capacity.

  • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient agitation to dissipate the heat generated.

  • Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature increase.

  • Process Analytical Technology (PAT): Utilize PAT tools like real-time temperature monitoring and calorimetry to understand and control the reaction exotherm.

Q6: I am seeing significant amounts of the sulfoxide intermediate in my final product. How can I drive the reaction to completion?

A6: The presence of the sulfoxide intermediate is a common issue and indicates incomplete oxidation.

Strategies for Complete Oxidation:

  • Oxidizing Agent Stoichiometry: Ensure that at least two molar equivalents of the oxidizing agent are used. A slight excess may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The conversion of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide. You may need to increase the reaction temperature or prolong the reaction time after the initial exotherm has subsided.

  • Catalyst/Activator: The use of a catalyst can facilitate the oxidation of the sulfoxide. For hydrogen peroxide oxidations, catalysts like sodium tungstate or activators like acetic acid can be employed.[11]

Q7: What is the best choice of oxidizing agent for a "green" and scalable process?

A7: Hydrogen peroxide (H₂O₂) is an excellent choice for a green and scalable oxidation process because its only byproduct is water.[12] However, its reactivity needs to be carefully controlled. The use of urea-hydrogen peroxide (UHP) in combination with an activator like phthalic anhydride in a solvent such as ethyl acetate has been reported as a safe and efficient method for the selective oxidation of sulfides to sulfones at scale.[3]

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentProsCons
Hydrogen Peroxide "Green" (byproduct is water), cost-effective.[12]Can be difficult to control, may require a catalyst.
Urea-Hydrogen Peroxide Solid, stable, and safer to handle than aqueous H₂O₂.[3]Requires an activator.
m-CPBA Highly effective and selective.Potentially explosive, expensive, chlorinated waste.
Oxone® Effective and relatively safe.Generates inorganic salts as byproducts.

Q8: What are the key safety considerations for the oxidation step?

A8: The primary safety concerns are the exothermic nature of the reaction and the potential hazards of the oxidizing agent.

Safety Protocols:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the reaction mixture.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to stop the reaction in case of an emergency.

  • Material Compatibility: Ensure that all reactor components are compatible with the oxidizing agent and reaction conditions.

Oxidation_Troubleshooting Problem Problem Cause Cause Solution Solution Uncontrolled Exotherm Uncontrolled Exotherm Insufficient Cooling Insufficient Cooling Uncontrolled Exotherm->Insufficient Cooling Rapid Reagent Addition Rapid Reagent Addition Uncontrolled Exotherm->Rapid Reagent Addition Improve Heat Transfer Improve Heat Transfer Insufficient Cooling->Improve Heat Transfer Slow, Controlled Dosing Slow, Controlled Dosing Rapid Reagent Addition->Slow, Controlled Dosing Incomplete Oxidation\n(Sulfoxide Present) Incomplete Oxidation (Sulfoxide Present) Insufficient Oxidant Insufficient Oxidant Incomplete Oxidation\n(Sulfoxide Present)->Insufficient Oxidant Low Temperature/Short Time Low Temperature/Short Time Incomplete Oxidation\n(Sulfoxide Present)->Low Temperature/Short Time Increase Oxidant Stoichiometry Increase Oxidant Stoichiometry Insufficient Oxidant->Increase Oxidant Stoichiometry Increase Temperature Increase Temperature Low Temperature/Short Time->Increase Temperature Prolong Reaction Time Prolong Reaction Time Low Temperature/Short Time->Prolong Reaction Time

Caption: Troubleshooting workflow for the oxidation step.

C. Purification of this compound

The final step of isolating a pure, crystalline product is critical for meeting pharmaceutical quality standards.

Q9: I am having difficulty obtaining a crystalline product, or the product oils out during crystallization. What should I do?

A9: "Oiling out" or failure to crystallize is often due to supersaturation being too high or the presence of impurities that inhibit crystallization.

Troubleshooting Crystallization:

  • Solvent System Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a co-solvent system.

  • Cooling Rate: Rapid cooling can lead to oiling out. Employ a slow, controlled cooling profile to allow for proper crystal growth.[13]

  • Seeding: Seeding the solution with a small amount of pure product crystals at the appropriate temperature can induce crystallization and help control crystal form.

  • Anti-Solvent Addition: The controlled addition of an anti-solvent (a solvent in which the product is insoluble) can also induce crystallization. The rate of addition is critical to avoid oiling out.[14]

Q10: The purity of my final product is not meeting specifications. What are the likely impurities and how can I remove them?

A10: Impurities can be carried over from previous steps or generated during the final stages of the synthesis. Common impurities in the synthesis of celecoxib intermediates include starting materials, intermediates (e.g., the sulfoxide), and side-products from the Willgerodt-Kindler reaction.[15][16][17][18][19]

Purification Strategies:

  • Recrystallization: One or more recrystallizations may be necessary to achieve the desired purity.

  • Charcoal Treatment: Activated carbon can be used to remove colored impurities.

  • pH Adjustment and Extraction: The acidic nature of the product allows for purification through pH-controlled extractions. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product can be a very effective strategy.

Table 2: Common Impurities and Their Potential Sources

ImpurityPotential Source
2-(4-(Ethylthio)phenyl)acetic acidIncomplete oxidation
2-(4-(Ethylsulfinyl)phenyl)acetic acidIncomplete oxidation
Isomeric Phenylacetic AcidsSide reaction in Willgerodt-Kindler step
Residual SolventsInefficient drying

Q11: My final product has a wide particle size distribution and poor flow properties. How can I control the crystal size and morphology?

A11: Particle size and morphology are critical for downstream processing (e.g., filtration, drying) and for the final drug product's performance. These are primarily controlled during the crystallization process.[20]

Controlling Crystal Properties:

  • Agitation: The agitation rate during crystallization can affect crystal size. High shear can lead to crystal breakage and the formation of fines.[20]

  • Supersaturation Control: Maintaining a low level of supersaturation promotes crystal growth over nucleation, leading to larger, more uniform crystals.[14]

  • Seeding Protocol: A well-defined seeding protocol (seed loading, size, and addition point) is essential for controlling the final particle size distribution.[20]

III. Experimental Protocols (Illustrative)

The following are illustrative protocols and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-(4-(Ethylthio)phenyl)acetic acid (Illustrative Lab Scale)
  • To a flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber, add 4-ethylthioacetophenone (1 eq), sulfur (2.5 eq), and morpholine (3 eq).

  • Heat the mixture to 135-145°C and maintain for 8-12 hours, monitoring by HPLC.

  • Cool the reaction mixture to 80-90°C and slowly add a solution of sodium hydroxide (4 eq) in water.

  • Heat the mixture to reflux and maintain for 6-8 hours to effect hydrolysis.

  • Cool to room temperature and dilute with water.

  • Wash the aqueous layer with an organic solvent (e.g., toluene) to remove neutral impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Oxidation to this compound (Illustrative Lab Scale)
  • To a jacketed reactor, add 2-(4-(ethylthio)phenyl)acetic acid (1 eq) and acetic acid.

  • Cool the mixture to 10-15°C.

  • Slowly add 35% hydrogen peroxide (2.2 eq) sub-surface, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the sulfoxide intermediate by HPLC.

  • Upon completion, add the reaction mixture to cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Recrystallization (Illustrative Lab Scale)
  • To a clean reactor, add the crude this compound and a suitable solvent (e.g., ethanol/water mixture).

  • Heat the mixture to reflux until all the solid dissolves.

  • Cool the solution slowly to 0-5°C over 4-6 hours.

  • Hold at 0-5°C for 2-4 hours to maximize crystal formation.

  • Filter the crystals, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60°C.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Resolving Poor Solubility of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-(Ethylsulfonyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound during in vitro assays. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous assay buffers?

A1: The poor aqueous solubility of this compound stems from its molecular structure, which contains both a polar, ionizable group and a larger, non-polar region.

  • Acidic Functional Group: The molecule possesses a carboxylic acid (-COOH) group. This group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[1] The pKa of a similar compound, 4-Methylsulphonylphenylacetic acid, is predicted to be around 3.90.[2] At a neutral pH of 7.4, which is common for cell-based assays, the pH is significantly above the pKa. This causes the carboxylic acid to deprotonate, forming a more soluble salt.[3][4] However, the rest of the molecule's structure counteracts this effect.

  • Hydrophobic Core: The phenyl ring and the ethylsulfonyl group (-SO₂CH₂CH₃) are non-polar and hydrophobic. This substantial hydrophobic character promotes strong crystal lattice interactions (high melting point), making it difficult for water molecules to surround and dissolve the compound.[5]

The result is a molecule with pH-dependent solubility. It is significantly more soluble at alkaline pH but has very low intrinsic solubility in its neutral, protonated form at acidic or neutral pH.[1][6]

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight 228.27 g/mol [7]Moderate size, contributing to crystal packing.
pKa (Predicted) ~3.9 - 4.3[2][8]Weakly acidic. Solubility will increase as pH rises above this value.
Structure Aromatic ring with ethylsulfonyl and acetic acid groups.[9]The ethylsulfonyl phenyl portion is hydrophobic and crystalline.
Q2: I'm preparing for a cell-based assay at pH 7.4. What is the first and simplest method I should try to dissolve the compound?

A2: The most direct and often successful first step is to leverage the acidic nature of the compound by preparing a concentrated stock solution in a mild base before diluting it into your neutral assay buffer. This process forms a soluble salt in situ.

Protocol: Solubilization by pH Adjustment

  • Prepare a Stock Solution: Instead of dissolving the compound directly in an organic solvent like DMSO, first attempt to dissolve it in a small volume of a weak base, such as 0.1 M NaOH.

  • Molar Equivalents: Start by adding one molar equivalent of NaOH to your compound. For example, if you have 2.28 mg of the compound (10 µmol), add 100 µL of a 0.1 M NaOH solution.

  • Gentle Warming & Mixing: Gently vortex or sonicate the mixture. A slight warming to 35-40°C can also help achieve complete solubilization.[10]

  • pH Neutralization: Once dissolved, you can adjust the pH of this concentrated stock solution back towards neutral (e.g., pH 7.4 to 8.0) with a small amount of HCl if necessary, though often the subsequent dilution into a large volume of buffered assay medium is sufficient.

  • Dilution: Add this basic stock solution dropwise into your final, vigorously stirring (or vortexing) assay buffer to reach the desired final concentration. This rapid dilution into a buffered system helps prevent the compound from precipitating.[11]

This method is advantageous because it minimizes the use of organic co-solvents, which can be toxic to cells or interfere with assay components.[12]

Troubleshooting Advanced Solubility Issues
Q3: The pH adjustment method is not compatible with my assay. What is the next best option?

A3: When pH modification is not feasible, the use of an organic co-solvent is the most common alternative. Dimethyl sulfoxide (DMSO) is the universal choice for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[13][14]

Key Considerations for Using Co-solvents:

  • Toxicity: Co-solvents can be toxic to cells. It is crucial to determine the maximum tolerable concentration for your specific cell line. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and for sensitive cell lines, it may need to be as low as 0.1%.[11] Always include a vehicle control (assay medium with the same final co-solvent concentration) in your experiments.[12]

  • Assay Interference: Solvents like DMSO can interfere with enzyme activity or other assay components.[13] Preliminary tests are essential to ensure the solvent does not generate false positive or negative results.

  • Precipitation upon Dilution: A high-concentration stock in 100% DMSO may cause the compound to precipitate when diluted into the aqueous assay buffer. This is a very common issue.[15][16]

Co-SolventTypical Starting Stock Conc.Max Recommended Final Assay Conc.Notes
DMSO 10 - 50 mM< 0.5%Most common; good solubilizing power for polar and nonpolar compounds.[13]
Ethanol 10 - 50 mM< 1.0%Can be less toxic than DMSO for some cell lines, but also generally less effective.
PEG 400 10 - 20 mM< 1.0%A less common but useful option, particularly in formulation development.[]
Q4: My compound in DMSO stock precipitates upon dilution into my aqueous buffer. How can I prevent this "crashing out"?

A4: This phenomenon occurs when the aqueous buffer cannot accommodate the compound at the concentration being added. The key is to optimize the dilution process and, if necessary, employ additional solubilizing agents.

Workflow for Preventing Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Optimized Dilution Protocol:

  • Warm the aqueous assay buffer to 37°C.

  • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop or very slowly.

  • Continue vortexing for an additional 30-60 seconds after the addition is complete.

  • Visually inspect for any cloudiness or precipitate before adding to your assay plate.

If precipitation persists, you may need to incorporate solubility-enhancing excipients into your assay buffer.

Q5: What are solubility enhancers, and how do I choose one?

A5: If pH adjustment and co-solvents are insufficient or incompatible, excipients like surfactants and cyclodextrins can be used. They work by creating micro-environments that are more hospitable to the hydrophobic compound.

  • Surfactants (e.g., Tween® 80, Triton™ X-100): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous buffer.[18] For enzyme assays without cells, adding 0.01 - 0.05% Tween-20 or Triton X-100 to the buffer can be effective.[16] However, these concentrations can be lytic to cells.[16]

  • Cyclodextrins (e.g., HP-β-CD, RAMEB): These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19] The hydrophobic part of the drug molecule can become encapsulated within the cyclodextrin's central cavity, forming a water-soluble "inclusion complex."[19][20] Cyclodextrins are often less toxic than surfactants and are widely used to improve the solubility and bioavailability of drugs.[21] Studies have shown that modified cyclodextrins like randomly-methylated-β-cyclodextrin (RAMEB) can be particularly effective.[21]

Selection Guide: Surfactants vs. Cyclodextrins

FeatureSurfactants (e.g., Tween-80)Cyclodextrins (e.g., HP-β-CD)
Mechanism Micellar Encapsulation[18]Inclusion Complex Formation[19]
Pros High solubilizing capacity, low cost.Generally lower cytotoxicity, well-defined 1:1 or 1:2 complexes.[21]
Cons Can be cytotoxic, may interfere with protein assays.[16]Can be more expensive, may extract lipids from cell membranes at high concentrations.
Best For Biochemical assays, non-cellular systems.Cell-based assays, situations where co-solvents must be avoided.
Systematic Troubleshooting Protocol
Q6: How can I systematically screen for the optimal solubilization conditions for my specific assay?

A6: A systematic approach using a multi-well plate format can efficiently identify the best conditions. The goal is to find the lowest concentration of additives that maintains your compound's solubility without interfering with the assay.

Experimental Workflow: Solubility Screening

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Buffer Preparation cluster_2 Phase 3: Dilution & Observation (96-well plate) cluster_3 Phase 4: Analysis & Decision prep Prepare 100x stock of compound in 100% DMSO (e.g., 20 mM) dilute Add 198 µL of each buffer to wells. Add 2 µL of DMSO stock (1:100 dilution). Final [Cmpd] = 200 µM, [DMSO] = 1% prep->dilute b1 Buffer A: Assay Buffer Only b1->dilute b2 Buffer B: Assay Buffer + 0.1% Tween-80 b2->dilute b3 Buffer C: Assay Buffer + 5 mM HP-β-CD b3->dilute observe Mix and incubate at assay temp for 1 hr. Visually inspect for precipitation. Measure turbidity (OD at 600 nm). dilute->observe analyze Identify conditions with lowest turbidity. Validate compatibility with assay (vehicle controls). observe->analyze

Caption: Systematic workflow for solubility screening.

Step-by-Step Protocol:

  • Prepare Test Buffers: In separate tubes, prepare your standard assay buffer and the same buffer supplemented with potential enhancers (e.g., 0.1% Tween-80, 5 mM HP-β-CD).

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 100x the highest desired final concentration).

  • Aliquot Buffers: Add an equal volume (e.g., 198 µL) of each test buffer to separate wells of a clear 96-well plate. Include a "buffer only" control for each condition.

  • Dilute Stock: Add 2 µL of the 100x DMSO stock to each well. This results in a final DMSO concentration of 1%.

  • Mix and Incubate: Seal the plate and mix thoroughly on a plate shaker. Incubate under your standard assay conditions (e.g., 37°C) for 1-2 hours.

  • Assess Solubility:

    • Visual Inspection: Check for any visible precipitate or cloudiness against a dark background.

    • Turbidity Measurement: Use a plate reader to measure the optical density (absorbance) at a wavelength between 500-650 nm. A higher OD indicates more light scattering due to precipitated material.

  • Select Condition: Choose the condition that shows no visual precipitate and has a turbidity reading closest to the "buffer only" control. Finally, validate this chosen condition by running a vehicle control in your actual assay to confirm it does not impact the biological outcome.

By following these structured troubleshooting steps, you can effectively resolve the solubility challenges of this compound and ensure the integrity and accuracy of your experimental results.

References

Technical Support Center: A Guide to the Stable Storage and Handling of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS No. 383135-47-5). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this key pharmaceutical intermediate.[1][2] Proper storage and handling are paramount for obtaining reliable and reproducible results in your experiments. This guide provides troubleshooting advice for common issues, answers frequently asked questions, and details advanced protocols for stability assessment.

Part 1: Troubleshooting Guide

This section addresses common problems that may arise from the improper storage or handling of this compound, providing actionable steps to diagnose and resolve these issues.

Q1: My recent experimental results are inconsistent or show lower-than-expected potency. Could my starting material be degraded?

A1: Yes, inconsistent results are a classic sign of starting material degradation. The active pharmaceutical ingredient (API) or intermediate concentration may be lower than assumed, and the presence of degradation products can interfere with reactions or biological assays.

  • Causality: The ethylsulfonyl and phenyl groups are robust; however, the acetic acid moiety is susceptible to degradation, particularly decarboxylation under thermal stress or certain pH conditions. Hydrolysis and oxidation are also potential pathways.[3][4] Degradation reduces the molar quantity of the desired compound and introduces impurities that may have their own reactivity.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the material. Has its appearance changed from a uniform, free-flowing yellow powder or crystal to a darker, clumped, or discolored solid?[5] Clumping often suggests moisture uptake, which can accelerate degradation.[6]

    • Solubility Check: Attempt to dissolve a small, accurately weighed sample in a standard solvent (e.g., Methanol, DMSO). Note any changes in solubility or the presence of insoluble particulates compared to a new or trusted batch.

    • Analytical Confirmation: The most definitive method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). Analyze a sample and compare its chromatogram to a reference standard or a chromatogram from a freshly opened batch. Look for:

      • A decrease in the main peak's area percentage.

      • The appearance of new peaks, which are likely degradation products.

    • Action: If degradation is confirmed, the batch should be quarantined. We recommend acquiring a new, certified lot of the material. To prevent future issues, review and implement the storage recommendations outlined in Part 2.

Q2: The physical appearance of my this compound has changed. What does this signify?

A2: A change in physical appearance is a primary indicator of a potential chemical change or contamination.

  • Causality & Interpretation:

    • Clumping/Caking: This is typically due to the absorption of atmospheric moisture. The carboxylic acid functional group is hygroscopic. Absorbed water can act as a solvent front, accelerating solid-state reactions or hydrolysis.[6][7]

    • Color Change (Darkening/Browning): This often points to oxidative degradation or the formation of highly conjugated impurities. While the sulfone group is highly resistant to oxidation, the phenylacetic acid moiety can be susceptible under certain conditions (e.g., exposure to light and air).[8][9]

  • Troubleshooting Steps:

    • Segregate the Material: Immediately separate the affected container to prevent cross-contamination or accidental use.

    • Document Changes: Record the date, storage conditions, and a detailed description of the changes.

    • Perform Purity Analysis: Use HPLC or LC-MS to quantify the purity and identify potential degradation products.

    • Review Handling Procedures: Assess if the material was exposed to humid air, excessive heat, or direct light during weighing or handling. Ensure that containers are sealed promptly and tightly after use.

Part 2: Frequently Asked Questions (FAQs) on Storage and Handling

This section provides preventative guidance for maintaining the long-term stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on its chemical structure, the following conditions are recommended to minimize degradation:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C for long-term storage.[10] Some suppliers recommend cold-chain transportation.[1] Avoid repeated freeze-thaw cycles if the material is dissolved in a solvent.

  • Humidity: Store in a dry environment, preferably in a desiccator or a low-humidity cabinet. The compound's hygroscopic nature makes moisture control critical.[6]

  • Light: Protect from light by using amber glass vials or storing containers in the dark. Photodegradation is a common pathway for aromatic compounds.[11]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: The main vulnerabilities of the molecule are related to the phenylacetic acid portion. The ethylsulfonyl group is exceptionally stable due to the high oxidation state of sulfur.[8][12]

  • Hydrolysis: While the compound itself is not an ester or amide, absorbed water can facilitate other reactions and affect the solid-state properties.

  • Oxidation: Oxidative stress, potentially initiated by light or trace metal contaminants, could target the benzylic carbon (the CH₂ group).

  • Decarboxylation: Under significant thermal stress, the carboxylic acid group could be lost as CO₂.

  • Acid/Base Catalyzed Reactions: Exposure to strong acids or bases can catalyze various degradation reactions.[3]

The diagram below illustrates these potential degradation pathways.

G cluster_main Potential Degradation Pathways Parent This compound Oxidation Oxidative Degradation (e.g., via H₂O₂) Parent->Oxidation Light, Air (O₂) Hydrolysis Moisture-Induced Change Parent->Hydrolysis Humidity (H₂O) Thermal Thermal Degradation (Decarboxylation) Parent->Thermal Heat (Δ) Oxidation_Product Ketone/Alcohol Products Oxidation->Oxidation_Product Hydrolysis_Product Physical Changes (Caking) Hydrolysis->Hydrolysis_Product Thermal_Product 4-Ethylsulfonylethylbenzene Thermal->Thermal_Product

Caption: Potential degradation routes for this compound.

Q3: Which container type is best for storing this compound?

A3: The choice of container is crucial for protecting the material from environmental factors.

  • Primary Container: Use Type 1 borosilicate amber glass vials with PTFE-lined screw caps. Glass is inert, and the amber color protects against light. The PTFE liner provides an excellent chemical barrier and seal.

  • Secondary Containment: For added protection, especially against moisture, place the primary container inside a heat-sealed, aluminized Mylar bag containing a desiccant packet.

  • Large Quantities: For bulk storage, lined metal or plastic drums may be suitable, but always ensure the liner material is non-reactive.[10]

Part 3: Advanced Protocols & Methodologies

For laboratories needing to validate the stability of their own samples or develop quality control procedures, the following protocols provide a robust framework.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][13] The goal is to achieve 5-20% degradation of the active ingredient.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.[11] Cool, then neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours.[11] Cool, then neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and/or LC-MS to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Starting HPLC Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Validation:

  • Inject the mixed solution of all stressed samples.

  • The method is considered "stability-indicating" if the parent peak is spectrally pure (as determined by a Diode Array Detector) and well-resolved from all degradation peaks (Resolution > 1.5).

  • Adjust gradient, pH, or solvent composition as needed to achieve adequate separation.

The workflow for a comprehensive stability assessment is illustrated below.

G cluster_workflow Stability Assessment Workflow Start Receive/Prepare Compound Sample Forced_Deg Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Start->Forced_Deg Analysis Analyze Stressed Samples and Control via HPLC-DAD/MS Forced_Deg->Analysis HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analysis Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Pass Method Validated. Identify Degradants. Evaluation->Pass Purity & Res. OK Fail Modify HPLC Method (e.g., gradient, pH) Evaluation->Fail Purity or Res. Fail End Implement for Routine QC and Stability Testing Pass->End Fail->HPLC_Dev

Caption: Workflow for conducting a stability study and developing an analytical method.

Part 4: Summary of Recommendations

For quick reference, the key parameters for ensuring the stability of this compound are summarized in the table below.

ParameterRecommended ConditionRationalePotential Consequence of Deviation
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows reaction kinetics.Increased rate of degradation, potential for decarboxylation at high temps.
Humidity Low / DesiccatedPrevents moisture absorption by the hygroscopic carboxylic acid group.Caking, clumping, and potential acceleration of hydrolytic pathways.[6]
Light Protect from Light (Amber Vials)Prevents photolytic degradation of the aromatic ring system.Formation of colored impurities, oxidative degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Excludes oxygen and moisture to prevent oxidation and hydrolysis.Slow oxidative degradation over long-term storage.
Container Tightly Sealed, Amber GlassProvides an inert, impermeable barrier to light and environment.Contamination, photolysis, and exposure to humidity/oxygen.

References

Method refinement for consistent results with 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(Ethylsulfonyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions, ensuring consistent and reliable experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected. What are the potential causes?

A1: Low reaction yields can stem from several factors. Firstly, the purity of your this compound is critical. Impurities from the synthesis process can interfere with the reaction. We recommend verifying the purity of your starting material using techniques like NMR or HPLC. Secondly, reaction conditions such as temperature, reaction time, and the choice of base can significantly impact the yield. For instance, in reactions involving the formation of a salt of the carboxylic acid, the choice between bases like lithium hydroxide and sodium hydroxide can be crucial.[1][2] Lastly, ensure all reagents are anhydrous if the reaction is moisture-sensitive.

Q2: I am observing batch-to-batch variability in my results. How can I ensure consistency?

A2: Batch-to-batch variability is a common challenge. To mitigate this, it is essential to have a robust quality control process for your starting material. We recommend the following:

  • Standardized Characterization: For each new batch of this compound, perform a full characterization, including ¹H NMR, melting point, and purity analysis by HPLC.

  • Consistent Storage: Store the compound in a cool, dry place, tightly sealed to prevent degradation.[3][4]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for your experiments. This includes precise measurements of all reagents, consistent reaction times and temperatures, and a standardized work-up procedure.

Q3: What is the best solvent to use for reactions with this compound?

A3: The choice of solvent depends on the specific reaction. For reactions where the carboxylic acid needs to be solubilized, methanol is a good starting point as the compound shows good solubility upon gentle heating.[1][2] For reactions requiring an aprotic polar solvent, tetrahydrofuran (THF) is a suitable choice.[1] In some cases, a mixture of solvents like THF and water may be necessary.[5] We recommend performing small-scale solubility tests to determine the optimal solvent or solvent system for your specific application.

Q4: How can I confirm the identity and purity of my this compound?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. The ¹H NMR spectrum should show characteristic peaks for the ethylsulfonyl group, the phenyl group, and the acetic acid moiety.[3] A sharp melting point is also a good indicator of purity. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction times Incomplete dissolution of starting material.Ensure complete solubilization of this compound before proceeding with the reaction. Gentle heating may be required.[1][2]
Formation of side products Reaction temperature is too high or too low.Optimize the reaction temperature. For salt formation, a temperature of 35-40°C is often used.[1][2]
Difficulty in product isolation Improper pH adjustment during work-up.Carefully adjust the pH to precipitate the desired product. For the free acid, acidification is necessary.[6]
Product degradation Exposure to moisture or air.Handle the compound in a dry environment and store it under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

Objective: To confirm the identity and assess the purity of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) in DMSO-d6:

    • ~12.54 ppm (broad singlet, 1H, -COOH)

    • ~7.83 ppm (doublet, 2H, aromatic protons)

    • ~7.55 ppm (doublet, 2H, aromatic protons)

    • ~3.73 ppm (singlet, 2H, -CH₂-)

    • ~3.30 ppm (quartet, 2H, -SO₂CH₂-)

    • ~1.09 ppm (triplet, 3H, -CH₃)[3]

Data Interpretation: The presence of these peaks with the correct integration and multiplicity confirms the identity of the compound. The absence of significant unassigned peaks indicates high purity.

Protocol 2: General Procedure for Salt Formation

Objective: To prepare a salt of this compound for subsequent reactions.

Materials:

  • This compound

  • Methanol

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Reaction flask with a stirrer and temperature control

Procedure:

  • In a reaction flask, dissolve this compound in methanol (e.g., 150 g in 750 mL).[1]

  • Heat the mixture to 35-40°C with stirring until complete solubilization is achieved.[1][2]

  • Slowly add 1.08 molar equivalents of LiOH·H₂O or a solution of 1.2 molar equivalents of NaOH in methanol.[1][2]

  • Maintain the temperature at 35-40°C and continue stirring for one hour. Precipitation of the salt may be observed.[1][2]

  • Cool the mixture to room temperature and continue stirring for an additional 2 hours.[1]

  • Filter the suspension and wash the solid with cold methanol.[1]

  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_workup Work-up start Start dissolve Dissolve Compound in Methanol start->dissolve heat Heat to 35-40°C dissolve->heat add_base Add Base (LiOH or NaOH) heat->add_base react Stir for 1 hour at 35-40°C add_base->react cool Cool to Room Temp react->cool stir Stir for 2 hours cool->stir filter Filter Suspension stir->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry end End Product dry->end

Caption: General workflow for the salt formation of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_conditions Reaction Conditions cluster_storage Storage & Handling issue Inconsistent Results check_purity Check Purity (NMR, HPLC) issue->check_purity check_temp Verify Temperature issue->check_temp check_storage Verify Storage Conditions issue->check_storage recrystallize Recrystallize if Impure check_purity->recrystallize check_time Verify Reaction Time check_temp->check_time check_solvent Check Solvent check_time->check_solvent use_dry Use Anhydrous Conditions check_storage->use_dry

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of COX-2 Inhibitors: The Pivotal Role of the 2-(4-(Ethylsulfonyl)phenyl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent cyclooxygenase-2 (COX-2) inhibitors, with a special focus on Etoricoxib, a highly selective agent synthesized from the pivotal intermediate, 2-(4-(Ethylsulfonyl)phenyl)acetic acid. For researchers in drug development, understanding the journey from a chemical building block to a potent therapeutic agent is as crucial as comparing the final products. Here, we will dissect the performance of Etoricoxib in relation to other key COX-2 inhibitors, grounding our analysis in experimental data and established scientific principles.

The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] This enzyme exists in two primary isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in many tissues and plays a vital role in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[2]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and mitogens, leading to the production of pro-inflammatory prostaglandins.[3][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[1] While this provides effective pain relief, the inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding.[4] This critical distinction provided the rationale for developing selective COX-2 inhibitors, or "coxibs," which aim to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile.[5][6]

From Intermediate to Active Agent: The Role of this compound

While not an active therapeutic agent itself, This compound is a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds.[7] Its primary significance in the context of COX-2 inhibition is its role as a precursor in the industrial synthesis of Etoricoxib , a highly selective second-generation COX-2 inhibitor.[8][9] The ethylsulfonylphenyl group is a key pharmacophore that contributes to the high potency and selectivity of the final drug molecule.

The synthesis of Etoricoxib is a multi-step process. While various patented routes exist, a simplified conceptual workflow highlights the integration of the this compound backbone.

G cluster_0 Synthesis of Etoricoxib A This compound (or related precursor) C Condensation & Cyclization Reactions A->C B Pyridine Derivative B->C D Etoricoxib (Final API) C->D Formation of bipyridine core

Caption: Simplified synthetic pathway from precursors to Etoricoxib.

This guide will therefore use Etoricoxib as the primary subject of comparison against other established COX-2 inhibitors, reflecting the therapeutic application of the chemical scaffold provided by this compound.

Comparative Analysis of Leading COX-2 Inhibitors

We will compare Etoricoxib with Celecoxib, the only other COX-2 inhibitor currently available in the U.S., and Rofecoxib, which was withdrawn from the market due to cardiovascular safety concerns but remains a vital scientific benchmark for its high selectivity.[10][11]

Mechanism of Action and In Vitro Performance

Selective COX-2 inhibitors work by fitting into a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1. This structural difference allows for preferential binding and inhibition.[4] The most direct measure of a drug's efficacy and selectivity is its 50% inhibitory concentration (IC50) against each enzyme isoform, determined through in vitro assays. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index; a higher ratio indicates greater selectivity for COX-2.

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Etoricoxib 10.9 - 1160.105 - 1.1106 - 344[12][13]
Rofecoxib >1000.53>188[14]
Celecoxib 7.6 - 13.020.42 - 0.497.6 - 30[13]
Diclofenac 0.220.01218.3
Ibuprofen 12.025.00.48

Data compiled from human whole blood assays and other in vitro systems. Values can vary based on the specific assay conditions.[12][13][14]

As the data clearly indicates, Etoricoxib demonstrates a significantly higher selectivity for COX-2 compared to Celecoxib.[12] This high degree of selectivity was a driving principle in its development, with the therapeutic goal of maximizing anti-inflammatory efficacy while minimizing COX-1 related gastrointestinal events.[12]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which collectively influence its dosing regimen and clinical effectiveness.

ParameterEtoricoxibCelecoxib
Bioavailability ~100%[15]~22-40% (variable)
Time to Peak Plasma (Tmax) ~1 hour[3]2-3 hours
Plasma Protein Binding ~92%[16]~97%
Metabolism Primarily by CYP3A4[3]Primarily by CYP2C9
Elimination Half-life (t½) ~20-27 hours[3][15]~11 hours

Etoricoxib's high bioavailability and long elimination half-life support a convenient once-daily dosing regimen.[3][15] In contrast, Celecoxib has lower and more variable bioavailability and a shorter half-life.

Clinical Efficacy and Safety Considerations

Direct comparative studies have been conducted to evaluate the clinical performance of these agents.

  • Osteoarthritis (OA): In two identically designed, 26-week studies, Etoricoxib (30 mg once daily) was found to be at least as effective as Celecoxib (200 mg once daily) for treating knee and hip OA, with both being superior to placebo.[4][5][10] The safety and tolerability profiles of the two drugs were similar over the study period.[10][17]

  • Acute Gout: A meta-analysis suggests that for acute gout, Etoricoxib (120 mg once daily) may offer greater benefit in pain relief compared to Celecoxib (200 mg twice daily).[18]

Adverse Effects: The primary concern with selective COX-2 inhibitors is an increased risk of cardiovascular thrombotic events, such as heart attack and stroke.[10][11] This risk is believed to stem from the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).[16] This led to the withdrawal of Rofecoxib.[11] While Etoricoxib and Celecoxib carry warnings regarding cardiovascular risk, studies have shown their overall risk is comparable to some traditional NSAIDs.[10] Renal side effects, such as hypertension and edema, are also a known class effect.[3]

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Selectivity

To ensure trustworthiness and demonstrate the causality behind the data presented, this section details a standard, self-validating protocol for determining COX-1 and COX-2 inhibition. The human whole blood assay is considered a robust method as it accounts for drug binding to plasma proteins and evaluates enzyme activity in a physiologically relevant cellular environment.[2][19]

G cluster_0 COX-1 Activity Assay (Platelets) cluster_1 COX-2 Activity Assay (Monocytes) A 1. Collect fresh blood (no NSAIDs) B 2. Aliquot blood with varying drug concentrations A->B C 3. Incubate at 37°C (e.g., 1 hour) B->C D 4. Allow blood to clot C->D E 5. Centrifuge to collect serum D->E F 6. Measure Thromboxane B2 (TXB2) via ELISA/LC-MS E->F G 1. Collect fresh blood (heparinized) H 2. Aliquot blood with varying drug concentrations G->H I 3. Add Lipopolysaccharide (LPS) to induce COX-2 H->I J 4. Incubate at 37°C (e.g., 24 hours) I->J K 5. Centrifuge to collect plasma J->K L 6. Measure Prostaglandin E2 (PGE2) via ELISA/LC-MS K->L

Caption: Workflow for the human whole blood COX-1 and COX-2 assay.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes).

Methodology:

  • Blood Collection: Draw venous blood from healthy volunteers who have abstained from NSAID use for at least two weeks. For the COX-2 assay, blood is collected into tubes containing an anticoagulant (e.g., heparin). For the COX-1 assay, no anticoagulant is used.[2]

  • Compound Incubation: Aliquot the blood into tubes containing the test compound at various concentrations (typically a serial dilution) or a vehicle control (e.g., DMSO).

  • COX-1 Activity Measurement (Thromboxane B2 Production):

    • Incubate the non-heparinized blood samples at 37°C for 60 minutes. This allows the blood to clot, which triggers platelet activation and robust COX-1-dependent production of Thromboxane A2, which rapidly hydrolyzes to its stable metabolite, Thromboxane B2 (TXB2).[12]

    • Stop the reaction by placing the samples on ice and centrifuging to separate the serum.

    • Measure the concentration of TXB2 in the serum using a validated method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • COX-2 Activity Measurement (Prostaglandin E2 Production):

    • To the heparinized blood samples, add Lipopolysaccharide (LPS, 10 µg/mL) to induce the expression of COX-2 in monocytes.[12]

    • Incubate these samples at 37°C for 24 hours to allow for optimal COX-2 protein expression and activity.

    • Stop the reaction by placing samples on ice and centrifuging to separate the plasma.

    • Measure the concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, in the plasma via ELISA or LC-MS.[13]

  • Data Analysis:

    • For each enzyme, calculate the percentage of inhibition of prostanoid production at each drug concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).

    • Calculate the selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

While this compound is not a therapeutic agent, its chemical structure forms the core of Etoricoxib, a potent and highly selective COX-2 inhibitor. When compared to other coxibs, Etoricoxib exhibits a superior in vitro selectivity profile over Celecoxib and possesses pharmacokinetic properties that support effective once-daily dosing. Clinical data confirms its efficacy is at least comparable to Celecoxib in chronic inflammatory conditions like osteoarthritis. This analysis underscores the critical importance of chemical intermediates in the drug discovery pipeline, demonstrating how a foundational molecular scaffold can be elaborated into a highly effective and selective therapeutic agent. Researchers must, however, remain mindful of the cardiovascular risks that are a class effect of selective COX-2 inhibitors.

References

Comparative Efficacy Analysis: 2-(4-(Ethylsulfonyl)phenyl)acetic acid vs. The Benchmark COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, and 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a chemical intermediate with potential therapeutic applications. While Celecoxib is a well-documented, clinically approved selective cyclooxygenase-2 (COX-2) inhibitor, this compound represents a starting point in the drug discovery pipeline. This document will not only compare the known attributes of Celecoxib but also establish a comprehensive experimental framework for evaluating the potential efficacy of this compound, thereby guiding researchers in the systematic assessment of novel anti-inflammatory compounds.

Section 1: Profile of a Clinically Validated COX-2 Inhibitor: Celecoxib

Celecoxib (marketed as Celebrex) revolutionized anti-inflammatory therapy by selectively targeting the COX-2 enzyme.[1][2] This selectivity was designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[1][3]

Mechanism of Action

The primary mechanism of Celecoxib is the selective, reversible inhibition of the COX-2 enzyme.[1][4] COX enzymes are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and inflammation.[5][6] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and in platelet aggregation.[2] In contrast, COX-2 expression is induced by inflammatory stimuli.[1][3] Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is sterically hindered in the narrower COX-1 active site.[1][5] This structural difference is the basis for its ~10-20 fold greater selectivity for COX-2 over COX-1.[1]

COX_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Stimuli COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 PLA2->Phospholipids cleaves Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX_Assay COX-1 / COX-2 Inhibition Assay IC50_Det Determine IC50 Values (Potency & Selectivity) COX_Assay->IC50_Det Inflammation_Model Carrageenan-Induced Paw Edema (Rat) IC50_Det->Inflammation_Model Candidate Selection Efficacy_Eval Evaluate Anti-Inflammatory & Analgesic Efficacy Inflammation_Model->Efficacy_Eval Analgesia_Model Acetic Acid Writhing Test (Mouse) Analgesia_Model->Efficacy_Eval

References

A Researcher's Guide to the Structural Activity Relationship of Diaryl Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Focus on the 2-(4-(Ethylsulfonyl)phenyl) Acetic Acid Scaffold and Its Analogs

Welcome, researchers and drug development professionals, to an in-depth exploration of the structural activity relationships (SAR) governing a critical class of anti-inflammatory agents. While the specific molecule 2-(4-(Ethylsulfonyl)phenyl)acetic acid serves as a conceptual starting point, this guide delves into the broader, clinically significant family of diaryl selective cyclooxygenase-2 (COX-2) inhibitors. Our journey will dissect the nuanced molecular features that confer potency and selectivity, moving beyond a simple recitation of facts to explain the causal links between chemical structure and biological function. We will examine the core pharmacophore, analyze key substitutions, and provide the experimental context necessary for rational drug design in this field.

The Scientific Imperative: Why Selective COX-2 Inhibition Matters

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are cornerstones of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins—key signaling molecules in inflammation, pain, and fever.[1][2] However, the discovery of two distinct COX isoforms presented a critical challenge and a therapeutic opportunity:

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.[3]

  • COX-2: An inducible enzyme, primarily upregulated at sites of inflammation.[4]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to significant gastrointestinal side effects, such as ulcers and bleeding (via COX-1 inhibition).[1][3] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1][2]

The Molecular Target: Exploiting Structural Differences in the COX Active Site

The ability to selectively target COX-2 is rooted in a subtle but crucial difference in the architecture of its active site compared to COX-1. The active site of COX-2 features a larger, more accommodating hydrophobic channel and a distinct secondary side pocket. This is primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[5] This structural divergence allows for the design of larger molecules that can access and bind within this secondary pocket, an interaction not possible with the more constricted COX-1 active site. The presence of an arginine residue (Arg513) near this pocket in COX-2, as opposed to histidine (His513) in COX-1, provides a key interaction point for specific pharmacophores.[5][6]

cluster_COX2 COX-2 Active Site cluster_Inhibitor Selective Inhibitor MainChannel Main Catalytic Channel (Binds Arachidonic Acid) SidePocket Hydrophilic Side Pocket (Key to Selectivity) Val523 Val523 (Allows access to pocket) Arg513 Arg513 (Polar Interaction Point) Aryl1 Aryl Group 1 Aryl1->MainChannel Fits into CentralRing Central Heterocycle Aryl1->CentralRing Aryl2 Aryl Group 2 CentralRing->Aryl2 Sulfonyl p-SO2Me / p-SO2NH2 (Pharmacophore) Aryl2->Sulfonyl Sulfonyl->SidePocket  Binds to Side Pocket  Interacts with Arg513

Caption: Binding hypothesis of a diaryl selective COX-2 inhibitor.

Core Structural Activity Relationship (SAR) Analysis

The quintessential structure for a selective COX-2 inhibitor features a central carbocyclic or heterocyclic ring substituted with two adjacent aryl groups.[1][7] One of these aryl rings must possess a specific pharmacophore at the para-position, capable of interacting with the COX-2 secondary pocket.

Part A: The Phenyl-Sulfonyl Moiety — The Key to Selectivity

The defining feature responsible for COX-2 selectivity is a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group located at the para-position of one of the phenyl rings.[3][8] This group is perfectly sized and polarized to fit into the hydrophilic secondary pocket of the COX-2 enzyme, where it can form a hydrogen bond or engage in electrostatic interactions with the Arg513 residue.[6][8] This interaction anchors the inhibitor deep within the active site, conferring high-affinity binding and selectivity.

Bioisosteric Replacement: The necessity of this specific interaction has driven research into bioisosteres that can mimic the sulfonamide/methylsulfonyl pharmacophore. One notable success has been the replacement with a dipolar azido (-N3) group . Molecular modeling studies confirmed that the azido substituent also inserts deep into the secondary pocket, interacting with Arg513.[5][8] This modification resulted in analogs with potent and highly selective COX-2 inhibition, demonstrating that the key requirement is a properly positioned polar group capable of specific electrostatic interactions.[8]

CompoundCore ScaffoldKey PharmacophoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib Pyrazolep-SO2NH2>1000.04>2500
Rofecoxib Furanonep-SO2Me>1000.018>5555
Azido-Celecoxib Analog (13) [8]Pyrazolep-N3>1000.306>326
Azido-Rofecoxib Analog (17) [8]Furanonep-N3159.70.196~815

Data compiled from multiple sources for comparative illustration.[5][8]

Part B: The Central Ring System

The central ring serves as a scaffold to hold the two aryl groups in the correct spatial orientation for optimal binding. Various five- and six-membered heterocyclic systems have been successfully employed, each influencing the overall conformation and properties of the molecule.

  • Pyrazoles: The 1,5-diarylpyrazole core of celecoxib is a well-established and highly effective scaffold.[9]

  • Indoles: Indole-based structures have been explored as effective indomethacin analogs. Replacing the core of traditional NSAIDs with an indole and incorporating a 2-(4-methylsulfonyl)phenyl moiety has yielded compounds with high selectivity toward the COX-2 receptor.[4][10] These analogs often demonstrate a significant increase in selectivity compared to the parent non-selective drug.[4]

  • Pyridazinones: This six-membered heterocyclic system has also served as a template for potent and selective COX-2 inhibitors, where substitution on the ring nitrogen was found to be crucial for activity.[2]

The choice of the central ring is a critical design element that modulates the dihedral angle between the two phenyl rings, which in turn affects how the molecule fits within the enzyme's active site.

Part C: Substitutions on the Diaryl Rings

Modifications to both the sulfonyl-bearing phenyl ring and the second phenyl ring can fine-tune the activity and selectivity of the compound.

  • Substituents on the Second Phenyl Ring: For many scaffolds, the presence of small, electron-withdrawing groups on the second aryl ring (the one not bearing the sulfonyl group) is preferable for potency.[7] In celecoxib, the trifluoromethyl (-CF3) group on the pyrazole ring, adjacent to this phenyl group, contributes significantly to its high affinity.

  • General Principle: SAR studies have consistently shown that an electron-withdrawing group in the para position of one of the aryl substitutions is generally more favorable than an electron-donating group for achieving high COX-2 selectivity.[7]

Expanding Horizons: Anticancer and Antimicrobial Applications

The biological significance of these scaffolds extends beyond inflammation. COX-2 is overexpressed in various types of cancers, contributing to tumor growth and angiogenesis.[2] Consequently, selective COX-2 inhibitors like celecoxib have been investigated and approved as adjuncts for cancer therapy.[2][11] The structure of celecoxib has been systematically optimized to develop analogs with enhanced anticancer activity, a mechanism that may be both dependent and independent of COX-2 inhibition.[11]

Furthermore, by integrating the 2-(4-methylsulfonyl)phenyl indole scaffold with other pharmacophores, researchers have developed multi-target compounds possessing both potent anti-inflammatory and significant antimicrobial activities in a single molecule.[10][12]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To determine the potency and selectivity of new analogs, a robust and reproducible assay is essential. The following is a generalized protocol for an in vitro enzyme inhibition assay.

Objective: To determine the IC50 (half-maximal inhibitory concentration) values for a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds dissolved in DMSO.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, epinephrine).

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

  • 96-well microplates.

  • Incubator and plate reader.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the reaction buffer to achieve final desired concentrations.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the enzyme (COX-1 or COX-2) and cofactors to each well.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin:

    • Neutralize the reaction mixture.

    • Use an aliquot of the supernatant to quantify the amount of PGE2 produced using a competitive EIA kit, following the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compound r2 Add Test Compound p1->r2 p2 Prepare Enzyme/Cofactor Mix (COX-1 and COX-2 separately) r1 Add Enzyme Mix to Plate p2->r1 r1->r2 r3 Pre-incubate (15 min, 37°C) r2->r3 r4 Add Arachidonic Acid (Initiate Reaction) r3->r4 r5 Incubate (10 min) r4->r5 r6 Stop Reaction (HCl) r5->r6 a1 Quantify PGE2 Produced (EIA Kit) r6->a1 a2 Calculate % Inhibition a1->a2 a3 Plot Dose-Response Curve a2->a3 a4 Determine IC50 & Selectivity Index a3->a4

Caption: Experimental workflow for in vitro COX inhibition assay.

Summary and Future Perspectives

The development of selective COX-2 inhibitors has been a triumph of rational, structure-based drug design. The SAR is well-defined, centering on a diaryl-substituted core where a para-sulfonyl or bioisosteric equivalent on one phenyl ring is the critical determinant of selectivity. This pharmacophore specifically targets a secondary pocket unique to the COX-2 enzyme. While the "coxib" class has been transformative, cardiovascular safety concerns associated with long-term use have driven the field toward new frontiers.[1] Future research will likely focus on:

  • Fine-tuning existing scaffolds to dissociate anti-inflammatory efficacy from cardiovascular liabilities.

  • Developing multi-target ligands that combine COX-2 inhibition with other beneficial activities, such as nitric oxide donation or antioxidant properties, to improve the overall safety and efficacy profile.[12]

  • Exploring novel scaffolds that move beyond the classic diarylheterocycle template while retaining the essential pharmacophoric interactions for selective COX-2 inhibition.

By understanding the fundamental principles of the structural activity relationship outlined in this guide, researchers are better equipped to design the next generation of safer, more effective anti-inflammatory and anticancer agents.

References

An In Vivo Comparative Guide to Etoricoxib and its Precursor, 2-(4-(Ethylsulfonyl)phenyl)acetic acid: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in mitigating the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Etoricoxib stands out as a highly selective COX-2 inhibitor used in the management of pain and inflammation across various conditions.[3] This guide provides an in-depth in vivo comparison between Etoricoxib and its direct synthetic precursor, 2-(4-(Ethylsulfonyl)phenyl)acetic acid.

While Etoricoxib is a well-characterized therapeutic agent, this compound is primarily recognized as a key intermediate in its synthesis.[4][5][6][7][8] There is a notable absence of published in vivo studies directly evaluating the biological activity of this precursor. Therefore, this guide will first establish the in vivo profile of Etoricoxib based on extensive experimental data. Subsequently, it will delve into a structure-activity relationship (SAR) analysis to postulate the likely, albeit unconfirmed, in vivo characteristics of this compound. This comparative approach offers valuable insights into the chemical modifications that transform a synthetic intermediate into a potent and selective therapeutic agent.

Mechanism of Action: The Journey to COX-2 Selectivity

Both Etoricoxib and its precursor belong to the class of compounds that target the cyclooxygenase (COX) enzymes. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.[2][9]

The therapeutic efficacy of NSAIDs stems from their inhibition of COX-2, while their common gastrointestinal side effects are a consequence of inhibiting COX-1.[1][10] The diaryl heterocycle structure of many selective COX-2 inhibitors, known as "coxibs," is designed to specifically bind to the larger active site of the COX-2 enzyme.

Etoricoxib's Mechanism: Etoricoxib is a potent and highly selective COX-2 inhibitor.[3] Its structure allows it to fit into the hydrophobic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform. This selective binding prevents the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gut.

This compound's Postulated Mechanism: Based on its chemical structure, this compound possesses the core phenylacetic acid scaffold and a sulfone group, both of which are common features in many NSAIDs.[10][11] The presence of the ethylsulfonyl group is a key pharmacophore that contributes to COX-2 selectivity.[10] It is therefore plausible that this precursor exhibits some degree of COX-2 inhibitory activity. However, without the complex heterocyclic ring system found in Etoricoxib, its potency and selectivity are likely to be significantly lower. The structural evolution from the simpler phenylacetic acid derivative to the complex structure of Etoricoxib is a clear example of rational drug design aimed at enhancing COX-2 selectivity and potency.

COX_Pathway cluster_COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Etoricoxib Etoricoxib Etoricoxib->COX2 Highly Selective Inhibition Precursor This compound (Postulated) Precursor->COX1 Potential for some Inhibition Precursor->COX2 Likely Weaker Inhibition

Caption: The Cyclooxygenase (COX) pathway and points of inhibition.

In Vivo Experimental Models for Evaluation

To assess the anti-inflammatory and analgesic properties of compounds like Etoricoxib and its precursor, standardized and reproducible in vivo models are essential. The following are detailed protocols for two of the most common assays used in preclinical NSAID development.

Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for evaluating acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of a rat's paw.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are housed in a controlled environment for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are fasted overnight with free access to water. They are then divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Test Compound (e.g., Etoricoxib or this compound at various doses, p.o.)

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective vehicle, positive control, or test compound is administered orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement Post-Carrageenan: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Grouping & Dosing Acclimatization->Grouping Baseline Baseline Paw Volume Grouping->Baseline Admin Drug Administration Baseline->Admin Carrageenan Carrageenan Injection Admin->Carrageenan Measurement Paw Volume Measurement (1-5 hours) Carrageenan->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Hot Plate Test for Analgesia

The hot plate test is a classic method for assessing the central analgesic activity of a compound. The latency of the animal's response to a thermal stimulus is measured.

Experimental Protocol:

  • Animal Acclimatization and Selection: Mice (20-25g) are brought to the testing room at least 30 minutes before the experiment to acclimate. Animals with a baseline reaction time of more than 15 seconds are typically excluded.

  • Grouping and Dosing: Animals are divided into groups (n=6-8 per group) as described for the paw edema model.

  • Baseline Reaction Time: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to lick its hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The vehicle, positive control (e.g., Morphine 5 mg/kg, i.p.), or test compound is administered.

  • Post-Treatment Reaction Time: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each group at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Comparative In Vivo Performance

While direct comparative in vivo data for this compound is not available in the public domain, we can summarize the well-documented performance of Etoricoxib and provide a hypothesis for its precursor based on SAR principles.

ParameterEtoricoxibThis compound (Hypothesized)
Anti-inflammatory Activity Potent, dose-dependent inhibition of carrageenan-induced paw edema.[12]Likely to possess some anti-inflammatory activity, but significantly less potent than Etoricoxib.
Analgesic Effect Effective in various models of inflammatory and neuropathic pain, including the hot plate test.May exhibit weak to moderate analgesic effects, particularly in inflammatory pain models.
Gastrointestinal Safety Superior gastrointestinal safety profile compared to non-selective NSAIDs due to high COX-2 selectivity.Unknown, but likely to have a better GI safety profile than non-selective NSAIDs. However, its lower COX-2 selectivity compared to Etoricoxib might result in some COX-1 inhibition.
COX-2 Selectivity Highly selective for COX-2 over COX-1.Expected to have some COX-2 selectivity due to the sulfone group, but significantly less than Etoricoxib.
Pharmacokinetics Well-absorbed orally with a long half-life, allowing for once-daily dosing.Pharmacokinetic properties are unknown.

Expert Analysis and Discussion

The comparison between Etoricoxib and its precursor, this compound, serves as a compelling case study in medicinal chemistry and drug development. The transformation of the latter into the former through the addition of a substituted pyridine ring system is a deliberate and strategic modification to enhance potency and, critically, COX-2 selectivity.

The phenylacetic acid core of the precursor is a common motif in many NSAIDs.[11] The ethylsulfonyl group is a well-established pharmacophore that directs the molecule towards the COX-2 active site.[10] Therefore, it is reasonable to predict that this compound would exhibit some anti-inflammatory and analgesic properties. However, the lack of the more complex heterocyclic structure seen in Etoricoxib would likely result in:

  • Lower Potency: The additional interactions afforded by the pyridine ring in Etoricoxib with the COX-2 active site are crucial for its high-affinity binding and, consequently, its high potency.

  • Reduced Selectivity: The precise orientation and interactions of the entire Etoricoxib molecule within the COX-2 active site are what confer its high degree of selectivity. The simpler structure of the precursor would likely allow for more promiscuous binding to the COX-1 isoform.

For researchers in drug discovery, this comparison underscores the importance of iterative structural refinement. While a lead compound like this compound might show initial promise, it is the subsequent optimization of its structure that ultimately yields a clinically viable drug with a favorable efficacy and safety profile. The provided in vivo protocols serve as a roadmap for how such a precursor would be evaluated to quantify its activity and guide further synthetic modifications.

References

Validating the Mechanism of Action of 2-(4-(Ethylsulfonyl)phenyl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation and analgesia, the precise validation of a compound's mechanism of action is a critical step. This guide provides a comprehensive framework for validating the hypothesized mechanism of 2-(4-(Ethylsulfonyl)phenyl)acetic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. By comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), namely the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen, this guide offers a robust, self-validating experimental workflow.

Introduction: The Quest for Selective Anti-Inflammatory Agents

This compound is a synthetic intermediate used in the preparation of various pharmaceutical compounds, including the selective COX-2 inhibitor Etoricoxib.[1] Its structural similarity to known COX-2 inhibitors suggests a potential role as an anti-inflammatory and analgesic agent. The primary hypothesis is that this compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.

The validation of this mechanism is paramount. Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX-1 and COX-2.[2][3] Therefore, confirming the selective action of this compound is crucial for its potential development as a safer anti-inflammatory drug.

This guide will compare this compound with:

  • Celecoxib: A well-characterized, FDA-approved selective COX-2 inhibitor.[4][5][6]

  • Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2.[7]

The Prostaglandin Synthesis Pathway and the Role of COX Enzymes

To understand the mechanism of action, it is essential to grasp the biochemical pathway that these drugs target. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.[8] Their synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[2][3]

  • COX-2: An inducible enzyme that is primarily expressed at sites of inflammation.[2][11] It is the main driver of prostaglandin production in inflammatory conditions.

By selectively inhibiting COX-2, drugs can reduce inflammation and pain with a potentially lower risk of the gastrointestinal adverse effects caused by the inhibition of COX-1's protective functions.[11][12]

Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 (Constitutive) COX-2 (Inducible) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Ibuprofen (Non-selective) Ibuprofen (Non-selective) Ibuprofen (Non-selective)->Arachidonic Acid Inhibits COX-1 & COX-2 Celecoxib (COX-2 Selective) Celecoxib (COX-2 Selective) Celecoxib (COX-2 Selective)->Arachidonic Acid Inhibits COX-2 This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Arachidonic Acid Hypothesized to Inhibit COX-2

Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.

Experimental Workflow for Mechanism of Action Validation

The following experimental workflow is designed to systematically validate the selective COX-2 inhibitory activity of this compound.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_invivo In Vivo Analysis Experiment_1 COX-1 and COX-2 Inhibition Assay Experiment_2 PGE2 Production Assay in Macrophages Experiment_1->Experiment_2 Confirm Cellular Activity Experiment_3 Carrageenan-Induced Paw Edema Model Experiment_2->Experiment_3 Assess In Vivo Efficacy

Caption: A Stepwise Approach to Validating the Mechanism of Action.

Experiment 1: In Vitro COX-1 and COX-2 Inhibition Assay

Rationale: This initial experiment directly measures the inhibitory potency of the test compound on isolated COX-1 and COX-2 enzymes. The ratio of IC50 values (COX-2 vs. COX-1) will determine the selectivity of the compound.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation:

    • Prepare stock solutions of this compound, Celecoxib, and Ibuprofen in DMSO.

    • Create a series of dilutions for each compound to determine the IC50 value.

  • Assay Procedure (Colorimetric Assay):

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle (DMSO).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 5 minutes at 37°C.

    • Stop the reaction with a solution of HCl.

    • Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and incubate for 5-10 minutes.

    • Measure the absorbance at 590 nm. The absorbance is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each enzyme.

    • Calculate the selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).

Expected Outcomes:

CompoundExpected IC50 COX-1 (µM)Expected IC50 COX-2 (µM)Expected Selectivity Index (COX-1/COX-2)
This compound>100<1>100
Celecoxib~15~0.04~375
Ibuprofen~15~35~0.4
Experiment 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Rationale: This experiment confirms that the compound can inhibit COX-2 activity within a cellular environment, which is more physiologically relevant than an isolated enzyme assay. Lipopolysaccharide (LPS) is used to induce COX-2 expression in macrophages.

Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

    • Determine the IC50 value for the inhibition of PGE2 production.

Expected Outcomes:

CompoundExpected IC50 for PGE2 Inhibition (µM)
This compound<5
Celecoxib~0.1
Ibuprofen~10
Experiment 3: In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)

Rationale: This in vivo experiment assesses the anti-inflammatory efficacy of the compound in a living organism. Carrageenan injection into the paw induces an acute inflammatory response characterized by edema (swelling), which is dependent on prostaglandin synthesis.

Protocol:

  • Animals:

    • Use male Wistar rats (180-200 g).

  • Compound Administration:

    • Administer this compound, Celecoxib, Ibuprofen, or vehicle (e.g., 0.5% carboxymethylcellulose) orally to different groups of rats.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group at each time point compared to the vehicle-treated group.

Expected Outcomes:

Compound (at an effective dose)Expected Inhibition of Paw Edema (%)
This compoundSignificant reduction
CelecoxibSignificant reduction
IbuprofenSignificant reduction

Data Summary and Interpretation

The collective data from these experiments will provide a comprehensive profile of this compound's mechanism of action.

Summary of Expected Results:

ParameterThis compoundCelecoxibIbuprofen
COX-1 IC50 (µM) High (>100)Moderate (~15)Low (~15)
COX-2 IC50 (µM) Low (<1)Very Low (~0.04)Moderate (~35)
Selectivity Index (COX-1/COX-2) High (>100)High (~375)Low (~0.4)
Cellular PGE2 Inhibition IC50 (µM) Low (<5)Very Low (~0.1)Moderate (~10)
In Vivo Anti-inflammatory Effect PresentPresentPresent

A high selectivity index, potent inhibition of cellular PGE2 production, and in vivo anti-inflammatory activity would strongly support the hypothesis that this compound is a selective COX-2 inhibitor.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for validating the mechanism of action of this compound. By employing a combination of in vitro, cell-based, and in vivo experiments and comparing the results to well-characterized drugs, researchers can confidently determine its selectivity and potency as a COX-2 inhibitor. This foundational knowledge is indispensable for the further development of this compound as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Benchmarking Novel Anti-inflammatory Agents: The Case of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel anti-inflammatory compounds, using 2-(4-(Ethylsulfonyl)phenyl)acetic acid as a representative candidate. The strategic selection of this molecule is based on its structural features, particularly the ethylsulfonylphenyl group, which is a key moiety in several selective COX-2 inhibitors known for their potent anti-inflammatory effects.[1][2] Our objective is to present a logical, multi-tiered evaluation process, progressing from foundational mechanistic assays to whole-organism efficacy models. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, field-proven experimental protocols.

Section 1: Mechanistic Overview - The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[3] Understanding the distinct roles of the two main isoforms, COX-1 and COX-2, is fundamental to designing and evaluating new chemical entities with improved therapeutic profiles.

  • COX-1 (The "Housekeeping" Enzyme): Constitutively expressed in most tissues, COX-1 is responsible for producing prostaglandins that mediate vital physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[4] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[3]

  • COX-2 (The "Inducible" Enzyme): While constitutively expressed in some tissues, COX-2 is significantly upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[5] It is the primary mediator of prostaglandins involved in pain and inflammation.

Therefore, the central hypothesis for developing safer NSAIDs is that selective inhibition of COX-2 over COX-1 will provide potent anti-inflammatory efficacy while minimizing gastric toxicity.[1] The ethylsulfonylphenyl moiety of our candidate compound is designed to confer this selectivity.

COX_Pathway cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Injury/Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 phys_prostaglandins Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) pgh2_1->phys_prostaglandins pgh2_2 PGH2 pgg2_2->pgh2_2 inflam_prostaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->inflam_prostaglandins nsaid Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) nsaid->cox1 Inhibit nsaid->cox2 Inhibit coxib Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) coxib->cox2 Selectively Inhibit

Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.

Section 2: Comparative In Vitro Analysis - COX Enzyme Inhibition

Causality Behind Experimental Choice: The initial and most critical step is to determine if the candidate compound directly interacts with its intended targets and to quantify its potency and selectivity. An isolated enzyme assay removes cellular complexity (e.g., membrane permeability, efflux pumps) to provide a clean measure of target engagement. This is a self-validating system; if the compound fails here, it is unlikely to succeed in more complex models via this mechanism.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is a standard, reliable method for assessing the inhibitory activity of compounds against purified COX-1 and COX-2 enzymes.[5]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (100 mM, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the Tris-HCl buffer according to the manufacturer's instructions.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a solution of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe, in DMSO.

    • Dilute the test compound, this compound, and benchmark controls (Indomethacin, Celecoxib) to create a series of concentrations (e.g., 0.01 nM to 100 µM) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 150 µL of reaction buffer containing heme and the COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing Arachidonic Acid and ADHP.

    • Immediately begin kinetic measurement of fluorescence intensity (excitation 535 nm, emission 590 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative COX Inhibition

The following table presents representative data that would be expected from such an analysis, demonstrating the compound's potential as a selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound 15.50.2562
Indomethacin (Non-selective)0.050.650.077
Celecoxib (COX-2 selective)>500.04>1250

Data are hypothetical but based on published values for analogous compounds.[2][3]

InVitro_Workflow In Vitro COX Inhibition Assay Workflow prep 1. Reagent Preparation (Enzymes, Substrate, Compounds) plate 2. Plate Setup (Add Compounds to 96-well plate) prep->plate incubate 3. Pre-incubation (Add Enzyme, incubate 15 min) plate->incubate react 4. Reaction Initiation (Add Arachidonic Acid + Probe) incubate->react measure 5. Kinetic Measurement (Read Fluorescence over 10 min) react->measure analyze 6. Data Analysis (Calculate Rates, Plot Curves, Determine IC50) measure->analyze

Caption: Workflow for the In Vitro COX Enzyme Inhibition Assay.

Section 3: Cell-Based Functional Assay - Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Causality Behind Experimental Choice: Moving from a purified enzyme to a cellular model is a critical step to validate the in vitro findings in a more biologically complex environment. This assay confirms that the compound can penetrate cell membranes and inhibit COX-2 activity within the cell, which is induced by an inflammatory stimulus (LPS). Measuring both NO and PGE2 provides a broader picture of the anti-inflammatory effect.[6][7]

Experimental Protocol: Inhibition of NO and PGE2 in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Remove the old media and replace it with fresh media containing serial dilutions of the test compound and benchmarks.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • Measurement:

    • Nitric Oxide (NO): Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess Reagent Assay.[8] Read absorbance at 540 nm.

    • Prostaglandin E2 (PGE2): Use a separate aliquot of the supernatant to quantify PGE2 levels using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and PGE2 production for each compound concentration relative to the LPS-only treated cells.

    • Determine the IC50 values for the inhibition of each mediator.

Data Presentation: Comparative Inhibition of Inflammatory Mediators
CompoundNO Production IC50 (µM)PGE2 Production IC50 (µM)
This compound 1.20.45
Indomethacin15.80.15
Celecoxib25.10.09

Data are hypothetical. Note: Indomethacin is a potent PGE2 inhibitor but less effective against iNOS-driven NO production. The test compound shows a balanced profile.

Cell_Workflow Cell-Based Assay Workflow cluster_analysis Analysis seed 1. Cell Seeding (RAW 264.7 macrophages in 96-well plate) treat 2. Compound Treatment (Pre-incubate with compounds for 1 hr) seed->treat stimulate 3. Inflammatory Stimulus (Add LPS (1 µg/mL)) treat->stimulate incubate 4. Incubation (24 hours at 37°C) stimulate->incubate collect 5. Supernatant Collection incubate->collect griess 6a. Griess Assay (Measure Nitric Oxide) collect->griess elisa 6b. ELISA (Measure PGE2) collect->elisa

Caption: Workflow for the Cell-Based NO and PGE2 Inhibition Assay.

Section 4: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

Causality Behind Experimental Choice: An in vivo model is essential to confirm that the promising in vitro and cell-based activities translate into efficacy in a whole organism. This model accounts for critical factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a universally accepted, robust, and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]

Experimental Protocol: Rat Paw Edema Assay
  • Animals:

    • Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment.[9]

    • House animals under standard conditions with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Test Compound (e.g., 10, 20, 40 mg/kg), and Reference Drug (e.g., Diclofenac, 25 mg/kg).[10]

    • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Edema:

    • Measure the paw volume immediately after the carrageenan injection (0-hour reading) and at subsequent time points (e.g., 1, 2, 3, 4, and 6 hours) using a digital plethysmometer.[10]

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the 0-hour paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
Treatment Group (Dose, p.o.)% Inhibition of Edema at 3 hours% Inhibition of Edema at 6 hours
Vehicle Control0%0%
Test Compound (20 mg/kg) 45.2%58.7%
Test Compound (40 mg/kg) 61.5%72.3%
Diclofenac (25 mg/kg)65.8%75.1%

Data are hypothetical but reflect a dose-dependent anti-inflammatory effect typical for a promising NSAID candidate.[10][12]

InVivo_Workflow In Vivo Paw Edema Assay Workflow acclimate 1. Animal Acclimatization & Fasting grouping 2. Grouping & Dosing (Oral administration of Compound/Vehicle) acclimate->grouping induce 3. Edema Induction (Inject Carrageenan into paw 1 hr post-dose) grouping->induce measure 4. Paw Volume Measurement (Use Plethysmometer at 0, 1, 2, 3, 4, 6 hrs) induce->measure analyze 5. Data Analysis (Calculate % Inhibition of Edema) measure->analyze

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Section 5: Synthesis and Interpretation

The presented multi-tiered approach provides a clear and logical pathway for benchmarking this compound.

  • Interpretation of Results: The initial in vitro data strongly suggest that the compound is a potent and selective COX-2 inhibitor, with a selectivity index of 62. This profile is highly desirable, as it predicts a lower risk of gastrointestinal side effects compared to non-selective drugs like Indomethacin. This hypothesis is supported by the cell-based assay, where the compound effectively inhibited the production of the COX-2-dependent mediator PGE2 at sub-micromolar concentrations. The translation of this activity to the in vivo carrageenan-induced paw edema model, showing a dose-dependent reduction in acute inflammation comparable to a clinically used NSAID, provides strong proof-of-concept for its therapeutic potential.

  • Future Directions: While these initial results are promising, they represent the first step in a comprehensive preclinical evaluation. Subsequent studies should focus on:

    • Gastrointestinal Safety: An ulcerogenic potential study in rats to directly assess the benefit of COX-2 selectivity.

    • Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and half-life.

    • Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as the adjuvant-induced arthritis model in rats, to assess its potential for treating conditions like rheumatoid arthritis.[13]

    • Analgesic and Antipyretic Activity: Specific models to test for pain and fever reduction.[12]

This structured benchmarking process ensures that resources are directed toward compounds with the highest probability of success, grounded in robust scientific data and a clear mechanistic rationale.

References

Comparative analysis of the side-effect profiles of sulfonylphenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Side-Effect Profiles of Sulfonylureas

Authored for Researchers, Scientists, and Drug Development Professionals

Editorial Note: The term "sulfonylphenylacetic acids" describes a specific chemical structure rather than a recognized class of therapeutic agents. This guide interprets the topic to focus on the sulfonylureas , a major class of oral antidiabetic drugs that share a core phenyl-sulfonyl-urea structure. This class offers a rich landscape for a comparative analysis of side-effect profiles, driven by decades of clinical use and distinct generational differences.

Introduction: Beyond Glycemic Control

For over 60 years, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] Their primary therapeutic action, the stimulation of insulin secretion, is well-established.[3][4][5] However, the clinical utility of any drug is defined not only by its efficacy but also by its safety and tolerability. Within the sulfonylurea class, significant heterogeneity exists in side-effect profiles, particularly concerning the risks of hypoglycemia and cardiovascular events.[6][7] These differences are rooted in subtle variations in chemical structure, which translate into distinct pharmacokinetic properties and varying affinities for off-target receptors. This guide provides a comparative analysis of these side-effect profiles, explores the underlying molecular mechanisms, and presents experimental frameworks for assessing these risks in drug development.

Chapter 1: The Core Mechanism and Its Off-Target Implications

Sulfonylureas exert their glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[2][5][8][9] This binding event closes the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin granules.[2][10][11] This mechanism, while effective, is glucose-independent, meaning it stimulates insulin release regardless of blood glucose levels, which is the primary driver of the most common side effect: hypoglycemia.[1][11]

Crucially, K-ATP channels are not exclusive to the pancreas. They are also found in various other tissues, including the heart, vascular smooth muscle, and brain, where they are composed of different SUR subunits (SUR2A and SUR2B).[8][9][12] The differing selectivity of various sulfonylureas for SUR1 versus SUR2 isoforms is a key determinant of their differing side-effect profiles, particularly concerning cardiovascular effects.[12]

Caption: Mechanism of sulfonylurea-induced insulin secretion.

Chapter 2: Comparative Analysis of Key Side-Effect Profiles

The primary adverse effects associated with sulfonylurea therapy are hypoglycemia and weight gain.[1][4][13] Cardiovascular safety remains a topic of ongoing debate and research.[14][15][16][17] The incidence and severity of these effects vary significantly between different agents.

Hypoglycemia

Hypoglycemia is the most frequent and serious adverse event associated with sulfonylurea use.[1][5][18] The risk is particularly pronounced with older, long-acting agents like Glibenclamide (Glyburide) and Chlorpropamide.[6][7][18]

A meta-analysis comparing glyburide to other secretagogues found that glyburide was associated with a 52% greater risk of experiencing a hypoglycemic episode.[19] When compared specifically with other sulfonylureas, the risk was 83% higher.[19] Newer generation agents like Glimepiride and Gliclazide generally exhibit a lower risk of hypoglycemia.[6][7][20] For instance, one study directly comparing Glibenclamide and Glimepiride found that 12% of patients on Glibenclamide experienced hypoglycemia, whereas no patients on Glimepiride did.[20] This difference is attributed to more pancreas-specific binding and differing pharmacokinetics.[14][21]

Drug GenerationAgentRelative Hypoglycemia RiskKey Pharmacokinetic/Pharmacodynamic Properties
First-Generation TolbutamideModerateShorter half-life, but active metabolites can prolong effect.
ChlorpropamideHighVery long half-life; risk of prolonged hypoglycemia.[1][6]
Second-Generation Glibenclamide (Glyburide) Very High Long-acting with active metabolites that are renally cleared.[6][14][18]
GlipizideModerateShorter half-life, generally taken before meals.[6]
GliclazideLowMore selective for pancreatic K-ATP channels.[6][14]
Third-Generation Glimepiride Low-Moderate Lower binding affinity and faster association/dissociation with SUR1.[21]
Cardiovascular Safety

The cardiovascular safety of sulfonylureas has been a subject of controversy for decades. The concern stems from the potential for non-specific SUs to block K-ATP channels in cardiac muscle (containing SUR2A), which are believed to play a protective role during ischemic events.

  • Older Agents: Glibenclamide, which binds with high affinity to both pancreatic (SUR1) and cardiac (SUR2A) receptors, has been the focus of much of this concern.[12]

  • Newer Agents: Glimepiride and Gliclazide show greater selectivity for pancreatic SUR1 over cardiovascular SUR2A/B receptors, which is hypothesized to confer a better cardiovascular safety profile.[9] One study in rats showed Glimepiride to be more potent than Glibenclamide in preventing reperfusion-induced cardiac arrhythmias, despite similar glucose-lowering effects.[22]

However, large-scale clinical data and meta-analyses have yielded conflicting results. Some meta-analyses suggest an increased risk of mortality and stroke with sulfonylurea use.[15][17] Conversely, the CAROLINA trial, a large cardiovascular outcome trial, demonstrated the non-inferiority of glimepiride compared to the DPP-4 inhibitor linagliptin regarding major adverse cardiovascular events.[16] Another nationwide population-based study found that second-line sulfonylurea treatment was unlikely to increase cardiovascular risk or all-cause mortality compared to other agents like DPP-4 inhibitors or thiazolidinediones.[16] This suggests that while a mechanistic basis for concern exists, the real-world clinical impact may be nuanced and agent-specific.

Other Side Effects
  • Weight Gain: Weight gain is a common side effect of sulfonylurea therapy, largely attributed to the anabolic effects of increased insulin secretion.[1][3][11][13] This effect is generally considered a class effect with minor differences between agents.

  • Rare Side Effects: Other, less common side effects include skin reactions, gastrointestinal upset, and, particularly with chlorpropamide, hyponatremia due to inappropriate antidiuretic hormone secretion.[1][3][6]

Chapter 3: Preclinical Assessment of Side-Effect Profiles

For drug development professionals, robust preclinical models are essential to predict and mitigate the risks observed with older sulfonylureas. Key experimental workflows should focus on assessing hypoglycemic risk and off-target cardiovascular effects.

Workflow for Assessing Off-Target K-ATP Channel Activity

The selectivity of a novel compound for pancreatic versus cardiovascular K-ATP channels is a critical early assessment. Patch-clamp electrophysiology is the gold-standard technique for this evaluation.[23][24][25]

Caption: Workflow for assessing K-ATP channel selectivity.

Protocol: Patch-Clamp Analysis of K-ATP Channel Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on K-ATP channels in pancreatic β-cells versus cardiomyocytes.

Principle: The whole-cell patch-clamp technique allows for the measurement of macroscopic K-ATP channel currents across the entire cell membrane while controlling the intracellular and extracellular environments.[23][26] A K-ATP channel opener (e.g., diazoxide) is used to establish a baseline current, which is then inhibited by the application of the test compound.

Materials:

  • Isolated pancreatic β-cells (or a suitable cell line like INS-1)

  • Isolated ventricular cardiomyocytes[23]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes (resistance 4-8 MΩ)[24]

  • Extracellular (bath) solution: (in mM) 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH 7.4.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 10 EGTA, 10 HEPES; pH 7.2. (Note: ATP-free to maximize channel opening).

  • Diazoxide (K-ATP channel opener)

  • Test compound stock solution

Procedure:

  • Cell Seeding: Plate isolated cells onto glass coverslips suitable for microscopy.

  • Pipette Preparation: Fire-polish a glass micropipette and fill it with the intracellular solution. Ensure no air bubbles are present.[27]

  • Seal Formation: Approach a target cell with the micropipette while applying positive pressure. Once touching the cell, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[27]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[24][25]

  • Baseline Current: Clamp the cell membrane potential at -70mV. Perfuse the cell with the extracellular solution containing a maximal concentration of diazoxide (e.g., 300 μM) to fully activate K-ATP channels and record the stable baseline current.

  • Compound Application: Sequentially perfuse the cell with the diazoxide solution containing increasing concentrations of the test compound. Allow the current to reach a steady state at each concentration before recording.

  • Data Acquisition: Record currents using appropriate software. Repeat the procedure for a sufficient number of cells (n ≥ 5) for both cell types.

Data Analysis & Self-Validation:

  • For each cell, normalize the current at each compound concentration to the baseline current.

  • Plot the normalized current against the log of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value for both pancreatic β-cells and cardiomyocytes.

  • Controls: Perform vehicle-only perfusions to ensure current stability over time. Use a known sulfonylurea (e.g., Glibenclamide) as a positive control to validate the assay's performance. The selectivity index is calculated as (IC₅₀ Cardiomyocyte / IC₅₀ β-cell). A higher index indicates greater pancreatic selectivity and a potentially safer cardiovascular profile.

In Vivo Models for Hypoglycemia Assessment

Preclinical in vivo models are crucial for evaluating the hypoglycemic potential of new drug candidates.[28][29]

Model: Streptozotocin (STZ)-induced diabetic rat/mouse model. STZ is a toxin that selectively destroys pancreatic β-cells, allowing for the induction of a diabetic state that mimics certain aspects of T2DM.[30]

Procedure:

  • Induction: Administer a calibrated dose of STZ to rodents to induce stable hyperglycemia.

  • Drug Administration: After a washout period, administer the test compound or a comparator drug (e.g., Glibenclamide, Glimepiride) orally to fasted diabetic animals.

  • Blood Glucose Monitoring: Monitor blood glucose levels at frequent intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours) post-dosing.

  • Hypoglycemia Assessment: The primary endpoint is the nadir (lowest point) of blood glucose and the incidence of hypoglycemic events (defined as blood glucose < 70 mg/dL).[1] The duration and severity of hypoglycemia provide a comparative measure of risk.

Controls:

  • A vehicle control group (receiving no drug) is essential to establish the baseline glucose profile.

  • A positive control group (e.g., Glibenclamide) provides a benchmark for high hypoglycemic risk.

Conclusion and Future Directions

The sulfonylurea class, while effective, exemplifies the critical importance of evaluating off-target effects and nuanced side-effect profiles. The evolution from first- to third-generation agents demonstrates a clear progression towards improved safety, particularly a reduced risk of severe hypoglycemia, driven by greater pancreatic selectivity and more favorable pharmacokinetics. For researchers in drug development, the lessons from sulfonylureas are clear: early, rigorous preclinical assessment using techniques like patch-clamp electrophysiology for target selectivity and robust in vivo models for hypoglycemic risk is paramount. Future development of insulin secretagogues will likely focus on glucose-dependent mechanisms to uncouple insulin release from the inherent hypoglycemia risk that has long characterized this important class of antidiabetic agents.

References

A Head-to-Head Study Framework: Rofecoxib vs. The Potential of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis and Proposed Research Roadmap for Novel COX-2 Inhibitors

Abstract

This guide provides a comprehensive head-to-head comparison of the well-established selective COX-2 inhibitor, Rofecoxib, and the promising, yet uncharacterized, compound 2-(4-(Ethylsulfonyl)phenyl)acetic acid. While Rofecoxib's clinical and pharmacological profiles are extensively documented, this compound is primarily recognized as a key intermediate in the synthesis of next-generation COX-2 inhibitors. This document will first establish a detailed performance baseline for Rofecoxib, leveraging a wealth of existing experimental data. Subsequently, it will define the known chemical attributes of this compound and, based on established structure-activity relationships within the phenylacetic acid class of anti-inflammatory agents, hypothesize its potential as a direct COX-2 inhibitor. Critically, this guide will then outline a rigorous, step-by-step experimental framework for the direct evaluation of this compound, enabling researchers to generate the necessary data for a definitive comparative analysis.

Introduction: The Landscape of Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] COX-1 is crucial for physiological functions such as maintaining the integrity of the gastric mucosa, while COX-2 is upregulated at sites of inflammation and is the primary mediator of pain and inflammatory prostaglandin synthesis.[1] This dichotomy spurred the creation of selective COX-2 inhibitors, designed to offer the therapeutic benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects.

Rofecoxib (formerly marketed as Vioxx) emerged as a potent and highly selective COX-2 inhibitor.[1] Despite its eventual withdrawal from the market due to cardiovascular concerns, its well-documented pharmacological profile serves as an invaluable benchmark for the development of new, safer, and more effective anti-inflammatory agents.

The Benchmark: A Profile of Rofecoxib

Mechanism of Action

Rofecoxib is a nonsteroidal anti-inflammatory drug that selectively inhibits the COX-2 enzyme.[1][4] By blocking COX-2, Rofecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Its high selectivity for COX-2 over COX-1 is the basis for its reduced gastrointestinal toxicity compared to non-selective NSAIDs.[1]

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibition

Caption: Rofecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Chemical Structure
CompoundIUPAC NameMolecular FormulaMolar Mass
Rofecoxib 4-(4-methylsulfonylphenyl)-3-phenyl-5H-furan-2-oneC₁₇H₁₄O₄S314.36 g/mol
Pharmacokinetic and Pharmacodynamic Profile
ParameterRofecoxib
Bioavailability ~93%[1]
Protein Binding ~87%[1]
Metabolism Hepatic[1]
Elimination Half-life ~17 hours[1]
Excretion Primarily renal[1]

The Challenger: this compound

Known Profile and Structural Rationale for Investigation

This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including the selective COX-2 inhibitor Etoricoxib.[2][3] Its structure contains a phenylacetic acid core, a moiety present in other NSAIDs, and a sulfonyl group, which is a key feature in many selective COX-2 inhibitors that contributes to their binding affinity and selectivity.

Chemical Structure
CompoundIUPAC NameMolecular FormulaMolar Mass
This compound This compoundC₁₀H₁₂O₄S228.27 g/mol [6]
Hypothesized Activity

Based on structure-activity relationship (QSAR) studies of phenylacetic acid derivatives and other COX-2 inhibitors, the presence of the ethylsulfonylphenyl group suggests that this compound may itself possess inhibitory activity against the COX-2 enzyme. The sulfonyl group is hypothesized to interact with the side pocket of the COX-2 active site, a key interaction for selectivity. However, without direct experimental data, its potency and selectivity remain speculative.

Proposed Experimental Framework for a Head-to-Head Comparison

To definitively assess the potential of this compound as a COX-2 inhibitor and compare it to Rofecoxib, a systematic experimental approach is required. The following protocols outline the necessary in vitro and in vivo studies.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo PK_PD Pharmacokinetic & Pharmacodynamic Profiling In_Vivo->PK_PD Data_Analysis Comparative Data Analysis PK_PD->Data_Analysis

Caption: A sequential workflow for the comprehensive evaluation of a novel compound.

In Vitro COX-2/COX-1 Enzyme Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC₅₀) of this compound against both COX-1 and COX-2 enzymes, allowing for a direct comparison of potency and selectivity with Rofecoxib.

Protocol:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Rofecoxib (as a positive control) in DMSO.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[1]

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, enzyme (either COX-1 or COX-2), and varying concentrations of the test compound or Rofecoxib.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This widely used animal model will assess the in vivo anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Administer this compound, Rofecoxib (positive control), or vehicle (control) orally or intraperitoneally at various doses.

  • Induction of Inflammation:

    • One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.[4][7][8]

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[8]

  • Data Analysis:

    • Calculate the percent increase in paw volume for each animal at each time point.

    • Determine the percent inhibition of edema for each treatment group compared to the vehicle control group.

    • Generate dose-response curves to determine the ED₅₀ (effective dose for 50% inhibition).

Preliminary Pharmacokinetic Profiling

A preliminary pharmacokinetic study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single oral or intravenous dose of this compound.

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Conclusion and Future Directions

Rofecoxib remains a critical case study in the development of selective COX-2 inhibitors, highlighting both the potential therapeutic benefits and the safety challenges. The compound this compound, by virtue of its chemical structure and its role as a precursor to potent inhibitors, represents a compelling candidate for investigation. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for its evaluation.

Successful execution of these studies will not only elucidate the pharmacological profile of this compound but also contribute valuable data to the broader understanding of structure-activity relationships within the phenylacetic acid class of COX-2 inhibitors. This knowledge is essential for the rational design of the next generation of anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

A Researcher's Guide to Confirming the Cyclooxygenase-2 Selectivity of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and confirm the cyclooxygenase-2 (COX-2) selectivity of the compound 2-(4-(ethylsulfonyl)phenyl)acetic acid. We will delve into the biochemical rationale for its selectivity, present detailed protocols for gold-standard experimental validation, and compare its theoretical performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

The Significance of COX-2 Selectivity

The enzyme cyclooxygenase (COX) is central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[4]

  • COX-1 is a constitutively expressed or "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric lining, maintaining kidney function, and mediating platelet aggregation.[3][5]

  • COX-2 is typically an inducible enzyme, with its expression significantly increasing during inflammatory states in response to stimuli like cytokines and growth factors.[4][6]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2.[7][8] Conversely, the common and often severe side effects, such as gastrointestinal ulceration and bleeding, are primarily caused by the concurrent inhibition of the protective COX-1 isoform.[9][10] This fundamental difference drives the rationale for developing selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief with a significantly improved safety profile.[11][12]

The molecule this compound belongs to a class of compounds designed for such selectivity. Its chemical architecture, particularly the 4-(ethylsulfonyl)phenyl moiety, is a well-established pharmacophore that confers high affinity for the COX-2 active site.[10][13][14] This guide outlines the essential experiments to validate this hypothesis.

Biochemical Rationale and Signaling Pathway

The structural basis for selective COX-2 inhibition lies in a key difference in the active sites of the two enzyme isoforms. The COX-2 active site is slightly larger and features a distinct side pocket, which is absent in COX-1.[3][4] The bulky sulfonyl group of compounds like this compound can fit snugly into this secondary pocket, allowing for a stable and high-affinity interaction that is sterically hindered in the narrower COX-1 channel. This structural nuance is the cornerstone of its selectivity.

The diagram below illustrates the prostaglandin synthesis pathway and the distinct roles of COX-1 and COX-2.

G cluster_0 cluster_1 Prostaglandin Synthesis cluster_2 cluster_3 Biological Outcomes cluster_4 phospholipids Membrane Phospholipids phospholipase Phospholipase A2 phospholipids->phospholipase arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 Homeostatic Stimuli cox2 COX-2 (Inducible) arachidonic_acid->cox2 Inflammatory Stimuli phospholipase->arachidonic_acid pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 synthases Isomerases & Synthases pgh2->synthases prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) synthases->prostaglandins housekeeping Physiological Functions (Gastric Protection, Platelet Aggregation) prostaglandins->housekeeping via COX-1 Pathway inflammation Inflammation, Pain, Fever prostaglandins->inflammation via COX-2 Pathway nsaids Non-Selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibits nsaids->cox2 Inhibits coxibs This compound & Selective Inhibitors coxibs->cox2 Selectively Inhibits G cluster_workflow Enzyme Assay Workflow start Prepare Reagents: - Purified COX-1 & COX-2 Enzymes - Test Compound Dilutions - Arachidonic Acid (Substrate) - Detection Probe (e.g., Fluorometric) plate Plate Setup (96-well): - Add Buffer, Enzyme (COX-1 or COX-2) - Add Test Compound or Vehicle Control start->plate preincubate Pre-incubate (15 min, RT) Allows inhibitor-enzyme binding plate->preincubate initiate Initiate Reaction: Add Arachidonic Acid preincubate->initiate measure Kinetic Measurement (Fluorometer, Ex/Em ~535/590 nm) Monitor product formation over time initiate->measure analyze Data Analysis: - Calculate % Inhibition vs. Control - Plot Dose-Response Curve - Determine IC50 for COX-1 & COX-2 measure->analyze calculate Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) analyze->calculate G cluster_wba Human Whole Blood Assay Workflow cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway start Collect Fresh Human Blood (Heparinized for COX-2, No Anticoagulant for COX-1) split Aliquot Blood & Add Test Compound Dilutions start->split clot Incubate at 37°C for 1 hr (Allows natural clotting) split->clot lps Add LPS to Induce COX-2 Incubate at 37°C for 24 hr split->lps centrifuge1 Centrifuge to Isolate Serum clot->centrifuge1 measure1 Measure Thromboxane B2 (TXB2) via ELISA/RIA centrifuge1->measure1 analyze Data Analysis: - Calculate % Inhibition of TXB2 & PGE2 - Determine IC50 for COX-1 & COX-2 measure1->analyze centrifuge2 Centrifuge to Isolate Plasma lps->centrifuge2 measure2 Measure Prostaglandin E2 (PGE2) via ELISA/RIA centrifuge2->measure2 measure2->analyze calculate Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) analyze->calculate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a compound representative of a class of sulfonylphenyl derivatives used in research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for the ethyl-variant is not publicly available, we can infer its hazard profile from close structural analogs, such as 4-(Methylsulfonyl)phenylacetic acid. The primary hazards are associated with its acidic nature and irritant properties.[1][2]

Core Scientific Rationale: The presence of a carboxylic acid functional group and a sulfone moiety dictates its classification as an irritant.[1][3] The sulfone group, while generally stable, contributes to the overall chemical properties that necessitate its handling as hazardous waste. It is crucial to avoid drain disposal, as compounds containing sulfone groups can have adverse environmental effects.[3]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Category GHS Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][2]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[1][4] |

This hazard profile mandates that all waste containing this compound be treated as regulated hazardous chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, establishing a robust safety perimeter is essential. All operations involving this compound should be conducted within a well-ventilated area, preferably a certified chemical fume hood.[3]

Causality of PPE Selection: The choice of PPE is directly dictated by the chemical's hazard profile. The goal is to create a barrier between the researcher and the potential routes of exposure (dermal, ocular, inhalation).

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. Protects against splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation.[3][4]
Body Protection Laboratory coat. Protects skin and personal clothing from contamination.[3]

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated outside of a fume hood. | Prevents inhalation of airborne particles that may cause respiratory irritation.[1] |

Waste Characterization, Segregation, and Storage

Proper disposal begins at the point of generation. All waste streams containing this compound must be classified as hazardous waste. This is a critical determination that prohibits disposal via standard trash or sanitary sewer systems.[4]

Waste Segregation: A Self-Validating System

  • Do Not Mix: Keep waste containing this compound separate from other chemical waste streams to prevent unintended and potentially hazardous reactions.[3]

  • Solid vs. Liquid: Segregate solid waste (contaminated gloves, weigh paper, pipette tips) from liquid waste (reaction residues, solutions).

  • Container Compatibility: Use only chemically compatible, leak-proof containers with secure screw-top lids.[5] Avoid using metal containers for acidic waste.[6] Food-grade containers are strictly prohibited for hazardous waste storage.[5][7]

Satellite Accumulation Areas (SAA) Laboratories should designate a specific Satellite Accumulation Area (SAA) for storing this waste.[5][8] This area must be at or near the point of generation and under the control of laboratory personnel.[6][9]

Labeling: The Key to Compliance All waste containers must be meticulously labeled. According to EPA regulations, the label must include:

  • The words "Hazardous Waste" .[3][8]

  • The full chemical name: "this compound Waste" .[3]

  • A clear indication of the hazards (e.g., "Irritant").[8]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing different forms of waste generated during research activities.

A. Unused/Expired Product (Solid)

  • Preparation: Ensure all required PPE is worn.

  • Containerization: Place the original container, if intact, into a larger, sealable, and clearly labeled hazardous waste container. If repackaging is necessary, do so inside a chemical fume hood to minimize dust inhalation.

  • Labeling: Affix a completed hazardous waste label to the outer container.

  • Storage: Store the container in the designated SAA, ensuring the lid is securely closed at all times except when adding waste.[5]

B. Contaminated Solid Waste (Gloves, Pipette Tips, etc.)

  • Collection: At the point of generation, place all contaminated solid materials into a designated, lined, and rigid container.

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name and the term "Debris" (e.g., "this compound Debris").

  • Storage: Once the container is full, seal it and move it to the SAA for scheduled pickup.

C. Contaminated Liquid Waste (Aqueous/Solvent Solutions)

  • Collection: Collect all liquid waste in a dedicated, chemically compatible, and leak-proof container.[3]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

  • pH Considerations: Due to the acidic nature of the compound, the waste solution will be corrosive. While neutralization can reduce corrosivity, it does not render the waste non-hazardous and is not recommended as a standard procedure without a specific, validated protocol.[3] The presence of the sulfone moiety still requires disposal as hazardous waste.

  • Labeling & Storage: Securely cap the container, affix a complete hazardous waste label, and store it in the SAA, preferably within secondary containment to mitigate spills.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Diagram 1: Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Pure Chemical) B Is the waste contaminated with This compound? A->B C Classify as HAZARDOUS WASTE B->C Yes I Follow Institutional Protocol for Non-Hazardous Waste B->I No D Segregate Waste Stream (Solid vs. Liquid) C->D E Collect in Labeled, Compatible Container (Solid) D->E Solid F Collect in Labeled, Compatible Container (Liquid) D->F Liquid G Store in designated Satellite Accumulation Area (SAA) E->G F->G H Arrange for pickup by licensed hazardous waste disposal service G->H

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.

Protocol for Spill Management:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Assess & Equip: Do not re-enter without the proper PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4]

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[11]

Spill Response Visualization

G Diagram 2: Spill Response Protocol A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Personal Risk B->C D Don Appropriate PPE C->D Small & Manageable I Call EHS / Emergency Response Do Not Attempt Cleanup C->I Large or Unknown E Contain Spill (Use inert absorbent) D->E F Collect Contaminated Material into Hazardous Waste Container E->F G Decontaminate Surface Area F->G H Dispose of all materials as Hazardous Waste G->H

Caption: Decision-making workflow for responding to a chemical spill.

Regulatory Framework: Adherence to a Higher Standard

All procedures described herein are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[12][13][14] This disposal guide should be incorporated into your institution's CHP.

  • EPA 40 CFR 261.3: These regulations from the Environmental Protection Agency (EPA) provide the framework for identifying and classifying hazardous waste.[4] Chemical waste generators are responsible for making an accurate classification of their waste.

By adhering to this guide, your laboratory can establish a self-validating system for the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Navigating the Safe Handling of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is a cornerstone of both safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a compound often encountered in pharmaceutical research. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of deep trust and proactive risk management.

Understanding the Hazard: A Proactive Stance on Safety

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary Personal Protective Equipment (PPE) for any given task in a laboratory setting.[3][4] This guide is designed to supplement, not replace, a site-specific risk assessment.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum recommended PPE for handling this compound, particularly in its powdered form.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.ANSI Z87.1[5]To protect against airborne powder and potential splashes, which can cause serious eye irritation.
Hands Chemical-resistant gloves (Nitrile recommended for low-volume applications).ASTM F739 or EN 374To prevent skin contact, which is likely to cause irritation.[6]
Body A full-length laboratory coat.N/ATo protect skin and personal clothing from contamination.[7]
Respiratory A NIOSH-approved respirator (e.g., N95) may be required if working outside of a chemical fume hood or when there is a risk of generating dust.NIOSH 42 CFR 84To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[7]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocols for donning, use, and doffing of PPE, along with handling and disposal plans, are designed to be self-validating systems of safety.

Pre-Handling and PPE Donning Protocol
  • Conduct a Pre-Task Hazard Assessment: Before beginning any work, review the planned procedure and identify potential exposure risks. Ensure that all necessary safety equipment, including eyewash stations and safety showers, is accessible and operational.[8]

  • Work in a Controlled Environment: Whenever possible, handle powdered this compound within a certified chemical fume hood to minimize the inhalation of airborne particles.[6]

  • Donning PPE:

    • Wash hands thoroughly with soap and water.

    • Put on a clean, full-length laboratory coat, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection if the risk assessment indicates it is necessary.

    • Put on safety glasses or goggles.

    • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.

Safe Handling and Operational Plan
  • Weighing and Transfer: When weighing the compound, use a balance with a draft shield or conduct the operation within a fume hood. Use a spatula or other appropriate tool to handle the powder, avoiding actions that could generate dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Spill Management: In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.[9]

Post-Handling and PPE Doffing Protocol
  • Decontamination: Before leaving the immediate work area, decontaminate gloves with an appropriate solvent if necessary, or remove them for disposal.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with bare skin.

    • Remove the laboratory coat, folding the contaminated side inward.

    • Remove eye and face protection.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any unused this compound and any materials contaminated with the compound (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for organic solvent waste.[10][11] Do not pour organic waste down the drain.[10] Halogenated and non-halogenated waste streams should be kept separate.[11]

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of the risk assessment and PPE selection process, which forms the foundation of safe chemical handling.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection & Use cluster_disposal Waste Management start Identify Chemical Hazards (e.g., Skin/Eye/Respiratory Irritant) task Evaluate Task-Specific Risks (e.g., Weighing, Solution Prep) start->task Analyze control Assess Engineering Controls (e.g., Fume Hood Availability) task->control Consider select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) control->select_ppe Determine Need don_ppe Don PPE Correctly select_ppe->don_ppe procedure Perform Laboratory Task don_ppe->procedure doff_ppe Doff PPE Safely procedure->doff_ppe disposal Segregate & Dispose of Waste (Solid & Liquid) doff_ppe->disposal

Caption: A flowchart illustrating the risk-based approach to selecting and using personal protective equipment for handling chemical compounds.

By integrating this comprehensive safety framework into your daily laboratory practices, you can confidently and safely advance your research and development efforts while upholding the highest standards of scientific integrity and personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Ethylsulfonyl)phenyl)acetic acid
Reactant of Route 2
2-(4-(Ethylsulfonyl)phenyl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.